Tuberculostearic acid
Beschreibung
This compound has been reported in Dicliptera roxburghiana and Staphisagria macrosperma with data available.
characteristic constituent of microorganisms of Actinomycetales
Eigenschaften
IUPAC Name |
10-methyloctadecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H38O2/c1-3-4-5-6-9-12-15-18(2)16-13-10-7-8-11-14-17-19(20)21/h18H,3-17H2,1-2H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEOUGZFCUMNGOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(C)CCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H38O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50862155 | |
| Record name | Tuberculostearic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50862155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Tuberculostearic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004085 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
542-47-2 | |
| Record name | Tuberculostearic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=542-47-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tuberculostearic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000542472 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tuberculostearic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50862155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TUBERCULOSTEARIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C2LR962W58 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Tuberculostearic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004085 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
What is the chemical structure of Tuberculostearic acid?
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Tuberculostearic acid, a key lipid component of Mycobacterium tuberculosis and related Actinomycetales. The document details its chemical structure, physicochemical properties, biosynthetic pathway, and the experimental methodologies used for its study.
Chemical Structure and Properties
This compound, systematically named (R)-10-methyloctadecanoic acid, is a saturated fatty acid that is structurally similar to stearic acid but with a methyl group at the C-10 position.[1] This methyl branching is a characteristic feature of fatty acids found in mycobacteria.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | (10R)-10-methyloctadecanoic acid | [2] |
| Synonyms | 10-Methylstearic acid, TBSA | [1] |
| Molecular Formula | C₁₉H₃₈O₂ | [1] |
| Molecular Weight | 298.5 g/mol | [1] |
| CAS Number | 542-47-2 | [1] |
| Physical State | Solid | Human Metabolome Database |
| Boiling Point | 415.00 to 416.00 °C @ 760.00 mm Hg (estimated) | [3] |
| Flash Point | 454.00 °F (234.50 °C) (estimated) | [3] |
| Water Solubility | 0.002247 mg/L @ 25 °C (estimated) | [3] |
| logP (o/w) | 8.184 (estimated) | [3] |
Biosynthesis of this compound
The biosynthesis of this compound is a two-step enzymatic process that utilizes oleic acid as a precursor.[4][5][6] This pathway involves the action of two key enzymes, a methyltransferase and an oxidoreductase, and results in the formation of the characteristic 10-methyl branch.
The proposed pathway for the biosynthesis of this compound is as follows:
-
Methylenation: The process begins with the methylation of an oleic acid moiety within a phospholipid. An S-adenosyl-L-methionine (SAM)-dependent methyltransferase, such as BfaB or Cfa, catalyzes the transfer of a methyl group from SAM to the double bond of the oleic acid.[4][7][8] This reaction forms a 10-methylene-octadecanoyl phospholipid intermediate.[9][10]
-
Reduction: The methylene (B1212753) intermediate is then reduced by a FAD-binding oxidoreductase, such as BfaA, using NADPH as a cofactor.[4][5] This reduction step results in the final product, this compound, incorporated into a phospholipid.
Experimental Protocols
The study of this compound involves its extraction from mycobacterial cultures, followed by purification and characterization using various analytical techniques.
A common method for extracting total lipids from mycobacteria is a modified Bligh and Dyer method.
-
Cell Harvesting and Lysis:
-
Harvest mycobacterial cells from culture by centrifugation.
-
Wash the cell pellet with phosphate-buffered saline (PBS).
-
Lyophilize the washed cells.
-
Resuspend the dried cells in a solvent mixture of chloroform:methanol:water (10:10:3 v/v/v) and stir overnight at room temperature.[11]
-
-
Phase Separation and Extraction:
-
Centrifuge the mixture to pellet the cell debris.
-
Collect the supernatant containing the lipid extract.
-
Dry the extract under a stream of nitrogen.
-
For analysis, reconstitute the dried lipid extract in an appropriate solvent, such as chloroform:methanol:water (10:10:3 v/v/v).[11]
-
GC-MS is a highly sensitive technique used for the detection and quantification of this compound in clinical and research samples.
-
Derivatization:
-
Saponify the lipid extract to release free fatty acids.
-
Methylate the fatty acids to form fatty acid methyl esters (FAMEs) using a reagent such as 1.25 M HCl in methanol.
-
-
GC-MS Analysis:
-
Inject the FAMEs into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).
-
Use a temperature program to separate the FAMEs based on their boiling points and polarity.
-
The eluting compounds are then introduced into a mass spectrometer for detection.
-
-
Detection and Quantification:
-
Use selected ion monitoring (SIM) to specifically detect the characteristic ions of the this compound methyl ester.[12]
-
Quantify the amount of this compound by comparing the peak area to that of an internal standard.
-
NMR spectroscopy is a powerful tool for the structural elucidation of fatty acids, including this compound.
-
Sample Preparation:
-
Dissolve the purified this compound or its methyl ester in a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR spectra.
-
¹H NMR will show characteristic signals for the terminal methyl group, the methylene chain, and the methyl branch.
-
¹³C NMR will provide information on the carbon skeleton, including the carbonyl carbon, the carbon bearing the methyl group, and the carbons of the aliphatic chain.
-
-
Spectral Analysis:
-
Analyze the chemical shifts, coupling constants, and correlations from the 2D spectra to confirm the structure of this compound.
-
Several methods for the chemical synthesis of this compound have been reported, which are crucial for obtaining reference standards and for further biological studies. One convergent synthesis approach involves the following key steps:[4]
-
Synthesis of key chiral intermediates, such as (R)- and (S)-1-iodo-2-methyldecanes, from starting materials like 1-octanal.
-
Coupling of the iodide intermediate with another fragment, such as 1-hydroxyoct-7-yne.
-
Hydrogenation of the resulting alkyne to a saturated carbon chain.
-
Oxidation of the terminal alcohol to a carboxylic acid to yield racemic this compound.
Biological Significance and Applications
This compound is an important component of the mycobacterial cell envelope and has been investigated for its diagnostic potential as a biomarker for tuberculosis.[12][13] Its presence in clinical samples can be indicative of a mycobacterial infection. Furthermore, understanding the biosynthesis of this compound can provide insights into novel targets for the development of anti-tubercular drugs. The enzymes in its biosynthetic pathway, being unique to mycobacteria, represent promising targets for selective inhibition.
References
- 1. Analysis of the Lipid Composition of Mycobacteria by Thin Layer Chromatography [jove.com]
- 2. The synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of (R,S)-10-methyloctadecanoic acid (this compound) and key chiral 2-methyl branched intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LCMS Protocols – The DAN Lab – UW–Madison [danlab.bact.wisc.edu]
- 6. journals.asm.org [journals.asm.org]
- 7. A Reversed Phase Ultra-High-Performance Liquid Chromatography-Data Independent Mass Spectrometry Method for the Rapid Identification of Mycobacterial Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Total synthesis and mass spectrometric analysis of a Mycobacterium tuberculosis phosphatidylglycerol featuring a two-step synthesis of (R)-tuberculostearic acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. Lipidomic analyses of Mycobacterium tuberculosis based on accurate mass measurements and the novel “Mtb LipidDB” - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Diagnosis of pulmonary tuberculosis by detection of this compound in sputum by using gas chromatography-mass spectrometry with selected ion monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Rapid determination of growth inhibition of Mycobacterium tuberculosis by GC-MS/MS quantitation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Tuberculostearic Acid: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tuberculostearic acid (TSA), a 10-methyloctadecanoic acid, is a signature lipid component of Mycobacterium tuberculosis and other related actinomycetes. First isolated in the early 20th century, this branched-chain fatty acid has since been the subject of extensive research, revealing its crucial roles in the structural integrity of the mycobacterial cell envelope and its utility as a diagnostic biomarker for tuberculosis. This document provides an in-depth overview of the discovery, history, biosynthesis, and physiological function of this compound. It further details its application in modern diagnostics and presents key experimental methodologies for its detection and analysis.
Introduction
The unique and complex cell envelope of Mycobacterium tuberculosis is a key factor in its pathogenesis and resilience. Comprising a significant proportion of lipids, this barrier contributes to the bacterium's intrinsic resistance to antibiotics and the host immune response.[1][2][3][4] Among the myriad of lipid species, this compound stands out as a characteristic component.[4][5] This technical guide serves as a comprehensive resource for professionals in the fields of tuberculosis research and drug development, offering a detailed exploration of this important biomolecule.
Discovery and History
This compound was first isolated from Mycobacterium tuberculosis in 1927.[6] The pioneering work of R. G. Anderson and his colleagues in the 1930s led to the characterization of this novel fatty acid, which they named for its origin.[7] Initially, its precise structure remained elusive, but it was correctly identified as 10-methyloctadecanoic acid. Subsequent research has solidified its status as a hallmark of mycobacteria and a select group of other bacteria.[7]
Chemical Structure and Properties
This compound is a saturated fatty acid with a methyl group at the C-10 position of an octadecanoic acid backbone.[8] The naturally occurring enantiomer is (R)-10-methyloctadecanoic acid.[7][9]
Key Chemical Properties:
| Property | Value |
| Molecular Formula | C19H38O2[8] |
| Molar Mass | 298.50 g/mol [6] |
| IUPAC Name | (10R)-10-methyloctadecanoic acid[10] |
| CAS Number | 542-47-2[8] |
| Appearance | Waxy solid |
| Solubility | Soluble in organic solvents, insoluble in water |
Biosynthesis of this compound
The biosynthesis of this compound is a two-step enzymatic process that utilizes oleic acid as its precursor.[11][12] This pathway involves a methyltransferase and an oxidoreductase.
Key Enzymes and Steps:
-
Methylation of Oleic Acid: The process is initiated by the methylation of an oleoyl-group containing phospholipid. The enzyme BfaB, an S-adenosyl-L-methionine (SAM)-dependent methyltransferase, catalyzes the transfer of a methyl group from SAM to the double bond of oleic acid, forming a 10-methylene stearate (B1226849) intermediate.[11][12] The gene cfa has been identified as encoding an essential methyltransferase for this step.[1][2][13]
-
Reduction of the Methylene Intermediate: The intermediate, 10-methylene stearate, is then reduced to 10-methyloctadecanoic acid (this compound). This reduction is catalyzed by BfaA, a flavin adenine (B156593) dinucleotide (FAD)-binding oxidoreductase.[11]
Physiological Role in Mycobacterium tuberculosis
This compound is a crucial component of the mycobacterial cell envelope, where it can constitute up to 20% of the total fatty acids.[4][11] It is found esterified to major membrane phospholipids (B1166683) and is a component of lipoarabinomannan (LAM), a key lipoglycan in the mycobacterial cell wall.[4][11]
Recent research has highlighted its role in controlling the lateral organization of the plasma membrane, specifically the intracellular membrane domain (IMD).[1][2][13] The IMD is a discrete region within the plasma membrane, and its proper formation and localization are critical for mycobacterial growth and response to stress.[1][2][13] The biosynthesis of this compound from oleic acid is directly linked to the maintenance of this membrane partitioning.[13]
This compound as a Diagnostic Biomarker
The absence of this compound in human tissues makes it an excellent biomarker for the presence of mycobacteria.[5][7][14] Its detection in clinical samples offers a rapid and specific method for diagnosing tuberculosis, including paucibacillary forms like tuberculous meningitis.[9][15]
Diagnostic Applications and Performance:
| Clinical Specimen | Diagnostic Test | Sensitivity | Specificity | Reference |
| Sputum | GC-MS/SIM | >95% (smear-positive) | >99% | [7][9] |
| ~95% (smear-negative, culture-positive) | [9] | |||
| Cerebrospinal Fluid (CSF) | GC-MS/SIM | High | High | [15] |
| Pleural Effusion | GC-MS | 54% | 80% | [14] |
More recently, this compound-containing phosphatidylinositols (PIs) have been investigated as markers for bacterial load and for monitoring the efficacy of anti-tuberculosis therapy.[16][17]
Experimental Protocols
The gold standard for the detection and quantification of this compound in clinical and research samples is gas chromatography-mass spectrometry (GC-MS).
General Workflow for GC-MS Analysis of this compound:
Detailed Methodological Steps:
-
Sample Preparation and Lipid Extraction:
-
Clinical specimens (e.g., sputum, CSF) are collected and pre-treated (e.g., decontamination for sputum).
-
Total lipids are extracted using established methods, such as the Folch extraction (chloroform:methanol, 2:1 v/v).
-
-
Saponification and Fatty Acid Methyl Ester (FAME) Preparation:
-
The extracted lipids are saponified using a strong base (e.g., NaOH in methanol) to release the fatty acids from their ester linkages.
-
The free fatty acids are then derivatized to their methyl esters (FAMEs) using a methylating agent (e.g., BF3-methanol or diazomethane). This step increases the volatility of the fatty acids for GC analysis.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
The FAMEs are separated on a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).
-
The separated compounds are then introduced into a mass spectrometer for detection.
-
-
Selected Ion Monitoring (SIM):
-
For enhanced sensitivity and specificity, the mass spectrometer is operated in the selected ion monitoring (SIM) mode.
-
The characteristic ions of the methyl ester of this compound are monitored. The molecular ion (m/z 312) and a key fragment ion (m/z 167), which is indicative of the methyl branch at the C-10 position, are typically used for identification and quantification.[7]
-
Conclusion and Future Perspectives
This compound remains a molecule of significant interest in the field of mycobacteriology. Its well-defined role in the physiology of M. tuberculosis and its utility as a diagnostic biomarker underscore its importance. Future research may focus on leveraging its biosynthetic pathway as a novel drug target. Furthermore, advancements in mass spectrometry techniques could lead to even more sensitive and rapid point-of-care diagnostic tests based on the detection of this compound and its derivatives, aiding in the global effort to control tuberculosis.
References
- 1. biorxiv.org [biorxiv.org]
- 2. This compound Controls Mycobacterial Membrane Compartmentalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mycobacteria-derived biomarkers for tuberculosis diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 542-47-2 | Benchchem [benchchem.com]
- 5. Human Metabolome Database: Showing metabocard for this compound (HMDB0004085) [hmdb.ca]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. academic.oup.com [academic.oup.com]
- 8. This compound | C19H38O2 | CID 65037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Diagnosis of pulmonary tuberculosis by detection of this compound in sputum by using gas chromatography-mass spectrometry with selected ion monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound, (R)- | C19H38O2 | CID 9601092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. frontiersin.org [frontiersin.org]
- 13. journals.asm.org [journals.asm.org]
- 14. The diagnostic value of this compound in tuberculous pleural effusions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Diagnosis of tuberculous meningitis by detection of this compound in cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. This compound-Containing Phosphatidylinositols as Markers of Bacterial Burden in Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Function of Tuberculostearic Acid in Mycobacterium tuberculosis: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Tuberculostearic acid (TBSA), a 10-methyloctadecanoic acid, is a signature branched-chain fatty acid found abundantly in the phospholipids (B1166683) of Mycobacterium tuberculosis and other mycobacteria. For decades, its unique structure has been exploited as a diagnostic marker for tuberculosis. However, recent advancements have shed light on its crucial biological functions within the bacterium, revealing it as a key player in maintaining the structural integrity and dynamic nature of the mycobacterial cell membrane. This technical guide provides an in-depth exploration of the biosynthesis, physiological roles, and potential as a therapeutic target of this compound in Mycobacterium tuberculosis. It consolidates current knowledge, presents quantitative data in a structured format, details key experimental methodologies, and provides visual representations of critical pathways and workflows.
Biosynthesis of this compound
The synthesis of TBSA in Mycobacterium tuberculosis is a specialized pathway that modifies oleic acid, a common unsaturated fatty acid. This process is primarily mediated by the S-adenosyl-L-methionine (SAM)-dependent methyltransferase, Cfa.
The biosynthesis can be summarized in the following key steps:
-
Substrate: The pathway begins with oleic acid (C18:1) esterified within a phospholipid molecule in the bacterial membrane.
-
Methylation: The enzyme Cfa (cyclopropane-fatty-acyl-phospholipid synthase homolog) utilizes S-adenosyl-L-methionine (SAM) as a methyl donor to transfer a methyl group to the double bond of the oleic acid moiety.[1][2][3][4]
-
Intermediate Formation: This methylation reaction is hypothesized to proceed through a 10-methylene-octadecanoyl intermediate.[5][6]
-
Reduction: A subsequent reduction step, likely catalyzed by an FAD-binding oxidoreductase (BfaA), converts the methylene (B1212753) intermediate into the stable 10-methyl group of TBSA.[5][6]
The Rv0447c gene in M. tuberculosis has been identified as encoding a SAM-dependent methyltransferase with a potential role in TBSA biosynthesis.[7] The genes bfaA and bfaB have been shown to be necessary and sufficient for TBSA production in heterologous systems like E. coli.[6]
Signaling Pathway and Biosynthesis Diagram
Caption: Biosynthesis of this compound from Oleic Acid.
Biological Function in the Mycobacterial Cell Membrane
TBSA plays a pivotal role in the architecture and function of the mycobacterial plasma membrane. Its presence is not merely structural but is critical for the spatial organization and dynamic properties of the membrane.
Control of Membrane Compartmentalization
The mycobacterial plasma membrane is not a homogenous structure but contains distinct functional regions, most notably the intracellular membrane domain (IMD). The IMD is enriched in biosynthetic enzymes and is crucial for cell growth and division.[1]
Genetic and lipidomic studies have demonstrated that TBSA is essential for the proper localization and maintenance of the IMD at the subpolar regions of the bacterium.[1][2][3][8] Deletion of the cfa gene, leading to a lack of TBSA and an accumulation of oleic acid, results in the delocalization of the IMD.[1][2][3] This disruption of membrane compartmentalization is associated with delayed growth and impaired recovery from membrane-fluidizing stress.[1][2][3]
Regulation of Membrane Fluidity
The methyl branch of TBSA introduces a kink in the fatty acid chain, which is thought to influence the packing of phospholipids in the membrane. This structural feature helps to maintain membrane fluidity, particularly in the dense and complex environment of the mycobacterial cell envelope.[6] This homeoviscous adaptation is crucial for the bacterium to withstand various environmental stresses, including those encountered within the host.
This compound as a Biomarker for Tuberculosis
The restricted distribution of TBSA to mycobacteria and a few other actinomycetes makes it an excellent biomarker for the detection of mycobacterial infections, including tuberculosis.[9][10][11]
Diagnostic Applications
TBSA can be detected in various clinical samples, including sputum, pleural fluid, and plasma, from patients with tuberculosis.[10][11][12] Gas chromatography-mass spectrometry (GC-MS) is a highly sensitive and specific method for the detection of TBSA in clinical specimens.[10]
Correlation with Bacterial Load
Recent lipidomic studies have focused on TBSA-containing phosphatidylinositols (PIs) as quantitative markers of mycobacterial burden.[13][14] Specifically, PI 16:0_19:0 (a phosphatidylinositol with a palmitic acid and a this compound chain) has been identified as a highly abundant and specific marker for M. tuberculosis complex strains.[13][14] The concentration of these TBSA-containing PIs shows a linear correlation with the number of colony-forming units (CFUs) and can be used to monitor the efficacy of anti-tuberculosis treatment.[13][14]
Quantitative Data
The following tables summarize the key quantitative data related to TBSA as a biomarker for M. tuberculosis.
Table 1: Detection Limits of TBSA-Containing Phosphatidylinositols
| System | Detection Limit (CFU) | Reference |
| Bacterial Culture | ~10² | [13][14] |
| Cell Culture Systems | ~10³ | [13][14] |
Table 2: Quantitative Estimation of PI 16:0_19:0 (TSA) per Bacterium
| Parameter | Value | Reference |
| Amount of PI 16:0_19:0 (TSA) per M. tuberculosis bacterium | ~45 amol | [13][14][15] |
Table 3: Diagnostic Accuracy of Plasma TBSA for Active Tuberculosis
| Metric | Value (%) | Reference |
| Sensitivity | 95.2 | [12] |
| Specificity | 87.9 | [12] |
| Positive Predictive Value | 89.5 | [12] |
| Negative Predictive Value | 94.4 | [12] |
Experimental Protocols
Lipid Extraction and Analysis from Mycobacterial Cultures
This protocol describes a general workflow for the extraction and analysis of TBSA-containing lipids from M. tuberculosis cultures.
-
Cell Culture and Harvesting: M. tuberculosis is grown in Middlebrook 7H9 broth supplemented with appropriate nutrients. Cells are harvested by centrifugation.
-
Lipid Extraction: A modified Bligh-Dyer extraction is commonly used. Briefly, the cell pellet is resuspended in a mixture of chloroform, methanol, and water. After vigorous mixing and centrifugation, the lower organic phase containing the lipids is collected.
-
Fatty Acid Methyl Ester (FAME) Analysis: To analyze the fatty acid composition, the lipid extract is subjected to methanolysis to convert fatty acids into their methyl esters. The resulting FAMEs are then analyzed by gas chromatography-mass spectrometry (GC-MS).
-
Intact Phospholipid Analysis (Lipidomics): For the analysis of intact phospholipids, the lipid extract is directly infused or separated by liquid chromatography before analysis by high-resolution mass spectrometry (e.g., LC-MS/MS). This allows for the identification and quantification of specific TBSA-containing phospholipid species like PI 16:0_19:0.[13][14]
Genetic Knockout of cfa in Mycobacteria
The generation of a cfa deletion mutant is a key experiment to study the function of TBSA.
-
Construct Design: A suicide vector is constructed containing flanking regions of the cfa gene and a selectable marker (e.g., hygromycin resistance).
-
Electroporation: The suicide vector is introduced into M. tuberculosis via electroporation.
-
Selection of Single Crossovers: Transformants are selected on antibiotic-containing plates to isolate single-crossover homologous recombinants.
-
Selection of Double Crossovers: Single-crossover colonies are grown without selection and then plated on media containing a counter-selectable marker (e.g., sucrose (B13894) for sacB-containing vectors) to select for double-crossover events, resulting in the deletion of the cfa gene.
-
Verification: The deletion of the cfa gene is confirmed by PCR and Southern blotting. The loss of TBSA production is verified by lipid analysis as described above.
Experimental Workflow Diagram
Caption: Workflow for studying TBSA function via genetic knockout.
Immunomodulatory Effects
While the primary established role of TBSA is structural, its presence in key immunomodulatory lipids such as phosphatidylinositol mannosides (PIMs) suggests a potential role in host-pathogen interactions. PIMs are known to engage with host immune receptors. The acylation of PIMs with TBSA could therefore influence their recognition by the host immune system. However, direct and detailed studies on the specific immunomodulatory effects of TBSA itself are still an emerging area of research. Some studies suggest that mycobacterial lipids, in general, can modulate host immune responses, but the specific contribution of TBSA to these effects requires further investigation.[16][17]
This compound as a Drug Target
The essentiality of TBSA for maintaining membrane integrity and the conservation of its biosynthetic pathway among mycobacteria make the enzymes involved in its synthesis, such as Cfa, attractive targets for the development of novel anti-tuberculosis drugs. Inhibition of TBSA synthesis could disrupt membrane compartmentalization, leading to impaired bacterial growth and increased susceptibility to other stressors.
Conclusion
This compound is far more than a simple diagnostic marker for tuberculosis. It is a critical component of the Mycobacterium tuberculosis cell membrane, playing a vital role in maintaining membrane compartmentalization, fluidity, and overall cellular homeostasis. The elucidation of its biosynthetic pathway has opened new avenues for understanding mycobacterial physiology and for the development of novel therapeutic strategies targeting this unique fatty acid. Further research into the precise immunomodulatory roles of TBSA-containing lipids will undoubtedly provide deeper insights into the intricate host-pathogen interactions that define tuberculosis.
References
- 1. This compound Controls Mycobacterial Membrane Compartmentalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 542-47-2 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
- 7. biorxiv.org [biorxiv.org]
- 8. This compound Controls Mycobacterial Membrane Compartmentalization [pubmed.ncbi.nlm.nih.gov]
- 9. Mycobacteria-derived biomarkers for tuberculosis diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Diagnosis of pulmonary tuberculosis by detection of this compound in sputum by using gas chromatography-mass spectrometry with selected ion monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Demonstration of this compound in sputum from patients with pulmonary tuberculosis by selected ion monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Circulating this compound in tuberculosis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. This compound-Containing Phosphatidylinositols as Markers of Bacterial Burden in Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. Immunomodulatory Agents Combat Multidrug-Resistant Tuberculosis by Improving Antimicrobial Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Repurposing Immunomodulatory Drugs to Combat Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
The Biosynthesis of Tuberculostearic Acid from Oleic Acid: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the biosynthetic pathway of tuberculostearic acid (10-methyloctadecanoic acid), a signature fatty acid of mycobacteria, from its precursor, oleic acid. This document provides a comprehensive overview of the enzymatic steps, genetic regulation, and key intermediates involved in this pathway. Furthermore, it includes a compilation of quantitative data, detailed experimental protocols, and visual representations of the pathway to support further research and drug development efforts targeting this unique aspect of mycobacterial metabolism.
Introduction
This compound (TBSA) is a C19 saturated fatty acid with a methyl branch at the C10 position. It is a major component of the phospholipids (B1166683) in the cell envelope of Mycobacterium species, including the pathogenic Mycobacterium tuberculosis. The presence of TBSA is often used as a biomarker for the detection of mycobacterial infections. The unique structure of TBSA and its importance in the mycobacterial cell membrane make its biosynthetic pathway a potential target for the development of novel anti-tuberculosis drugs. This guide elucidates the conversion of oleic acid into this compound, a critical process for the structural integrity of the mycobacterial cell wall.
The Biosynthetic Pathway: A Two-Step Enzymatic Conversion
The biosynthesis of this compound from oleic acid is a two-step process catalyzed by two key enzymes: a methyltransferase and an FAD-binding oxidoreductase. The overall pathway involves the addition of a methyl group from S-adenosyl-L-methionine (SAM) to the double bond of oleic acid, followed by a reduction step.
Step 1: Methyl Group Transfer
The first step is the transfer of a methyl group from SAM to the Δ9 double bond of an oleoyl (B10858665) acyl chain, which is typically esterified to a phospholipid. This reaction is catalyzed by a SAM-dependent methyltransferase, forming a 10-methylene-octadecanoyl intermediate. In Mycobacterium avium subspecies paratuberculosis, this enzyme is encoded by the bfaB gene.[1] In Mycobacterium smegmatis, the essential methyltransferase for this step is encoded by the cfa gene.[2]
Step 2: Reduction of the Methylene Intermediate
The second and final step is the reduction of the 10-methylene intermediate to a 10-methyl group, resulting in the formation of this compound. This reduction is catalyzed by a flavin adenine (B156593) dinucleotide (FAD)-binding oxidoreductase. In M. avium subspecies paratuberculosis, this enzyme is encoded by the bfaA gene.[1] The bfaA and bfaB genes are often found in a conserved operon structure in mycobacteria.
Below is a diagram illustrating the biosynthetic pathway of this compound from oleic acid.
Caption: Biosynthesis of this compound from Oleic Acid.
Quantitative Data
The following table summarizes the available quantitative data for the enzymes involved in the this compound biosynthesis pathway.
| Enzyme | Gene | Organism | Substrate | Km | kcat | Optimal pH | Optimal Temp. | Reference |
| Cfa | cfa | M. smegmatis | Phosphatidylglycerol (16:0/18:1) | 5.3 ± 1.2 µM | 0.12 ± 0.01 s-1 | Not Reported | Not Reported | [2] |
| BfaA | bfaA | M. avium | 10-Methylene-stearoyl-PL | Not Reported | Not Reported | Not Reported | Not Reported | - |
| BfaB | bfaB | M. avium | Oleoyl-PL, SAM | Not Reported | Not Reported | Not Reported | Not Reported | - |
Note: PL refers to Phospholipid. Kinetic data for BfaA and BfaB are not yet available in the literature.
The production of this compound can be influenced by culture conditions. For instance, in Mycobacterium avium subspecies paratuberculosis, TBSA is produced in various media, including Middlebrook 7H9 with either OADC or ADC supplement, Herrold's Egg Yolk Medium (HEYM), and Lowenstein-Jensen medium.[3] The presence of exogenous oleic acid is not a strict requirement for TBSA production, suggesting that the bacterium can synthesize oleic acid de novo.[3]
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound biosynthesis.
Purification of Recombinant Cfa Methyltransferase from M. smegmatis
This protocol is adapted from the procedure described for the purification of Cfa-6xHis.[2]
Objective: To purify the recombinant Cfa methyltransferase with a polyhistidine tag for subsequent enzymatic assays.
Materials:
-
E. coli expression strain (e.g., BL21(DE3)) harboring the cfa-expression plasmid.
-
Luria-Bertani (LB) medium with appropriate antibiotic.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).
-
Ni-NTA affinity chromatography column.
-
Wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
-
Elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
SDS-PAGE analysis equipment.
Procedure:
-
Expression: Inoculate a starter culture of the E. coli expression strain in LB medium with the appropriate antibiotic and grow overnight at 37°C. The next day, dilute the culture into a larger volume of LB medium and grow at 37°C to an OD600 of 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to grow the culture for 4-6 hours at 30°C.
-
Cell Lysis: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Resuspend the cell pellet in ice-cold lysis buffer. Lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant containing the soluble Cfa-6xHis protein.
-
Affinity Chromatography: Equilibrate a Ni-NTA column with lysis buffer. Load the clarified supernatant onto the column.
-
Washing: Wash the column with several column volumes of wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the Cfa-6xHis protein with elution buffer. Collect fractions and analyze by SDS-PAGE to identify fractions containing the purified protein.
-
Buffer Exchange: Pool the fractions containing the purified protein and perform buffer exchange into a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) using a desalting column or dialysis.
Analysis of Fatty Acid Methyl Esters (FAMEs) by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general method for the analysis of total fatty acids from mycobacterial cultures.
Objective: To extract, derivatize, and analyze the fatty acid composition of mycobacterial cells, including the quantification of this compound.
Materials:
-
Mycobacterial cell pellet.
-
Saponification reagent (15% NaOH in 50% methanol).
-
Methylation reagent (6N HCl in methanol).
-
Extraction solvent (hexane:methyl tert-butyl ether, 1:1 v/v).
-
Anhydrous sodium sulfate (B86663).
-
GC-MS system with a suitable capillary column (e.g., HP-5ms).
Procedure:
-
Saponification: Resuspend the mycobacterial cell pellet in the saponification reagent. Heat at 100°C for 30 minutes to release fatty acids from lipids.
-
Methylation: Cool the sample and add the methylation reagent. Heat at 80°C for 10 minutes to convert the fatty acids to their methyl esters (FAMEs).
-
Extraction: Cool the sample and add the extraction solvent. Vortex vigorously to extract the FAMEs into the organic phase.
-
Washing: Add distilled water, vortex, and centrifuge to separate the phases. Transfer the upper organic phase containing the FAMEs to a new tube.
-
Drying: Add a small amount of anhydrous sodium sulfate to the organic phase to remove any residual water.
-
GC-MS Analysis: Inject an aliquot of the FAME extract into the GC-MS system. Use an appropriate temperature program to separate the FAMEs. Identify and quantify this compound methyl ester based on its retention time and mass spectrum, comparing to a known standard.
Generation of a cfa Knockout Mutant in Mycobacterium smegmatis
This protocol outlines a general strategy for creating a targeted gene knockout using homologous recombination. Specific vectors and selection markers may vary.
Objective: To generate a null mutant of the cfa gene in M. smegmatis to study the role of this gene in this compound biosynthesis.
Materials:
-
M. smegmatis wild-type strain.
-
Suicide vector for mycobacteria (e.g., pPR27).
-
Plasmids for constructing the knockout cassette.
-
Restriction enzymes, DNA ligase.
-
Antibiotics for selection (e.g., kanamycin, hygromycin).
-
Counter-selection agent (e.g., sucrose (B13894) for sacB-based systems).
-
Electroporator and competent M. smegmatis cells.
-
PCR reagents for verification.
Procedure:
-
Construct the Knockout Allele: Clone the upstream and downstream flanking regions of the cfa gene into a suicide vector. Between the flanking regions, insert a selectable marker gene (e.g., a hygromycin resistance cassette).
-
Transform M. smegmatis: Electroporate the constructed suicide vector into competent M. smegmatis cells.
-
Select for Single Crossovers: Plate the transformed cells on agar (B569324) containing the antibiotic corresponding to the marker on the suicide vector (e.g., kanamycin). This selects for cells where the plasmid has integrated into the chromosome via a single homologous recombination event.
-
Select for Double Crossovers: Culture the single-crossover mutants in antibiotic-free medium to allow for a second recombination event. Plate the culture on agar containing the counter-selection agent (e.g., sucrose) and the antibiotic for the marker in the knockout cassette (e.g., hygromycin). This selects for cells that have undergone a double crossover, resulting in the replacement of the wild-type cfa gene with the knockout allele.
-
Verify the Knockout: Isolate genomic DNA from potential knockout clones. Confirm the gene replacement by PCR using primers flanking the cfa gene and by Southern blot analysis.
Logical and Experimental Workflows
The following diagrams illustrate the logical flow of experiments to investigate the this compound biosynthesis pathway.
Caption: Experimental workflow for pathway elucidation.
Conclusion
The biosynthesis of this compound from oleic acid represents a specialized metabolic pathway in mycobacteria, crucial for the integrity of their unique cell envelope. The two-step enzymatic process, involving a methyltransferase and an oxidoreductase, offers potential targets for the development of novel therapeutics against tuberculosis and other mycobacterial diseases. The data and protocols presented in this guide provide a valuable resource for researchers aiming to further investigate this pathway, characterize its enzymes, and explore its potential as a drug target. Future research should focus on obtaining detailed kinetic data for the M. avium enzymes BfaA and BfaB and on elucidating the regulatory mechanisms that control the expression of the genes involved in this pathway.
References
An In-depth Technical Guide to the Enzymes of Tuberculostearic Acid Synthesis: Cfa/BfaA and BfaB
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tuberculostearic acid (10-methyloctadecanoic acid) is a signature branched-chain fatty acid found in the cell envelope of most mycobacteria, including the pathogenic species Mycobacterium tuberculosis. Its unique structure and prevalence in these organisms have made it a subject of interest for diagnostics and as a potential target for novel anti-mycobacterial therapies. The biosynthesis of this compound is a two-step enzymatic process involving a methyltransferase (Cfa/BfaB) and an oxidoreductase (BfaA). This technical guide provides a comprehensive overview of these key enzymes, detailing the biosynthetic pathway, available quantitative data, and experimental protocols for their study.
Introduction
The mycobacterial cell envelope is a complex and robust structure, critical for the survival and pathogenicity of species like Mycobacterium tuberculosis. It is characterized by a unique lipid composition, including the presence of this compound (TBSA). TBSA is incorporated into major membrane phospholipids (B1166683) and plays a crucial role in regulating the fluidity and compartmentalization of the mycobacterial plasma membrane.[1] Specifically, it is essential for the proper function of the intracellular membrane domain (IMD), a region involved in the cellular stress response.[2][3][4] The biosynthesis of this unique fatty acid is a key metabolic process in mycobacteria and understanding the enzymes involved is paramount for developing strategies to disrupt this pathway for therapeutic purposes.
The this compound Biosynthetic Pathway
The synthesis of this compound from its precursor, oleic acid, is a two-enzyme process.[5] The pathway proceeds through a 10-methylene stearate (B1226849) intermediate.
-
Step 1: Methylation of Oleic Acid. The first step is catalyzed by an S-adenosyl-L-methionine (SAM)-dependent methyltransferase, designated as Cfa or BfaB.[2][5] This enzyme transfers a methyl group from SAM to the double bond of an oleic acid residue within a phospholipid, forming a 10-methylene stearate intermediate.[5]
-
Step 2: Reduction of the Methylene Intermediate. The second and final step is the reduction of the 10-methylene stearate intermediate to 10-methylstearic acid (this compound). This reaction is catalyzed by a flavin adenine (B156593) dinucleotide (FAD)-binding oxidoreductase, known as BfaA.[5]
The genes encoding these two enzymes, bfaA and bfaB (or cfa), are often found in an operon in mycobacterial genomes.[6]
Quantitative Data
Currently, there is a notable lack of comprehensive quantitative data in the published literature regarding the kinetic parameters of the enzymes involved in this compound synthesis. While the enzymatic activities have been demonstrated, detailed characterization of Km, Vmax, kcat, and optimal reaction conditions for Cfa/BfaB and BfaA is not yet available. Similarly, while pivalic acid has been identified as an inhibitor of TBSA production, its IC50 or Ki values have not been reported.[7]
Table 1: Enzyme Characteristics (Data currently unavailable in literature)
| Parameter | Cfa/BfaB (Methyltransferase) | BfaA (Oxidoreductase) |
| Substrates | Oleic acid-containing phospholipid, SAM | 10-Methylene stearate-containing phospholipid, FADH2 |
| Products | 10-Methylene stearate-containing phospholipid, SAH | This compound-containing phospholipid, FAD |
| Km | Not reported | Not reported |
| Vmax | Not reported | Not reported |
| kcat | Not reported | Not reported |
| Optimal pH | Not reported | Not reported |
| Optimal Temp. | Not reported | Not reported |
Table 2: Inhibitor Data (Data currently unavailable in literature)
| Inhibitor | Target Enzyme | IC50 | Ki |
| Pivalic Acid | TBSA Synthesis Pathway | Not reported | Not reported |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to study the enzymes of this compound synthesis and the analysis of mycobacterial lipids.
Protein Expression and Purification of Cfa/BfaB
A common method for obtaining Cfa/BfaB for in vitro studies is through recombinant expression in E. coli.
Methodology:
-
Gene Cloning: The cfa or bfaB gene is amplified from mycobacterial genomic DNA and cloned into an expression vector, often with an affinity tag (e.g., 6x-His tag) for purification.
-
Protein Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced, typically with isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Cell Lysis: Bacterial cells are harvested and lysed by sonication or high-pressure homogenization in a suitable buffer (e.g., Tris-HCl with NaCl and protease inhibitors).
-
Affinity Chromatography: The cell lysate is clarified by centrifugation and the supernatant is loaded onto an affinity chromatography column (e.g., Ni-NTA agarose (B213101) for His-tagged proteins).
-
Elution: After washing the column to remove non-specifically bound proteins, the target protein is eluted using a competitive ligand (e.g., imidazole (B134444) for His-tagged proteins).
-
Buffer Exchange and Concentration: The eluted protein is concentrated and the buffer is exchanged into a storage buffer suitable for downstream assays.
In Vitro Enzyme Assay for Cfa/BfaB
The activity of Cfa/BfaB can be monitored by detecting the production of S-adenosyl-L-homocysteine (SAH), a by-product of the methyltransferase reaction.
Methodology:
-
Reaction Mixture: A typical reaction mixture contains the purified Cfa/BfaB enzyme, the methyl donor SAM, and a lipid substrate containing oleic acid (e.g., 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine).
-
Incubation: The reaction is initiated by the addition of the enzyme and incubated at a specific temperature for a defined period.
-
Detection of SAH: The amount of SAH produced can be quantified using various methods, including commercially available enzyme-coupled assays that measure the conversion of SAH to a detectable product (e.g., through changes in fluorescence or absorbance).
Extraction and Analysis of Mycobacterial Lipids
To analyze the in vivo effects of Cfa/BfaA and BfaB activity or inhibition, total lipids are extracted from mycobacterial cultures and analyzed.
References
- 1. rsc.org [rsc.org]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. Transcriptional regulation of fatty acid biosynthesis in mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transcriptional regulation of fatty acid biosynthesis in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Genetic and chemical control of this compound production in Mycobacterium avium subspecies paratuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
The Central Role of S-adenosyl-L-methionine in the Biosynthesis of Tuberculostearic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tuberculostearic acid (TBSA), or 10-methylstearic acid, is a signature saturated fatty acid found in the cell envelope of Mycobacterium tuberculosis and other related actinomycetes. Its unique branched structure, conferred by a methyl group at the C10 position, contributes to the distinctive properties of the mycobacterial cell wall, influencing membrane fluidity and the overall architecture of this formidable barrier. The biosynthesis of TBSA is a critical metabolic pathway and a potential target for novel anti-tubercular drug development. This technical guide provides an in-depth exploration of the pivotal role of S-adenosyl-L-methionine (SAM) as the methyl donor in this pathway, detailing the enzymatic machinery, reaction mechanism, and key experimental protocols for its investigation.
The this compound Biosynthesis Pathway: A Two-Step Enzymatic Cascade
The synthesis of this compound from its precursor, oleic acid, is a two-step process catalyzed by a pair of enzymes encoded by genes typically found in an operon.[1][2] The key contributor of the methyl group is S-adenosyl-L-methionine (SAM), a ubiquitous biological cofactor involved in numerous methylation reactions.[3][4]
The primary enzyme, This compound Methyltransferase (UfaA1) , also designated as Cfa in some mycobacterial species, is a SAM-dependent methyltransferase.[1][3][4] UfaA1 catalyzes the transfer of a methyl group from SAM to the Δ9 double bond of an oleic acid residue esterified within a phospholipid, such as phosphatidylethanolamine (B1630911) (PE) or phosphatidylcholine (PC).[3][4][5] This initial reaction is thought to produce a 10-methylene-octadecanoyl phospholipid intermediate.[6][7]
The second step is a reduction reaction catalyzed by a flavin adenine (B156593) dinucleotide (FAD)-binding oxidoreductase , often denoted as BfaA .[2][8] This enzyme is presumed to reduce the methylene (B1212753) intermediate to the final 10-methyl saturated acyl chain of TBSA, likely utilizing a reduced cofactor such as NADPH.[3][4]
The overall biosynthetic pathway can be summarized as follows:
Quantitative Data on this compound Biosynthesis
The biochemical characterization of the key enzyme UfaA1 from Mycobacterium tuberculosis has provided valuable quantitative data regarding its catalytic activity and substrate affinity. These parameters are crucial for understanding the efficiency of the TBSA biosynthesis pathway and for the design of potential inhibitors.
| Parameter | Value | Substrate | Organism | Reference |
| K_m | 13 µM | S-adenosyl-L-methionine (SAM) | M. tuberculosis | [3][5] |
| K_m | 14 µM | Dioleyl phosphatidylethanolamine | M. tuberculosis | [3][5] |
| K_m | 83 µM | Nicotinamide adenine dinucleotide phosphate (B84403) (NADPH) | M. tuberculosis | [3][4] |
| V_max | 1.3-1.6 nmol/min | M. tuberculosis | [3][5] | |
| Optimal pH | 7.0 - 8.0 | M. tuberculosis | [3][4] | |
| Inhibition | Severe inhibition by S-adenosyl-L-homocysteine (SAH) | M. tuberculosis | [3][4][5] | |
| TBSA Abundance | Up to 20% of all fatty acids | Mycobacterium phlei | [9] | |
| PI 16:0_19:0 (TSA) per bacterium | ~45 amol | M. tuberculosis | [10][11] | |
| Detection Limit (PI 16:0_19:0) | ~1000 bacteria | M. tuberculosis | [10][11] |
Table 1: Quantitative Data for this compound Biosynthesis.
Experimental Protocols
Cloning and Expression of UfaA1
The gene encoding UfaA1 (e.g., Rv0447c in M. tuberculosis H37Rv) can be cloned and expressed in Escherichia coli for purification and subsequent biochemical characterization.[3][5]
Workflow for Cloning and Expression of UfaA1:
Methodology:
-
Gene Amplification: The ufaA1 gene is amplified from M. tuberculosis genomic DNA using specific primers. These primers can be designed to include restriction sites for cloning into an expression vector and a sequence encoding an affinity tag (e.g., hexa-histidine) for purification.
-
Cloning: The amplified PCR product and the expression vector (e.g., a pET series vector) are digested with the corresponding restriction enzymes and then ligated.
-
Transformation: The ligation mixture is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Expression: A single colony of transformed E. coli is grown in a suitable medium (e.g., Luria-Bertani broth) to an optimal cell density (OD_600_ of ~0.6-0.8). Gene expression is then induced by the addition of an inducer, such as isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Purification: The bacterial cells are harvested by centrifugation, lysed, and the UfaA1 protein is purified from the cell lysate using affinity chromatography corresponding to the engineered tag (e.g., Ni-NTA agarose (B213101) for a His-tagged protein).
Assay for UfaA1 Methyltransferase Activity
The activity of the purified UfaA1 enzyme can be determined using a continuous spectrophotometric assay that couples the production of S-adenosyl-L-homocysteine (SAH) to a detectable change in absorbance.[12][13][14]
Methodology:
-
Reaction Mixture: A reaction mixture is prepared containing a suitable buffer (e.g., Tris-HCl, pH 7.0-8.0), the purified UfaA1 enzyme, the phospholipid substrate (e.g., dioleoyl phosphatidylethanolamine), and the coupling enzymes S-adenosylhomocysteine nucleosidase and adenine deaminase.
-
Initiation of Reaction: The reaction is initiated by the addition of S-adenosyl-L-methionine (SAM).
-
Spectrophotometric Monitoring: The decrease in absorbance at 265 nm is monitored continuously. This decrease is a result of the deamination of adenine (produced from the breakdown of SAH) to hypoxanthine (B114508) by adenine deaminase.
-
Calculation of Activity: The rate of the reaction is calculated from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of adenine.
Extraction and Analysis of this compound
The presence and quantity of TBSA in mycobacterial cultures can be determined by gas chromatography-mass spectrometry (GC-MS) analysis of fatty acid methyl esters (FAMEs).[9][15][16][17]
Workflow for TBSA Extraction and Analysis:
Methodology:
-
Cell Culture and Harvest: Mycobacteria are grown in a suitable liquid medium (e.g., Middlebrook 7H9). The cells are then harvested by centrifugation.
-
Saponification: The harvested cell pellet is subjected to alkaline hydrolysis (saponification) to release the fatty acids from the lipids.
-
Methylation: The free fatty acids are then converted to their corresponding fatty acid methyl esters (FAMEs) using a methylating agent (e.g., boron trifluoride in methanol).
-
Extraction: The FAMEs are extracted into an organic solvent (e.g., hexane).
-
GC-MS Analysis: The extracted FAMEs are analyzed by gas chromatography-mass spectrometry. The TBSA methyl ester is identified based on its retention time and mass spectrum.
-
Quantification: The amount of TBSA can be quantified by comparing the peak area of its methyl ester to that of an internal standard.
Logical Relationships and Regulation
The biosynthesis of TBSA is a tightly regulated process, though the specific regulatory mechanisms governing the expression of the ufaA1 and bfaA genes are not yet fully elucidated. However, their organization in a conserved operon suggests a coordinated regulation.[1] The activity of UfaA1 is also subject to product inhibition by S-adenosyl-L-homocysteine (SAH), a common regulatory mechanism for SAM-dependent methyltransferases.[3][4][5]
Conclusion
S-adenosyl-L-methionine plays an indispensable role in the biosynthesis of this compound, serving as the sole methyl donor in a critical modification of oleic acid. The enzymatic machinery responsible for this transformation, particularly the SAM-dependent methyltransferase UfaA1, represents a promising target for the development of novel anti-tubercular agents. A thorough understanding of the biochemical pathway, the kinetics of the enzymes involved, and robust experimental methodologies are essential for advancing research in this area. This guide provides a comprehensive overview of these aspects, serving as a valuable resource for scientists and researchers dedicated to combating tuberculosis.
References
- 1. This compound Controls Mycobacterial Membrane Compartmentalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Expression and characterization of Rv0447c product, potentially the methyltransferase involved in this compound biosynthesis in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. researchgate.net [researchgate.net]
- 6. Enzymatic synthesis of 10-methylene stearic acid and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biosynthesis of this compound in a cell-free extract. Identification of 10-methylenestearic acid as an intermediate - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 8. Genetic and chemical control of this compound production in Mycobacterium avium subspecies paratuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. This compound-Containing Phosphatidylinositols as Markers of Bacterial Burden in Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 13. An enzyme-coupled continuous spectrophotometric assay for S-adenosylmethionine-dependent methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Rapid determination of growth inhibition of Mycobacterium tuberculosis by GC-MS/MS quantitation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Detection of this compound in mycobacteria and nocardiae by gas chromatography and mass spectrometry using selected ion monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Diagnosis of pulmonary tuberculosis by detection of this compound in sputum by using gas chromatography-mass spectrometry with selected ion monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
Tuberculostearic Acid in Non-Tuberculous Mycobacteria: A Technical Guide
Abstract
Tuberculostearic acid (TSA), chemically known as (R)-10-methyloctadecanoic acid, is a signature branched-chain fatty acid found predominantly within the genus Mycobacterium. While historically studied as a biomarker for Mycobacterium tuberculosis, its presence and physiological significance in non-tuberculous mycobacteria (NTM) are of increasing interest to researchers, clinicians, and drug development professionals. This technical guide provides an in-depth overview of the biosynthesis, physiological roles, and detection of TSA in NTM. It includes a comparative analysis of fatty acid profiles across various NTM species, detailed experimental protocols for TSA analysis, and a review of its metabolic pathways. This document aims to serve as a comprehensive resource for the scientific community engaged in mycobacteriology research and the development of novel diagnostics and therapeutics targeting NTM infections.
Introduction
Non-tuberculous mycobacteria (NTM) are a diverse group of environmental bacteria that can cause a wide range of opportunistic infections in humans, particularly affecting the pulmonary and integumentary systems. The increasing incidence of NTM infections worldwide necessitates a deeper understanding of their unique biochemical features for the development of effective diagnostic tools and therapeutic strategies.
One such feature is the presence of this compound (TSA), a C19 methyl-branched saturated fatty acid. First isolated from Mycobacterium tuberculosis in 1927, TSA is a constituent of various complex lipids within the mycobacterial cell envelope, including phospholipids (B1166683) and lipoglycans.[1][2] Its presence is nearly ubiquitous across the Mycobacterium genus, making it a valuable biomarker.[3] This guide focuses on the role and characteristics of TSA specifically within NTM species.
Biosynthesis of this compound
The biosynthesis of TSA is a two-step enzymatic process that utilizes oleic acid (C18:1), a common unsaturated fatty acid in mycobacteria, as its precursor.[3][4] This pathway is crucial for the production of this signature mycobacterial lipid.
The key enzymes involved in this pathway are:
-
S-adenosyl-L-methionine (SAM)-dependent methyltransferase (Cfa/BfaB): This enzyme catalyzes the initial step, which is the transfer of a methyl group from SAM to the double bond of oleic acid, forming a 10-methylene-octadecanoyl intermediate.[3]
-
FAD-binding oxidoreductase (BfaA): This enzyme subsequently reduces the methylene (B1212753) intermediate to produce the final 10-methyloctadecanoic acid, this compound.[3]
The genes encoding these enzymes are often found in a conserved operon in mycobacterial genomes.[3] The end product, TSA, is then incorporated into various phospholipids, such as phosphatidylinositol mannosides (PIMs), lipomannan (LM), and lipoarabinomannan (LAM), which are essential components of the mycobacterial cell envelope.[1][4][5]
Physiological Role of this compound in NTM
TSA is not merely a structural component but plays a significant role in the physiology and structural integrity of the mycobacterial cell. Its presence influences the properties of the plasma membrane, which is a critical barrier for these organisms.
Recent studies in the model organism Mycobacterium smegmatis have revealed that TSA is crucial for controlling lateral membrane compartmentalization.[3][6] The intracellular membrane domain (IMD) is a distinct region of the plasma membrane, and TSA-containing phospholipids are essential for the proper organization and function of this domain.[3] Deletion of the cfa gene, which blocks TSA synthesis, leads to a disruption of the IMD and delayed growth recovery after membrane stress.[3][7] This indicates that TSA contributes to the maintenance of membrane fluidity and integrity, which is vital for the bacterium's adaptation to environmental changes and survival within a host.
This compound in NTM Species: A Comparative Overview
TSA is found in the vast majority of mycobacterial species, including both slow-growing and rapid-growing NTM.[8][9] A notable exception is Mycobacterium gordonae, which lacks TSA. The relative abundance of TSA and other fatty acids can vary between species, providing a basis for chemotaxonomic classification.
The table below summarizes the fatty acid composition of selected NTM species, highlighting the presence of this compound (10-Me-18:0).
| Mycobacterium Species | 16:0 (Palmitic) | 18:1 (Oleic) | 18:0 (Stearic) | 10-Me-18:0 (TSA) | Other Notable Fatty Acids | Reference(s) |
| M. kansasii | Present | Present | Present | Present | Saturated C2-methyl fatty acid | [10] |
| M. avium complex | High | High | Present | Present | 2-eicosanol | [8] |
| M. fortuitum | High | High | Present | Present | - | [11] |
| M. chelonae | High | High | Present | Present | - | [11] |
| M. smegmatis | High | High | Present | Present | - | [11] |
| M. gordonae | High | High | Present | Absent | 2-methyltetradecanoic acid |
Note: "Present" or "High" indicates the fatty acid is a significant component of the total fatty acid profile. Quantitative values can vary based on culture conditions.
Experimental Protocols for TSA Analysis
The gold standard for the detection and quantification of TSA is gas chromatography-mass spectrometry (GC-MS) analysis of fatty acid methyl esters (FAMEs). This involves the saponification of cellular lipids, methylation of the resulting free fatty acids, extraction of the FAMEs, and subsequent analysis by GC-MS.
Workflow for FAME Analysis
Detailed Protocol for FAME Preparation
This protocol is adapted from standard procedures for mycobacterial fatty acid analysis.[12][13][14]
Reagents:
-
Saponification Reagent: 45 g NaOH, 150 ml methanol, 150 ml distilled water.
-
Methylation Reagent: 325 ml 6.0 N HCl, 275 ml methanol.
-
Extraction Solvent: 1:1 (v/v) hexane and methyl tert-butyl ether.
-
Base Wash Solution: 10.8 g NaOH in 900 ml distilled water.
-
Internal Standard (e.g., methyl heptadecanoate).
Procedure:
-
Harvesting: Harvest approximately 40 mg of mycobacterial cells from a culture plate or pellet from a liquid culture by centrifugation.
-
Saponification:
-
Add 1.0 ml of the saponification reagent to the cell pellet in a glass tube.
-
Seal the tube tightly with a Teflon-lined cap.
-
Vortex briefly and heat in a boiling water bath for 30 minutes, with vigorous vortexing after the first 5 minutes.
-
Cool the tube to room temperature.
-
-
Methylation:
-
Add 2.0 ml of the methylation reagent to the saponified sample.
-
Reseal the tube and vortex briefly.
-
Heat at 80°C for 10 minutes.
-
Cool the tube rapidly on ice.
-
-
Extraction:
-
Add 1.25 ml of the extraction solvent.
-
Mix by gentle tumbling for 10 minutes.
-
Allow the phases to separate. The upper organic phase contains the FAMEs.
-
-
Base Wash:
-
Transfer the upper organic phase to a new tube.
-
Add 3.0 ml of the base wash solution.
-
Mix by gentle tumbling for 5 minutes.
-
Centrifuge briefly to separate the phases.
-
-
Sample for GC-MS:
-
Transfer the upper organic phase to a GC vial for analysis.
-
GC-MS Analysis Parameters
-
Gas Chromatograph: Agilent 6890 or similar.
-
Column: DB-5MS or equivalent non-polar capillary column.
-
Injector: Split/splitless, injector temperature 250°C.
-
Oven Program: Initial temperature 100°C, ramp to 250°C at 4°C/min.
-
Carrier Gas: Helium.
-
Mass Spectrometer: Mass selective detector operating in electron ionization (EI) mode.
-
Detection: Selected Ion Monitoring (SIM) can be used for enhanced sensitivity, monitoring characteristic ions for methyl tuberculostearate.
This compound as a Biomarker in NTM
The consistent presence of TSA across most NTM species makes it a valuable biomarker for the detection of mycobacterial infections. GC-MS-based detection of TSA in clinical samples such as sputum, cerebrospinal fluid, and tissue biopsies has been explored for the diagnosis of mycobacterial diseases.[5] While much of this research has focused on tuberculosis, the principle applies to NTM infections as well.
The detection of TSA can confirm the presence of mycobacteria, although it does not typically allow for species-level identification on its own. However, when combined with the analysis of other fatty acids and mycolic acid profiles, it can contribute to a more definitive identification. Furthermore, quantitative analysis of TSA-containing phospholipids is emerging as a potential method to determine mycobacterial load in clinical samples.[5]
Conclusion and Future Perspectives
This compound is a defining biochemical feature of non-tuberculous mycobacteria, playing a critical role in the structure and function of the mycobacterial cell membrane. Its unique structure and conserved biosynthetic pathway make it an attractive target for the development of novel diagnostic assays and potentially new antimicrobial agents.
Future research should focus on:
-
Comprehensive Quantitative Analysis: Establishing a comprehensive database of the quantitative fatty acid profiles, including TSA, for a wider range of clinically relevant NTM species. This will enhance the utility of FAME analysis for rapid species identification.
-
Metabolic Fate: Elucidating the metabolic fate of TSA beyond its incorporation into cell envelope lipids. Understanding its turnover and potential role in signaling pathways could provide new insights into mycobacterial physiology.
-
Therapeutic Targeting: Investigating the enzymes of the TSA biosynthesis pathway as potential drug targets. Inhibiting TSA production could disrupt membrane integrity and sensitize NTM to other antimicrobial agents.
This technical guide provides a foundational understanding of this compound in the context of NTM. Continued research in this area will undoubtedly contribute to improved management of NTM-related diseases.
References
- 1. The Mycobacterial Cell Envelope—Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound Controls Mycobacterial Membrane Compartmentalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimycobacterial Activity and Mechanism of Action of NAS-91 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound-Containing Phosphatidylinositols as Markers of Bacterial Burden in Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
- 8. Wild Animal Mycobacterial Isolates: Characterization by Cellular Fatty Acid Composition and Polar Lipid Patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Wild animal mycobacterial isolates. Characterization by cellular fatty acid composition and polar lipid patterns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fatty Acids of Mycobacterium kansasii - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Influence of culture medium and incubation time on the fatty acid compositions of some rapid-growing mycobacteria as analysed by packed and capillary column gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Improved Identification of Mycobacteria by Using the Microbial Identification System in Combination with Additional Trimethylsulfonium Hydroxide Pyrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. gcms.cz [gcms.cz]
- 14. Quantification of Bacterial Fatty Acids by Extraction and Methylation - PMC [pmc.ncbi.nlm.nih.gov]
Genetic Regulation of Tuberculostearic Acid Production in Mycobacteria: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tuberculostearic acid (TBSA), or 10-methyloctadecanoic acid, is a signature saturated fatty acid found in the cell envelope of most mycobacterial species, including the significant human pathogen Mycobacterium tuberculosis. Its unique branched structure contributes to the distinctive properties of the mycobacterial cell wall, influencing membrane fluidity, permeability, and the overall physiology of the bacterium. The biosynthesis of TBSA is a highly regulated process, and understanding its genetic underpinnings offers potential avenues for the development of novel anti-mycobacterial therapeutics and diagnostic tools. This technical guide provides a comprehensive overview of the genetic regulation of TBSA production, detailing the biosynthetic pathway, key enzymes, regulatory networks, and experimental methodologies used in its study.
This compound Biosynthesis Pathway
The production of TBSA in mycobacteria is a two-step enzymatic process that utilizes oleic acid as a precursor. This pathway involves a methyltransferase and an oxidoreductase, which work in concert to introduce a methyl group at the C-10 position of the oleic acid acyl chain.
Step 1: Methylation of Oleic Acid
The initial and rate-limiting step is the methylation of an oleoyl (B10858665) moiety within a phospholipid molecule. This reaction is catalyzed by the S-adenosyl-L-methionine (SAM)-dependent methyltransferase known as Cfa (Cyclopropane fatty acid synthase), also referred to as BfaB in Mycobacterium avium subspecies paratuberculosis. Cfa transfers a methyl group from SAM to the double bond of oleic acid, forming a 10-methylene-octadecanoyl intermediate.[1]
Step 2: Reduction of the Methylene Intermediate
The 10-methylene-octadecanoyl intermediate is subsequently reduced to form the final product, 10-methyloctadecanoic acid (this compound). This reduction is carried out by a flavin adenine (B156593) dinucleotide (FAD)-binding oxidoreductase, encoded by the bfaA gene.[1] The cfa (bfaB) and bfaA genes are often located in a conserved operon structure across various mycobacterial species.[2]
Core Genetic Determinants
The primary genetic locus responsible for TBSA production is the cfa operon, which contains the genes encoding the two essential enzymes for the biosynthetic pathway.
| Gene | Enzyme | Function |
| cfa (or bfaB) | S-adenosyl-L-methionine-dependent methyltransferase | Catalyzes the transfer of a methyl group from SAM to oleic acid.[1][3] |
| bfaA | FAD-binding oxidoreductase | Reduces the 10-methylene-octadecanoyl intermediate to form TBSA.[1] |
Quantitative Data on TBSA Production
The abundance of TBSA can vary between different mycobacterial species and is influenced by genetic and environmental factors.
Table 1: this compound Content in Mycobacterial Lipids
| Mycobacterial Component | TBSA Percentage of Total Fatty Acids | Reference |
| Cell Wall of Mycobacterium phlei | Up to 20% | [1] |
| Phosphatidylinositols (PIs) in M. tuberculosis complex | Major acyl chain component | [4] |
| Phosphatidylethanolamines (PEs) in M. tuberculosis complex | Significant acyl chain component | [4] |
Table 2: Impact of Genetic and Chemical Perturbations on TBSA Production
| Organism | Condition | Effect on TBSA Production | Key Findings | Reference |
| Mycobacterium smegmatis | ∆cfa mutant | Complete loss of TBSA | Accumulation of the precursor, oleic acid. | [2][5] |
| M. avium subsp. paratuberculosis (C-type) | ∆bfaA mutant | Loss of TBSA | Accumulation of the 10-methylene stearate (B1226849) intermediate. | [1] |
| M. avium subsp. paratuberculosis (S-type) | Natural SNP in bfaA | No TBSA production | A single nucleotide polymorphism leads to a truncated, non-functional BfaA enzyme. | [1] |
| M. avium subsp. paratuberculosis | Pivalic acid (0.5 mg/mL) treatment | Inhibition of TBSA production | Pivalic acid acts as an inhibitor of the TBSA biosynthetic pathway. | [1] |
Regulatory Networks
The expression of the cfa operon and, consequently, TBSA production is integrated into the broader regulatory network of lipid metabolism in mycobacteria. This network responds to various environmental cues and cellular stresses, ensuring the maintenance of cell envelope integrity.
Transcriptional Regulation
While the direct transcriptional activators and repressors of the cfa operon are still being fully elucidated, it is known that the regulation of lipid metabolism in mycobacteria involves a complex interplay of transcription factors. For instance, the TetR family of transcriptional regulators is known to control various aspects of lipid metabolism in response to effector molecules.[6] It is plausible that a member of this family, or another transcriptional regulator, senses the levels of fatty acid precursors or intermediates and modulates the expression of the cfa operon accordingly.
Signaling Pathways
Environmental signals such as hypoxia and nutrient availability are known to trigger significant remodeling of the mycobacterial cell wall.[7] Signaling pathways that respond to these cues likely play a role in regulating TBSA production to adapt the cell membrane to changing conditions. For example, the two-component system PhoP-PhoR is a global regulator of virulence and lipid metabolism in M. tuberculosis. It is conceivable that this or other signaling cascades influence the expression of the cfa operon to modulate membrane fluidity and permeability in response to host-induced stress.
Experimental Protocols
Gene Knockout in Mycobacterium smegmatis using Recombineering
This protocol describes the generation of a markerless gene deletion of the cfa gene in M. smegmatis using the pJV53 recombineering system.
Materials:
-
M. smegmatis mc²155 strain
-
pJV53 plasmid (containing Che9c phage recombination genes)
-
pUC-Zeo plasmid (for constructing the knockout cassette)
-
7H9 broth and agar (B569324), supplemented with ADC and Tween 80
-
Kanamycin (B1662678) and Zeocin
-
Electroporator and cuvettes
Procedure:
-
Preparation of Recombineering-Competent Cells:
-
Electroporate M. smegmatis mc²155 with the pJV53 plasmid and select for transformants on 7H9 agar containing kanamycin.
-
Inoculate a single colony into 7H9 broth with kanamycin and grow to an OD₆₀₀ of 0.4-0.6.
-
Induce the expression of the recombination proteins by adding acetamide to a final concentration of 0.2% and incubate for a further 3 hours.
-
Prepare electrocompetent cells by washing the culture with ice-cold 10% glycerol.
-
-
Construction of the Knockout Cassette:
-
Amplify ~500 bp fragments upstream and downstream of the cfa gene from M. smegmatis genomic DNA.
-
Clone these flanking regions into the pUC-Zeo plasmid on either side of the zeocin resistance cassette.
-
-
Electroporation and Selection:
-
Electroporate the recombineering-competent M. smegmatis cells with the linearized knockout cassette.
-
Plate the transformation mixture on 7H9 agar containing zeocin to select for single-crossover mutants.
-
Verify the correct integration of the cassette by PCR.
-
-
Resolution of the Merodiploid:
-
Grow the single-crossover mutant in 7H9 broth without any antibiotics to allow for the second recombination event.
-
Plate serial dilutions onto 7H9 agar containing 10% sucrose (B13894) to select for cells that have lost the plasmid backbone (containing the sacB counter-selectable marker).
-
Screen individual colonies by PCR to identify the markerless deletion mutants.
-
Lipid Extraction and Analysis by Mass Spectrometry
This protocol outlines a general procedure for the extraction and analysis of total lipids from mycobacterial cultures to quantify TBSA.
Materials:
-
Mycobacterial cell pellet
-
Chloroform (B151607), Methanol, Water
-
Glass beads (optional, for cell lysis)
-
Centrifuge
-
Nitrogen gas stream
-
Gas chromatograph-mass spectrometer (GC-MS) or Liquid chromatograph-mass spectrometer (LC-MS)
-
Fatty acid methyl ester (FAME) standards, including a TBSA standard
Procedure:
-
Cell Lysis and Lipid Extraction:
-
Harvest mycobacterial cells by centrifugation and wash with phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in a single-phase mixture of chloroform:methanol:water (1:2:0.8 v/v/v).
-
Disrupt the cells by bead beating or sonication to ensure efficient lipid extraction.
-
Add additional chloroform and water to induce phase separation.
-
Collect the lower organic phase containing the total lipids.
-
-
Derivatization (for GC-MS):
-
Dry the lipid extract under a stream of nitrogen.
-
Perform methanolysis by incubating the dried lipids in methanolic HCl or BF₃-methanol to convert fatty acids to their methyl esters (FAMEs).
-
Extract the FAMEs into hexane.
-
-
Mass Spectrometry Analysis:
-
GC-MS:
-
Inject the FAME sample onto a suitable GC column.
-
Use a temperature gradient to separate the different FAMEs based on their volatility and polarity.
-
Identify TBSA-methyl ester by its characteristic retention time and mass spectrum, comparing it to a known standard.
-
Quantify the amount of TBSA relative to an internal standard.
-
-
LC-MS:
-
Resuspend the total lipid extract in a suitable solvent for reverse-phase or normal-phase chromatography.
-
Inject the sample onto an LC column and separate the lipid species.
-
Use a high-resolution mass spectrometer to identify and quantify TBSA-containing phospholipids (B1166683) based on their accurate mass and fragmentation patterns.
-
-
Enzymatic Assay for Cfa Methyltransferase Activity
This protocol describes a method to assay the activity of the Cfa methyltransferase by detecting the production of S-adenosyl-L-homocysteine (SAH), the by-product of the methylation reaction.
Materials:
-
Purified recombinant Cfa-6xHis protein[3]
-
Phosphatidylglycerol (PG) with C16:0 at sn-1 and C18:1 (oleic acid) at sn-2 as the substrate[3]
-
S-adenosyl-L-methionine (SAM)
-
A commercial SAH detection kit (e.g., colorimetric or fluorescent)
-
Reaction buffer (e.g., Tris-HCl, pH 7.5)
Procedure:
-
Reaction Setup:
-
In a microplate well, combine the reaction buffer, purified Cfa enzyme, and the PG substrate.
-
Initiate the reaction by adding SAM.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Detection of SAH:
-
Stop the enzymatic reaction according to the SAH detection kit manufacturer's instructions (e.g., by adding a stop solution or by heat inactivation).
-
Follow the kit's protocol to measure the amount of SAH produced. This typically involves a series of enzymatic reactions that lead to a colorimetric or fluorescent signal that is proportional to the SAH concentration.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of SAH.
-
Determine the concentration of SAH in the enzymatic reaction samples by interpolating from the standard curve.
-
Calculate the specific activity of the Cfa enzyme (e.g., in nmol of SAH produced per minute per mg of enzyme).
-
Visualizations
This compound Biosynthesis Pathway
Caption: The two-step enzymatic pathway for the biosynthesis of this compound (TBSA).
Experimental Workflow for Identifying Genes Involved in TBSA Production
Caption: A typical experimental workflow for the discovery and validation of genes involved in TBSA biosynthesis.
Putative Regulatory Network for TBSA Production
Caption: A conceptual model of the regulatory network controlling TBSA production in response to environmental cues.
References
- 1. Validation of Biomarkers for Distinguishing Mycobacterium tuberculosis from Non-Tuberculous Mycobacteria Using Gas Chromatography−Mass Spectrometry and Chemometrics | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. Transcriptional regulation and drug resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 96well-formatted CrfA assay for differentiation of Mycobacterium tuberculosis and Non-tuberculous mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Global analyses of TetR family transcriptional regulators in mycobacteria indicates conservation across species and diversity in regulated functions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scienceopen.com [scienceopen.com]
The Physiological Significance of 10-Methyloctadecanoic Acid in Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
10-Methyloctadecanoic acid, also known as tuberculostearic acid (TBSA), is a signature branched-chain fatty acid predominantly found in the cell envelopes of Mycobacterium species and some related Actinomycetales, such as Corynebacterium.[1][2][3] For decades, its primary utility was in the chemotaxonomic identification of these bacteria and as a diagnostic biomarker for tuberculosis.[4] However, recent research has unveiled its crucial physiological roles, extending beyond a simple structural component. This technical guide provides an in-depth exploration of the physiological significance of 10-methyloctadecanoic acid in bacteria, detailing its biosynthesis, its role in membrane dynamics and stress response, and its potential as a therapeutic target. This document synthesizes current knowledge, presents quantitative data, outlines key experimental protocols, and visualizes complex pathways to serve as a comprehensive resource for researchers in microbiology, drug development, and lipid biochemistry.
Introduction: The Unique Nature of this compound
Bacterial cell membranes are dynamic structures, and their composition is critical for survival and adaptation. Branched-chain fatty acids (BCFAs) are key components of the membrane lipids in many bacterial species.[5] Unlike the straight-chain fatty acids common in eukaryotes, BCFAs introduce conformational disruptions in the lipid bilayer, which increases membrane fluidity.[5] 10-methyloctadecanoic acid is a C19 monomethyl-branched fatty acid.[4] Its presence is particularly notable in the genus Mycobacterium, where it can constitute a significant portion of the total fatty acid content.[2] This unique lipid is integral to the complex and robust mycobacterial cell envelope, a structure renowned for its impermeability and its role in pathogenesis.
Biosynthesis of 10-Methyloctadecanoic Acid
The synthesis of 10-methyloctadecanoic acid is a two-step enzymatic process that modifies oleic acid (C18:1), a common unsaturated fatty acid.[4][6] This pathway is distinct from the de novo fatty acid synthesis pathway.
The key enzymes involved are:
-
Cfa (cyclopropane-fatty-acyl-phospholipid synthase homolog): This S-adenosyl-L-methionine (SAM)-dependent methyltransferase catalyzes the first step.[4][6] It transfers a methyl group from SAM to the double bond of an oleic acid residue within a phospholipid molecule.[4]
-
BfaA (Branched fatty acid A): A putative FAD-binding oxidoreductase that is thought to catalyze the subsequent reduction of the methylene (B1212753) intermediate to produce the final 10-methyl-branched fatty acid.[2] The gene for this enzyme is often found in an operon with cfa.[6]
The biosynthesis pathway can be summarized as follows:
Physiological Roles
Regulation of Membrane Fluidity and Organization
One of the primary roles of 10-methyloctadecanoic acid is to modulate the fluidity and organization of the bacterial membrane. The methyl branch at the C10 position disrupts the tight packing of the fatty acyl chains in the phospholipid bilayer. This steric hindrance increases the membrane's fluidity, which is crucial for the function of membrane-embedded proteins and for adaptation to environmental stresses such as temperature changes.
Recent studies in Mycobacterium smegmatis have revealed a more sophisticated role for TBSA in controlling the lateral compartmentalization of the plasma membrane.[4][6] TBSA is essential for the proper localization and maintenance of the intracellular membrane domain (IMD), a distinct region within the plasma membrane enriched with proteins involved in cell growth and division.[4][6] Deletion of the cfa gene, leading to the absence of TBSA, results in a delayed restoration of the IMD after membrane stress.[4]
Contribution to the Cell Envelope Barrier
The mycobacterial cell envelope is a formidable barrier, contributing to the intrinsic resistance of these bacteria to many antibiotics and disinfectants. While mycolic acids are the most prominent component of this barrier, the composition of the plasma membrane, including the presence of TBSA, also plays a significant role. The altered membrane fluidity and organization conferred by TBSA likely contribute to the low permeability of the mycobacterial cell wall.
Role in Stress Response
Bacteria adapt to various environmental stresses by altering the composition of their membrane fatty acids.[5] The synthesis of branched-chain fatty acids is one such adaptive mechanism. While direct evidence for the upregulation of TBSA synthesis in response to specific stresses is still emerging, its role in maintaining membrane integrity suggests its importance in coping with challenges such as temperature fluctuations, osmotic stress, and exposure to certain chemical agents.
Quantitative Data Summary
The following tables summarize the available quantitative data regarding 10-methyloctadecanoic acid in bacteria. It is important to note that quantitative data, especially regarding the biophysical effects on membranes, is still an active area of research.
Table 1: Abundance of this compound in Mycobacterium tuberculosis
| Lipid Class | Molecular Species | Average Abundance (mol %) | Reference |
| Phosphatidylethanolamine (PE) | PE 35:0 (16:0_19:0 TBSA) | 31.9 | [7] |
| Phosphatidylinositol (PI) | PI 35:0 (16:0_19:0 TBSA) | 70.7 | [7] |
Table 2: Estimated this compound Content per Mycobacterium tuberculosis Cell
| Lipid Species | Estimated Amount per Cell (amol) | Reference |
| PI 16:0_19:0 (TBSA) | ~45 | [7] |
Table 3: Simulated Biophysical Effects of Branched-Chain Fatty Acids on Model Membranes
| Property | Effect of Increasing Straight-Chain Fatty Acid Content (and thus decreasing branched-chain content) | Reference |
| Bilayer Thickness | Increase | [8] |
| Bilayer Ordering | Increase | [8] |
| Bilayer Viscosity | Increase | [8] |
| Bending Modulus | Increase | [8] |
Experimental Protocols
Analysis of 10-Methyloctadecanoic Acid by FAME-GC/MS
The standard method for the analysis of bacterial fatty acids is the conversion of cellular lipids into fatty acid methyl esters (FAMEs), followed by gas chromatography-mass spectrometry (GC-MS).
Protocol: Whole-Cell Fatty Acid Methyl Ester Analysis
-
Cell Harvesting:
-
Grow bacterial cultures to the desired growth phase (e.g., mid-logarithmic or stationary).
-
Harvest cells by centrifugation (e.g., 5,000 x g for 10 minutes).
-
Wash the cell pellet with sterile saline or phosphate-buffered saline (PBS) and repeat the centrifugation.
-
Lyophilize the cell pellet for accurate dry weight measurement.
-
-
Saponification:
-
To the dried cell pellet (typically 10-40 mg), add 1 ml of 1.2 M NaOH in 50% aqueous methanol (B129727).
-
Seal the tubes tightly with Teflon-lined caps.
-
Heat at 100°C for 30 minutes in a water bath, with vortexing every 10 minutes to ensure complete saponification of lipids.
-
Cool the tubes to room temperature.
-
-
Methylation:
-
Add 2 ml of 6 M HCl in methanol to the saponified sample.
-
Seal the tubes and heat at 80°C for 10 minutes in a water bath.
-
Cool the tubes rapidly on ice.
-
-
Extraction:
-
Add 1.25 ml of a 1:1 (v/v) mixture of hexane (B92381) and methyl tert-butyl ether.
-
Mix by gentle inversion for 10 minutes.
-
Centrifuge at low speed (e.g., 500 x g) for 5 minutes to separate the phases.
-
Carefully transfer the upper organic phase containing the FAMEs to a clean vial.
-
-
Base Wash:
-
Add 3 ml of 0.3 M NaOH to the extracted organic phase.
-
Mix by gentle inversion for 5 minutes.
-
Centrifuge to separate the phases.
-
Transfer the washed upper organic phase to a new vial for analysis.
-
-
GC-MS Analysis:
-
Analyze the FAMEs using a gas chromatograph equipped with a suitable capillary column (e.g., HP-5ms) and a mass spectrometer detector.
-
The identification of 10-methyloctadecanoate methyl ester is based on its retention time and mass spectrum compared to a known standard.
-
In Vitro Assay for Cfa Methyltransferase Activity
A detailed protocol for a specific Cfa enzyme assay is not widely available and would likely require optimization. However, a general approach based on assays for other SAM-dependent methyltransferases can be adapted.[9][10][11]
Protocol Outline: Cfa Activity Assay
-
Enzyme and Substrate Preparation:
-
Express and purify recombinant Cfa enzyme.
-
Prepare liposomes containing an oleic acid-bearing phospholipid (e.g., 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine).
-
Use radiolabeled S-adenosyl-L-[methyl-³H]methionine as the methyl donor.
-
-
Reaction Mixture:
-
Combine purified Cfa, phospholipid substrate liposomes, and a suitable buffer (e.g., Tris-HCl with MgCl₂).
-
Initiate the reaction by adding S-adenosyl-L-[methyl-³H]methionine.
-
-
Incubation:
-
Incubate the reaction at an optimal temperature (e.g., 37°C) for a defined period.
-
-
Quenching and Extraction:
-
Stop the reaction by adding a chloroform/methanol mixture to extract the lipids.
-
Separate the organic and aqueous phases by centrifugation.
-
-
Detection:
-
Analyze the organic phase containing the radiolabeled lipid product by thin-layer chromatography (TLC) or liquid scintillation counting.
-
The incorporation of radioactivity into the lipid fraction indicates methyltransferase activity.
-
Regulation of 10-Methyloctadecanoic Acid Synthesis
The regulation of fatty acid synthesis is crucial for bacteria to maintain membrane homeostasis and adapt to environmental changes. In mycobacteria, the expression of fatty acid synthase (fas) is controlled by transcriptional regulators such as FasR, a TetR-like regulator.[12][13] The activity of FasR is modulated by long-chain acyl-CoAs, which act as effector molecules.[13]
While the specific regulation of the cfa/bfaA operon is not yet fully elucidated, it is likely integrated into the broader network of lipid metabolism regulation. Potential regulatory mechanisms include:
-
Transcriptional Regulation: The expression of the cfa/bfaA operon may be controlled by a dedicated transcriptional regulator that senses changes in membrane fluidity or the availability of the oleic acid precursor.
-
Substrate Availability: The synthesis of TBSA is dependent on the availability of both oleic acid-containing phospholipids (B1166683) and S-adenosyl-L-methionine. The metabolic state of the cell, which influences the levels of these precursors, will therefore impact TBSA production.
10-Methyloctadecanoic Acid in Other Bacteria
While most extensively studied in Mycobacterium, 10-methyloctadecanoic acid is also found in other members of the Actinomycetales, notably Corynebacterium. In Corynebacterium tuberculostearicum, the presence of this fatty acid is a key characteristic used in its identification.[1][3] The physiological role of TBSA in these organisms is less understood but is presumed to be related to maintaining membrane fluidity and integrity, similar to its function in mycobacteria. Further lipidomic and genetic studies are needed to fully understand its significance in these non-mycobacterial species.
Future Directions and Therapeutic Implications
The elucidation of the physiological roles of 10-methyloctadecanoic acid opens up new avenues for research and therapeutic development.
-
Drug Target: The enzymes involved in TBSA biosynthesis, Cfa and BfaA, are potential targets for the development of novel anti-mycobacterial drugs. Inhibiting TBSA synthesis could disrupt membrane integrity and compartmentalization, potentially sensitizing the bacteria to other antibiotics.
-
Understanding Pathogenesis: The role of TBSA in the structure and function of the mycobacterial cell envelope suggests it may be important for virulence and survival within the host. Further investigation into how TBSA influences host-pathogen interactions is warranted.
-
Signaling Molecule: While currently speculative, the possibility of TBSA or its derivatives acting as signaling molecules in processes like quorum sensing or biofilm formation presents an exciting area for future research.[5]
Conclusion
10-Methyloctadecanoic acid has transitioned from being primarily a taxonomic marker to a molecule of significant physiological importance in bacteria. Its role in modulating membrane fluidity, controlling membrane compartmentalization, and contributing to the unique properties of the mycobacterial cell envelope underscores its importance for bacterial survival and adaptation. The continued exploration of its biosynthesis, regulation, and diverse functions will not only enhance our fundamental understanding of bacterial lipid metabolism but also has the potential to unveil new strategies to combat important pathogens like Mycobacterium tuberculosis.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.asm.org [journals.asm.org]
- 3. Corynebacterium tuberculostearicum: a Potentially Misidentified and Multiresistant Corynebacterium Species Isolated from Clinical Specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Controls Mycobacterial Membrane Compartmentalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. journals.asm.org [journals.asm.org]
- 7. This compound-Containing Phosphatidylinositols as Markers of Bacterial Burden in Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Branched-Chain Fatty Acid Content Modulates Structure, Fluidity, and Phase in Model Microbial Cell Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 10. Assays for S-adenosylmethionine (AdoMet/SAM)-dependent methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. protocols.io [protocols.io]
- 12. Transcriptional regulation of fatty acid biosynthesis in mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Transcriptional regulation of fatty acid biosynthesis in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Analysis of Tuberculostearic Acid in Clinical Samples using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tuberculostearic acid (TBSA), or (R)-10-methyloctadecanoic acid, is a saturated fatty acid that is a characteristic component of the lipids found in Mycobacterium species, including Mycobacterium tuberculosis, the causative agent of tuberculosis (TB).[1][2] Its presence in clinical specimens can serve as a valuable biomarker for the rapid diagnosis of TB.[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific analytical technique well-suited for the detection and quantification of TBSA in complex biological matrices such as sputum, pleural fluid, and bronchial washings.[3] This application note provides a detailed protocol for the quantitative analysis of this compound using GC-MS, intended for researchers, scientists, and professionals involved in drug development and clinical diagnostics.
Principle
The analysis of this compound by GC-MS involves a multi-step process. First, lipids are extracted from the clinical sample. This is followed by saponification, a chemical process that hydrolyzes the lipids to release the constituent fatty acids, including TBSA. Due to the low volatility of free fatty acids, a derivatization step is necessary to convert them into their more volatile fatty acid methyl esters (FAMEs).[4] The resulting TBSA methyl ester is then separated from other components in the mixture by gas chromatography and subsequently detected and quantified by mass spectrometry. For accurate quantification, an internal standard is typically added at the beginning of the sample preparation process to account for any loss of analyte during the procedure.[5][6]
Apparatus and Reagents
-
Apparatus:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
GC column suitable for FAME analysis (e.g., Agilent J&W DB-FATWAX UI or equivalent)[7]
-
Autosampler
-
Centrifuge
-
Heating block or water bath
-
Nitrogen evaporator
-
Vortex mixer
-
Glass screw-capped tubes
-
Micropipettes
-
-
Reagents:
-
Hexane (B92381) (GC grade)
-
Methanol (GC grade)
-
Chloroform (GC grade)
-
Potassium hydroxide (B78521) (KOH)
-
Hydrochloric acid (HCl)
-
Boron trifluoride-methanol solution (12-14% BF₃-Methanol)[5]
-
Sodium chloride (NaCl)
-
This compound standard
-
Internal Standard (e.g., Heptadecanoic acid (C17:0) or a stable isotope-labeled TBSA)
-
Nitrogen gas (high purity)
-
Helium gas (high purity)
-
Experimental Protocols
Sample Preparation
A representative workflow for sample preparation is outlined below.
Caption: Experimental workflow for TBSA analysis.
a. Internal Standard Addition: To a known volume or weight of the clinical sample in a screw-capped glass tube, add a precise amount of the internal standard solution.
b. Lipid Extraction:
-
Add 2 mL of a 2:1 (v/v) chloroform:methanol solution to the sample.
-
Vortex vigorously for 1 minute.
-
Add 0.5 mL of 0.9% NaCl solution and vortex for 30 seconds.
-
Centrifuge at 2000 x g for 5 minutes to separate the phases.
-
Carefully transfer the lower organic phase containing the lipids to a new clean glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.[5]
c. Saponification:
-
To the dried lipid extract, add 1 mL of 1 M KOH in 70% ethanol.
-
Tightly cap the tube and heat at 90°C for 1 hour to hydrolyze the lipids.[1]
-
Cool the tube to room temperature.
-
Acidify the reaction mixture with 0.2 mL of 6 M HCl.[1]
d. Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
To the acidified sample, add 1-2 mL of 12-14% BF₃-Methanol reagent.[5]
-
Tightly cap the tube and heat at 60-100°C for 10-60 minutes. A common starting point is 100°C for 30 minutes.[5]
-
Cool the tube to room temperature.
e. Extraction of FAMEs:
-
Add 1 mL of hexane and 1 mL of water to the reaction tube.
-
Cap the tube and vortex thoroughly for 1 minute to extract the FAMEs into the hexane (upper) layer.
-
Centrifuge briefly to aid phase separation.
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis.[5]
GC-MS Analysis
The following table provides typical GC-MS parameters for the analysis of TBSA as its methyl ester.
| Parameter | Value/Setting |
| GC System | Agilent 7890B GC with 5977A MSD (or equivalent) |
| Column | Agilent J&W DB-FATWAX UI (30 m x 0.25 mm, 0.25 µm) or similar polar wax column[7] |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min[7] |
| Injector | Split/Splitless |
| Injector Temperature | 250 °C[7] |
| Injection Volume | 1 µL |
| Split Ratio | 50:1[7] |
| Oven Program | Initial temp 60°C, hold for 1 min; ramp at 10°C/min to 175°C, hold for 10 min; ramp at 5°C/min to 220°C, hold for 20 min[7] |
| MS Transfer Line Temp. | 240 °C[7] |
| MS Source Temp. | 230 °C[7] |
| MS Quad Temp. | 150 °C[7] |
| Ionization Mode | Electron Ionization (EI) at 70 eV[7] |
| Acquisition Mode | Scan (m/z 50-550) or Selected Ion Monitoring (SIM) for targeted analysis[7] |
| SIM Ions for TBSA-ME | m/z 312 (molecular ion) and m/z 167 (characteristic fragment)[2] |
Data Presentation
Quantitative analysis of this compound can provide valuable insights into the bacterial load in clinical samples. The following table summarizes representative data on the detection of TBSA in sputum samples from various patient groups.
| Patient Group | Number of Samples | TBSA Positive Samples | Percentage Positive (%) |
| Active Pulmonary Tuberculosis (Smear-Positive, Culture-Positive) | 39 | 39 | 100%[2] |
| Active Pulmonary Tuberculosis (Smear-Negative, Culture-Positive) | 66 | 63 | 95.5%[2] |
| Obsolete Pulmonary Tuberculosis | 53 | < 5 | < 10%[3] |
| Other Pulmonary Diseases (Non-TB) | 160 | < 16 | < 10%[3] |
| Smear-Negative, Culture-Negative | 300 | 1 | 0.3%[2] |
Signaling Pathways and Logical Relationships
The presence of this compound in a clinical sample is a direct indicator of the presence of mycobacteria. The logical relationship is straightforward, as TBSA is a structural component of the bacterial cell wall.
References
- 1. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diagnosis of pulmonary tuberculosis by detection of this compound in sputum by using gas chromatography-mass spectrometry with selected ion monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measurement of this compound in sputa, pleural effusions, and bronchial washings. A clinical evaluation for diagnosis of pulmonary tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Note: Protocol for Tuberculostearic Acid (TBSA) Extraction from Sputum Samples for Diagnosis of Tuberculosis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tuberculosis (TB) remains a significant global health issue, necessitating rapid and accurate diagnostic methods.[1][2] Tuberculostearic acid (TBSA), or (R)-10-methyloctadecanoic acid, is a characteristic fatty acid found in the cell wall of mycobacteria, including Mycobacterium tuberculosis (Mtb).[3][4] Its detection in clinical specimens like sputum serves as a valuable chemical biomarker for diagnosing pulmonary tuberculosis.[3][5][6] This method is particularly useful as it can be more sensitive than conventional microscopy and significantly faster than culture-based methods.[3][4]
This application note provides a detailed protocol for the extraction, derivatization, and analysis of TBSA from sputum samples using gas chromatography-mass spectrometry (GC-MS). The procedure involves saponification to release fatty acids from complex lipids, followed by esterification to produce fatty acid methyl esters (FAMEs), which are volatile and suitable for GC-MS analysis.[7][8]
Principle of the Method
The overall workflow consists of several key stages:
-
Sample Preparation: Sputum is liquefied and decontaminated to reduce viscosity and eliminate contaminating microorganisms. The sample is then sterilized via autoclaving.
-
Saponification (Alkaline Hydrolysis): The sample is treated with a strong base at an elevated temperature. This process breaks down complex lipids (e.g., phospholipids, triglycerides) by hydrolyzing ester bonds, releasing TBSA and other fatty acids as their corresponding salts.[9][10]
-
Acidification & Extraction: The saponified mixture is acidified to convert the fatty acid salts back into their free fatty acid (FFA) form. The FFAs, being less polar, are then extracted from the aqueous matrix into an organic solvent.[10][11]
-
Derivatization: The extracted FFAs are converted into their more volatile and less polar fatty acid methyl esters (FAMEs) through an esterification reaction, commonly catalyzed by Boron Trifluoride (BF₃)-Methanol.[7][8] This step is crucial for preventing peak tailing and improving chromatographic separation during GC analysis.[12]
-
GC-MS Analysis: The resulting FAMEs are separated by gas chromatography and detected by mass spectrometry. For high sensitivity and specificity, Selected Ion Monitoring (SIM) is used to target the characteristic mass-to-charge ratio (m/z) of the TBSA methyl ester.[3][5][13]
Data Presentation: Diagnostic Performance
The detection of TBSA in sputum has demonstrated high specificity and sensitivity, making it a reliable indicator for active pulmonary tuberculosis.
| Parameter | Smear-Positive, Culture-Positive | Smear-Negative, Culture-Positive | Smear-Negative, Culture-Negative (Controls) | Reference |
| TBSA Detection Rate | 100% (39 of 39 specimens) | 95.5% (63 of 66 specimens) | 0.33% (1 of 300 specimens) | [3][4][13] |
| Sensitivity (Aspirate) | 52% | - | - | [14] |
| Specificity (Aspirate) | 100% | - | - | [14] |
| Sensitivity (Lavage) | 68% | - | - | [14] |
| Specificity (Lavage) | 100% | - | - | [14] |
Experimental Protocols
4.1. Materials and Reagents
-
Sputum Collection & Processing:
-
Sterile sputum collection jars
-
N-acetyl-L-cysteine (NALC)
-
Sodium hydroxide (B78521) (NaOH)
-
Sodium citrate
-
Autoclave
-
Lyophilizer (optional)
-
-
Saponification & Extraction:
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Methanol (reagent grade)
-
Hydrochloric acid (HCl), concentrated
-
Hexane (B92381) or Methyl tert-butyl ether (MTBE) (GC grade)
-
Screw-capped glass tubes with PTFE liners
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
-
-
Derivatization:
-
Boron trifluoride-methanol solution (12-14% BF₃ in methanol)[7]
-
Saturated sodium chloride (NaCl) solution
-
-
Analysis:
-
Gas chromatograph-mass spectrometer (GC-MS) system
-
Appropriate GC column (e.g., non-polar or mid-polar capillary column)
-
Autosampler vials
-
4.2. Detailed Methodology
Step 1: Sputum Sample Preparation and Sterilization
-
Collect 3-5 mL of early morning sputum in a sterile container.[15][16] Ensure the sample is phlegm from the lungs, not saliva.[15]
-
Process the sputum using a standard NALC-NaOH decontamination and liquefaction method to reduce viscosity and kill non-mycobacterial organisms.[17]
-
CRITICAL SAFETY STEP: Autoclave the processed sputum specimens to ensure complete sterilization before proceeding with chemical extraction.[5]
-
(Optional) Lyophilize (freeze-dry) the autoclaved sample to remove water, which can interfere with subsequent reactions.[5]
Step 2: Saponification to Release Fatty Acids
-
Transfer a measured amount (e.g., 1-25 mg of lyophilized material or a defined volume of autoclaved liquid sputum) into a screw-capped glass tube.
-
Prepare a 0.5N KOH solution in methanol.[10]
-
Add 5 mL of the methanolic KOH solution to the sample in the tube.[10]
-
Cap the tube tightly and vortex for 1 minute to ensure thorough mixing.
-
Heat the mixture at 70-80°C for 3 hours in a heating block or water bath to facilitate the hydrolysis of lipids.[9][10]
Step 3: Acidification and Extraction of Free Fatty Acids
-
Cool the tube to room temperature.
-
Carefully acidify the mixture to a pH of approximately 2 by adding concentrated HCl dropwise.[9][10] This step converts the fatty acid salts into their protonated, free fatty acid form.
-
Add 5 mL of hexane to the tube.
-
Cap the tube and vortex vigorously for 2 minutes to extract the free fatty acids into the hexane layer.
-
Centrifuge at 3000 x g for 10 minutes to achieve clear phase separation.[9]
-
Carefully transfer the upper hexane layer containing the fatty acids to a new clean glass tube.
-
Repeat the extraction (steps 3.3-3.6) twice more, combining all hexane extracts.
Step 4: Derivatization to Fatty Acid Methyl Esters (FAMEs)
-
Evaporate the combined hexane extracts to dryness under a gentle stream of nitrogen.
-
Add 2 mL of 12-14% BF₃-methanol reagent to the dried extract.[7]
-
Cap the tube tightly and heat at 60°C for 10 minutes.
-
Cool the tube to room temperature.
-
Add 1 mL of water and 1 mL of hexane to the tube.
-
Shake the tube vigorously for 1 minute. The FAMEs will partition into the non-polar hexane layer.
-
Allow the layers to separate. Carefully transfer the upper hexane layer to a GC autosampler vial for analysis.
Step 5: GC-MS Analysis
-
Injection: Inject 1-2 µL of the final hexane extract into the GC-MS.
-
GC Conditions (Typical):
-
Column: DB-5ms or similar non-polar capillary column.
-
Inlet Temperature: 250°C.
-
Oven Program: Initial temperature of 150°C, ramp to 300°C at 10°C/min.
-
Carrier Gas: Helium.
-
-
MS Conditions:
-
Data Analysis: Identify the TBSA methyl ester peak based on its retention time relative to standards and the presence of the target ions.
Visualized Workflow
Caption: Experimental workflow for TBSA extraction and analysis.
References
- 1. Breath-Based Biomarkers Identified for Tuberculosis Diagnosis - Microbiology - Labmedica.com [labmedica.com]
- 2. Tuberculosis Biomarkers: From Diagnosis to Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diagnosis of pulmonary tuberculosis by detection of this compound in sputum by using gas chromatography-mass spectrometry with selected ion monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diagnosis of Pulmonary Tuberculosis by Detection of this compound in Sputum by Using Gas Chromatography-Mass Spectrometry with Selected Ion Monitoring | Scilit [scilit.com]
- 5. Demonstration of this compound in sputum from patients with pulmonary tuberculosis by selected ion monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rapid diagnosis of TB using GC-MS and chemometrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. jfda-online.com [jfda-online.com]
- 9. benchchem.com [benchchem.com]
- 10. Saponification | Alex L. Sessions | Alex Sessions [web.gps.caltech.edu]
- 11. english.gyig.cas.cn [english.gyig.cas.cn]
- 12. Derivatization techniques for free fatty acids by GC [restek.com]
- 13. academic.oup.com [academic.oup.com]
- 14. A this compound assay in the diagnosis of sputum smear-negative pulmonary tuberculosis. A prospective study of bronchoscopic aspirate and lavage specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Instructions for collecting sputum for tuberculosis [health.nsw.gov.au]
- 16. dhs.wisconsin.gov [dhs.wisconsin.gov]
- 17. rroij.com [rroij.com]
Application Notes and Protocols for the Derivatization of Tuberculostearic Acid to its Fatty Acid Methyl Ester for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tuberculostearic acid (TBSA), or (R)-10-methyloctadecanoic acid, is a saturated fatty acid that is a characteristic component of the lipids found in Mycobacterium species, including Mycobacterium tuberculosis, the causative agent of tuberculosis. Its unique presence in these bacteria makes it a valuable biomarker for the detection and quantification of mycobacterial load in clinical and research samples. Gas chromatography-mass spectrometry (GC-MS) is a highly sensitive and specific analytical technique for the detection of TBSA. However, due to the low volatility of the free fatty acid, a derivatization step is necessary to convert TBSA into its more volatile fatty acid methyl ester (FAME) prior to GC-MS analysis.
These application notes provide detailed protocols for the extraction of lipids from mycobacterial samples, the derivatization of this compound to its FAME derivative, and subsequent analysis by GC-MS.
Experimental Protocols
Lipid Extraction from Mycobacterial Samples
This protocol is adapted from modified Bligh and Dyer methods for the extraction of total lipids from mycobacterial cells.[1]
Materials:
-
Mycobacterial cell pellet
-
Chloroform
-
Methanol
-
Deionized water
-
Glass tubes with Teflon-lined screw caps
-
Centrifuge
-
Nitrogen gas stream or vacuum concentrator
Procedure:
-
To a lyophilized mycobacterial cell pellet (approximately 200 mg wet weight) in a glass tube, add 6 mL of a chloroform:methanol:water mixture in a ratio of 10:10:3 (v/v/v).
-
Agitate the mixture vigorously by vortexing for 1 minute.
-
Incubate the sample overnight at room temperature with constant stirring.
-
Centrifuge the sample at 3,000 x g for 10 minutes to pellet the cell debris.
-
Carefully transfer the supernatant containing the lipid extract to a new clean glass tube.
-
Dry the lipid extract under a gentle stream of nitrogen or using a vacuum concentrator.
-
The dried lipid extract is now ready for the derivatization step.
Derivatization of this compound to its Fatty Acid Methyl Ester (FAME)
This protocol describes an acid-catalyzed transesterification to convert fatty acids to their corresponding methyl esters.
Materials:
-
Dried lipid extract
-
Methanolic HCl (1.25 M) or Boron trifluoride-methanol (BF3-methanol) solution (14% w/v)
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate (B86663)
-
Heating block or water bath
-
Vortex mixer
Procedure:
-
To the dried lipid extract, add 2 mL of 1.25 M methanolic HCl or 14% BF3-methanol solution.
-
Securely cap the tube and vortex for 30 seconds.
-
Heat the mixture at 80°C for 1 hour in a heating block or water bath.
-
Allow the tube to cool to room temperature.
-
Add 1 mL of deionized water and 2 mL of hexane to the tube.
-
Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.
-
Centrifuge at 1,000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper hexane layer to a new clean glass tube.
-
Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.
-
The hexane extract containing the TBSA-FAME is now ready for GC-MS analysis.
GC-MS Analysis
Instrumentation and Conditions:
The following are typical GC-MS parameters for the analysis of TBSA-FAME. Optimization may be required depending on the specific instrument and column used.
| Parameter | Value |
| Gas Chromatograph | |
| Column | Zebron ZB-1 capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min |
| Injector Temperature | 275°C |
| Injection Volume | 1 µL (splitless mode) |
| Oven Temperature Program | Initial temperature of 150°C, hold for 2 minutes, then ramp at 4°C/min to 250°C, and hold for 5 minutes. |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole |
| Scan Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions (m/z) | 312 (Molecular Ion) and 167[2] |
| Interface Temperature | 300°C |
Data Presentation
Table 1: Key Mass Spectral Ions for this compound Methyl Ester (TBSA-FAME)
| m/z | Ion Identity | Significance |
| 312 | Molecular Ion [M]+ | Confirms the molecular weight of TBSA-FAME. |
| 167 | Fragment Ion | A characteristic fragment ion used for confirmation. |
Table 2: Example Quantitative Data for TBSA in M. tuberculosis
| Sample Type | TBSA Concentration (relative abundance) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| M. tuberculosis culture | High | Varies with sample matrix and instrument sensitivity | Varies with sample matrix and instrument sensitivity |
| Sputum (smear-positive) | Detectable | Varies | Varies |
| Sputum (smear-negative, culture-positive) | Often detectable | Varies | Varies |
Note: Absolute quantification requires the use of an internal standard, such as nonadecanoic acid.[3] The values in this table are for illustrative purposes.
Mandatory Visualization
Caption: Experimental workflow for the analysis of this compound.
Caption: Derivatization of this compound to its FAME.
References
- 1. Lipidomic analyses of Mycobacterium tuberculosis based on accurate mass measurements and the novel “Mtb LipidDB” - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diagnosis of pulmonary tuberculosis by detection of this compound in sputum by using gas chromatography-mass spectrometry with selected ion monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a quantitative chemical ionization gas chromatography-mass spectrometry method to detect this compound in body fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Sensitive Detection of Tuberculostearic Acid using Selected Ion Monitoring (SIM) Gas Chromatography-Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tuberculostearic acid (TBSA), or (R)-10-methyloctadecanoic acid, is a saturated fatty acid that is a characteristic component of the cellular envelope of Mycobacterium tuberculosis complex (MTBC) bacteria.[1][2] Its unique presence in these pathogens and absence in most other microorganisms and human cells make it a highly specific biomarker for the detection of tuberculosis (TB).[1] The sensitive and accurate quantification of TBSA in clinical samples, such as sputum, can serve as a rapid diagnostic tool for pulmonary TB and as a method to monitor the efficacy of anti-TB drug treatments by correlating TBSA levels with bacterial load.[3][4]
This application note details a robust and sensitive method for the quantitative analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with Selected Ion Monitoring (SIM). The SIM technique enhances the sensitivity of detection by focusing the mass spectrometer on specific fragment ions of the target analyte, thereby reducing background noise and improving the signal-to-noise ratio.[5] This protocol provides a comprehensive workflow from sample preparation to data analysis, intended for researchers and professionals in TB diagnostics and drug development.
Principle of the Method
The method involves the extraction of lipids, including TBSA, from sputum samples. The extracted fatty acids are then derivatized to their more volatile methyl esters. The resulting this compound methyl ester (TBSAME) is separated by gas chromatography and detected by mass spectrometry operating in the Selected Ion Monitoring (SIM) mode. Quantification is achieved by comparing the peak area of TBSAME to that of a known concentration of an internal standard.
Materials and Reagents
-
This compound (TBSA) standard
-
Nonadecanoic acid (Internal Standard)
-
Methanol (B129727) (GC grade)
-
Chloroform (GC grade)
-
Hexane (B92381) (GC grade)
-
Boron trifluoride-methanol (BF3-methanol) solution (14% w/v)
-
Sodium hydroxide (B78521) (NaOH)
-
Sodium chloride (NaCl)
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Deionized water
-
Sputum samples (clinical or spiked)
Experimental Protocols
Standard and Internal Standard Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve TBSA and nonadecanoic acid in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Serially dilute the TBSA primary stock solution with methanol to prepare a series of working standards at concentrations ranging from approximately 1 ng/mL to 1000 ng/mL.
-
Internal Standard Working Solution: Dilute the nonadecanoic acid primary stock solution with methanol to a final concentration of 100 ng/mL.
Sample Preparation (Sputum)
-
Decontamination and Liquefaction: To an aliquot of sputum (e.g., 1 mL), add an equal volume of 4% NaOH solution. Vortex vigorously for 1 minute and let stand for 15 minutes at room temperature.
-
Neutralization: Neutralize the sample by adding 1N HCl dropwise until a neutral pH is achieved.
-
Lipid Extraction (Saponification and Hydrolysis):
-
Add 2 mL of 5% NaOH in 50% aqueous methanol to the neutralized sputum.
-
Heat the mixture at 100°C for 1 hour to saponify the lipids and release the fatty acids.
-
Cool the sample to room temperature.
-
-
Internal Standard Spiking: Add a known amount (e.g., 10 µL) of the 100 ng/mL internal standard (nonadecanoic acid) solution to each sample.
-
Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
Add 2 mL of 14% BF3-methanol solution to the sample.
-
Heat at 100°C for 5 minutes.
-
Cool the sample to room temperature.
-
-
Extraction of FAMEs:
-
Add 1 mL of a saturated NaCl solution and 2 mL of hexane.
-
Vortex for 1 minute and centrifuge at 2000 x g for 5 minutes to separate the layers.
-
Carefully transfer the upper hexane layer to a clean vial.
-
Repeat the hexane extraction and pool the hexane layers.
-
-
Drying and Concentration:
-
Pass the pooled hexane extract through a small column of anhydrous sodium sulfate to remove any residual water.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of hexane for GC-MS analysis.
-
GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
-
Injection Volume: 1 µL
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
MS Ion Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
SIM Parameter Setup
The following ions should be monitored for the detection and quantification of this compound methyl ester (TBSAME) and the internal standard (Nonadecanoic acid methyl ester):
| Analyte | Retention Time (approx.) | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| Nonadecanoic acid methyl ester (IS) | ~18 min | 298 | 87, 143 |
| This compound methyl ester | ~19 min | 312 | 167, 283 |
Data Presentation: Quantitative Performance
The following table summarizes the expected quantitative performance of the GC-MS SIM method for this compound analysis. This data is compiled from various studies and represents typical achievable values.[3][5][6]
| Parameter | Value | Comments |
| Limit of Detection (LOD) | 10-50 pg/µL | On-column, may vary based on instrument sensitivity and matrix effects. |
| Limit of Quantification (LOQ) | 50-150 pg/µL | On-column, represents the lowest concentration with acceptable precision and accuracy. |
| Linearity (Correlation Coefficient, r²) | > 0.99 | Typically observed over a concentration range of 0.1 to 100 ng/mL. |
| Precision (Relative Standard Deviation, %RSD) | < 15% | For intra- and inter-day assays at multiple concentration levels. |
| Recovery | 85-115% | From spiked sputum samples, demonstrating minimal matrix interference. |
Visualization of Experimental Workflow
The following diagram illustrates the complete workflow from sample collection to data analysis for the sensitive detection of this compound.
References
- 1. Detection of this compound in mycobacteria and nocardiae by gas chromatography and mass spectrometry using selected ion monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound-Containing Phosphatidylinositols as Markers of Bacterial Burden in Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Rapid determination of growth inhibition of Mycobacterium tuberculosis by GC-MS/MS quantitation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of a quantitative chemical ionization gas chromatography-mass spectrometry method to detect this compound in body fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Diagnosis of pulmonary tuberculosis by detection of this compound in sputum by using gas chromatography-mass spectrometry with selected ion monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tuberculostearic Acid Detection in Cerebrospinal Fluid for Meningitis Diagnosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tuberculous meningitis (TBM), the most severe form of extrapulmonary tuberculosis, presents a significant diagnostic challenge. Conventional methods for the detection of Mycobacterium tuberculosis in cerebrospinal fluid (CSF), such as acid-fast bacilli (AFB) smear and culture, suffer from low sensitivity and long turnaround times, respectively. The detection of tuberculostearic acid (TSA), a C19:0 monomethyl-branched fatty acid found in the cell envelope of mycobacteria, in CSF by gas chromatography-mass spectrometry (GC-MS) has emerged as a rapid and valuable biomarker for the diagnosis of TBM.[1][2] This document provides detailed application notes, experimental protocols, and performance data for the detection of TSA in CSF.
Principle of the Method
This compound is a signature lipid component of Mycobacterium tuberculosis.[1] Its presence in the cerebrospinal fluid is a strong indicator of mycobacterial infection within the central nervous system. The analytical method involves the extraction of lipids from the CSF, derivatization of the fatty acids to make them volatile, and subsequent analysis by GC-MS. The high sensitivity and specificity of GC-MS allow for the detection of picogram quantities of TSA, enabling early and accurate diagnosis of TBM.
Data Presentation
The diagnostic accuracy of TSA detection in CSF for TBM has been evaluated in several studies. The following table summarizes the quantitative data from various publications.
| Study (Year) | Number of Patients | Sensitivity (%) | Specificity (%) | Positive Predictive Value (PPV) (%) | Negative Predictive Value (NPV) (%) | Reference |
| French et al. (1987) | 109 | 100 (proven TBM) | 98.9 | Not Reported | Not Reported | [1] |
| 88.9 (suspected TBM) | ||||||
| A study cited by Fong et al. (2021) | 140 | 74.07 | 73.45 | Not Reported | Not Reported | [3] |
| A prospective study | 172 | 82.8 | 94.4 | 92.3 | 87.2 | [4] |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the detection of TSA in CSF using GC-MS.
Cerebrospinal Fluid (CSF) Sample Collection and Handling
-
Collection: Collect CSF via lumbar puncture under aseptic conditions into sterile polypropylene (B1209903) tubes.
-
Volume: A minimum of 1-2 mL of CSF is recommended for the analysis.
-
Storage: If not processed immediately, centrifuge the CSF at 1000 x g for 10 minutes at 4°C to pellet any cells. Transfer the supernatant to a clean, sterile cryotube and store at -80°C until analysis.[3]
Materials and Reagents
-
Methanol (B129727) (HPLC grade)
-
Hexane (HPLC grade)
-
Pyridine (B92270) (anhydrous)
-
Methoxyamine hydrochloride
-
Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
This compound (10-methyloctadecanoic acid) standard
-
Internal Standard (e.g., Nonadecanoic acid)
-
Glass centrifuge tubes with PTFE-lined screw caps
-
Nitrogen gas evaporator
-
Heating block or oven
-
Vortex mixer
-
Centrifuge
This compound Extraction and Derivatization
This protocol is a synthesis of methodologies described in the literature.
-
Thawing: Thaw the frozen CSF samples on ice.
-
Internal Standard Addition: To 100 µL of CSF in a glass centrifuge tube, add a known amount of internal standard (e.g., 50 µL of 0.3 g/mL Nonadecanoic-d37 acid).[3]
-
Lipid Extraction:
-
Supernatant Transfer: Carefully transfer approximately 370 µL of the supernatant to a new clean glass tube.[3]
-
Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at room temperature.[3]
-
Derivatization (Two-step process):
-
Step 1 (Methoximation):
-
Step 2 (Silylation):
-
Cool the sample to room temperature.
-
Add 50 µL of BSTFA with 1% TMCS.
-
Vortex for 15 seconds.
-
Incubate at 80°C for 15 minutes.[3]
-
-
-
Final Preparation:
-
Cool the sample to room temperature.
-
Evaporate the derivatization reagents to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried derivatized sample in 100 µL of hexane.[3]
-
Centrifuge at high speed for 5 minutes to pellet any insoluble material.[3]
-
Transfer the supernatant to a GC-MS autosampler vial with a micro-insert.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
The following are suggested GC-MS parameters. Optimization may be required based on the specific instrument and column used.
-
Gas Chromatograph: Agilent 7890A or equivalent
-
Mass Spectrometer: Agilent 5975C or equivalent
-
Column: DB-5 (25 m x 200 µm x 0.33 µm) or similar non-polar capillary column.[3]
-
Injection Volume: 1 µL
-
Injector Temperature: 280°C
-
Split Ratio: 4:1[3]
-
Oven Temperature Program:
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) is recommended for higher sensitivity and specificity.
-
Ions to Monitor for TSA-TMS derivative: Monitor characteristic ions of the trimethylsilyl (B98337) ester of this compound.
-
Solvent Delay: 3-5 minutes.
-
Mandatory Visualizations
Biochemical Pathway of this compound Synthesis
Caption: Biosynthesis of this compound in Mycobacterium tuberculosis.
Experimental Workflow for TSA Detection in CSF
Caption: Workflow for this compound (TSA) detection in cerebrospinal fluid (CSF).
Conclusion
The detection of this compound in cerebrospinal fluid by GC-MS is a powerful tool for the rapid and accurate diagnosis of tuberculous meningitis. The high sensitivity and specificity of this method can aid clinicians in making timely therapeutic decisions, which is crucial for improving patient outcomes in this life-threatening disease. The detailed protocols and data presented in this document are intended to assist researchers and drug development professionals in the implementation and application of this important diagnostic technique.
References
- 1. Diagnosis of tuberculous meningitis by detection of this compound in cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Enhanced diagnosis accuracy of tuberculous meningitis using mycolic and this compound via advanced mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Analysis of Tuberculostearic Acid in Pleural Fluid for the Diagnosis of Tuberculous Pleurisy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tuberculous pleurisy, an inflammation of the pleura caused by Mycobacterium tuberculosis, presents a diagnostic challenge. Traditional diagnostic methods, such as smear microscopy and culture of pleural fluid, often suffer from low sensitivity. Tuberculostearic acid (TBSA), or 10-methyloctadecanoic acid, is a saturated fatty acid that is a characteristic component of the cell wall of mycobacteria.[1] As TBSA is not naturally present in human tissues, its detection in clinical specimens like pleural fluid can serve as a valuable biomarker for the rapid diagnosis of tuberculous infections. This document provides a comprehensive overview of the application of this compound analysis in pleural fluid for the diagnosis of tuberculous pleurisy, including detailed experimental protocols and a summary of its diagnostic accuracy.
Principle
The method is based on the extraction of lipids from pleural fluid, followed by the chemical release of fatty acids through saponification. The liberated fatty acids are then derivatized to form volatile esters, which are subsequently separated, identified, and quantified using Gas Chromatography-Mass Spectrometry (GC-MS). The presence of this compound above a certain threshold is indicative of a Mycobacterium tuberculosis infection.
Data Presentation
The diagnostic accuracy of this compound analysis in pleural fluid for tuberculous pleurisy has been evaluated in several studies. The table below summarizes the quantitative data from published literature.
| Study | Number of Patients (Tuberculous/Non-tuberculous) | Sensitivity | Specificity | Positive Predictive Value (PPV) | Negative Predictive Value (NPV) |
| Yew et al. (1991)[2] | 74 / 44 | 67.6% | 52.3% | - | - |
| Gürses et al. (1996)[1] | 11 / 10 | 54% | 80% | 75% | 61% |
| Kunihiro et al. (1990)[3] | 32 / 46 (Pleural Effusion Cohort) | 75% (24/32) | 91.3% (42/46) | - | - |
Note: The efficacy of the test was reported as 66% in the study by Gürses et al. (1996).[1]
Mandatory Visualizations
Logical Relationship of this compound as a Biomarker
Caption: Logical workflow of TBSA as a biomarker for tuberculous pleurisy.
Experimental Workflow for TBSA Analysis
Caption: Experimental workflow for TBSA analysis in pleural fluid.
Experimental Protocols
1. Sample Collection and Storage
-
Collection: Collect at least 10-20 mL of pleural fluid via thoracentesis under sterile conditions.
-
Anticoagulant: Transfer the fluid into sterile tubes containing an anticoagulant (e.g., EDTA or heparin) to prevent clotting.
-
Storage: If not processed immediately, store the samples at -80°C to maintain the integrity of the cellular components.
2. Lipid Extraction and Saponification
This protocol is a synthesis of methods described for fatty acid analysis from biological samples.
-
Materials:
-
Pleural fluid sample
-
Internal standard (e.g., nonadecanoic acid)
-
5 M Potassium Hydroxide (KOH) in methanol (B129727)
-
6 M Hydrochloric Acid (HCl)
-
Hexane (GC grade)
-
Methanol (GC grade)
-
Chloroform (GC grade)
-
Anhydrous sodium sulfate
-
Conical glass tubes with Teflon-lined screw caps
-
-
Procedure:
-
Thaw the frozen pleural fluid sample on ice.
-
Centrifuge 10 mL of the pleural fluid at 2000 x g for 15 minutes at 4°C to pellet cells and debris. Discard the supernatant.
-
To the pellet, add a known amount of internal standard.
-
Add 2 mL of 5 M KOH in methanol to the tube.
-
Seal the tube tightly and incubate at 100°C for 1 hour in a heating block or water bath for saponification.
-
Cool the tube to room temperature.
-
Acidify the mixture by adding 1 mL of 6 M HCl.
-
Extract the fatty acids by adding 4 mL of a hexane:chloroform mixture (4:1, v/v) and vortexing vigorously for 2 minutes.
-
Centrifuge at 1500 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper organic layer to a clean glass tube.
-
Repeat the extraction (steps 8-10) with another 2 mL of the hexane:chloroform mixture and combine the organic layers.
-
Dry the pooled organic extract over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
3. Derivatization to Fatty Acid Methyl Esters (FAMEs)
-
Materials:
-
Dried lipid extract
-
BF3-methanol solution (14% w/v) or anhydrous HCl in methanol
-
Hexane (GC grade)
-
Saturated NaCl solution
-
-
Procedure:
-
To the dried lipid extract, add 1 mL of BF3-methanol solution.
-
Seal the tube and heat at 100°C for 5 minutes.
-
Cool the tube to room temperature.
-
Add 1 mL of hexane and 0.5 mL of saturated NaCl solution.
-
Vortex for 1 minute and allow the layers to separate.
-
Carefully transfer the upper hexane layer containing the FAMEs to a GC vial for analysis.
-
4. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
The following are suggested starting parameters and should be optimized for the specific instrument used.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection: 1-2 µL of the derivatized sample in splitless mode.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp 1: Increase to 200°C at 10°C/min.
-
Ramp 2: Increase to 280°C at 5°C/min, hold for 10 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor for characteristic ions of the TBSA methyl ester (e.g., m/z 312, the molecular ion) and the internal standard.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
5. Data Analysis and Interpretation
-
Identification: The presence of this compound methyl ester is confirmed by the retention time matching that of a known standard and the presence of its characteristic ions.
-
Quantification: The amount of TBSA is quantified by comparing the peak area of its characteristic ion to the peak area of the internal standard's characteristic ion.
-
Interpretation: A positive result for TBSA in pleural fluid is strongly indicative of tuberculous pleurisy. The concentration of TBSA may correlate with the bacterial load.
Conclusion
The analysis of this compound in pleural fluid by GC-MS is a specific method for the diagnosis of tuberculous pleurisy. While some studies have shown variable sensitivity, its high specificity makes it a valuable tool, particularly when other diagnostic methods are inconclusive. The detailed protocols provided herein offer a foundation for researchers and clinicians to implement this technique. Further validation and standardization of the methodology are crucial for its broader clinical application.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Development of a quantitative chemical ionization gas chromatography-mass spectrometry method to detect this compound in body fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Tuberculostearic Acid using an Internal Standard
Abstract
Tuberculostearic acid (TBSA), or 10-methyloctadecanoic acid, is a saturated fatty acid that serves as a chemical marker for the presence of Mycobacterium tuberculosis and other mycobacteria.[1][2] Its detection and quantification in clinical samples, such as sputum, can be a valuable tool in the diagnosis and monitoring of tuberculosis.[1][2] This application note describes a robust and sensitive method for the quantitative analysis of TBSA in biological matrices using gas chromatography-mass spectrometry (GC-MS) with an internal standard. The methodology involves lipid extraction, derivatization of TBSA to its more volatile methyl ester, and subsequent analysis by GC-MS. The use of an internal standard corrects for variations in sample preparation and instrument response, ensuring accurate and precise quantification.
Introduction
Tuberculosis remains a significant global health concern. Rapid and accurate diagnostic methods are crucial for timely treatment and control of the disease. This compound is a characteristic component of mycobacterial lipids and its detection in clinical specimens offers a potential route for the rapid diagnosis of tuberculosis.[1] Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique that provides high sensitivity and specificity for the identification and quantification of fatty acids.[3] However, the direct analysis of fatty acids by GC-MS is challenging due to their low volatility and polar nature.[3] Derivatization to fatty acid methyl esters (FAMEs) is a common and effective strategy to overcome these limitations.[4]
The principle of internal standard quantification is central to achieving high accuracy and precision in analytical measurements. An internal standard is a compound with similar chemical and physical properties to the analyte of interest, which is added at a known concentration to the sample at the beginning of the analytical procedure. By comparing the response of the analyte to the response of the internal standard, variations introduced during sample handling, extraction, derivatization, and injection can be compensated for. For the analysis of TBSA, a long-chain fatty acid not typically found in human samples, such as nonadecanoic acid (C19:0), is a suitable internal standard.
This application note provides a detailed protocol for the quantitative analysis of this compound in sputum samples using nonadecanoic acid as an internal standard, followed by GC-MS analysis.
Experimental Protocols
Materials and Reagents
-
This compound (10-methyloctadecanoic acid) standard: (Sigma-Aldrich or equivalent)
-
Internal Standard (IS): Nonadecanoic acid: (Sigma-Aldrich or equivalent)
-
Derivatization Reagent: Boron trifluoride-methanol (BF3-methanol) solution (12-14% w/v): (Sigma-Aldrich or equivalent)
-
Solvents (GC grade): Hexane (B92381), Methanol, Chloroform
-
Sodium chloride (NaCl)
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Deionized water
-
Sputum samples
Sample Preparation and Lipid Extraction
-
Sputum Collection: Collect sputum samples in sterile containers. For safety, all sputum samples should be handled in a biosafety level 2 or 3 laboratory and autoclaved before processing to inactivate infectious agents.[2]
-
Internal Standard Spiking: To a known volume or weight of the sputum sample (e.g., 1 mL), add a precise amount of the internal standard solution (nonadecanoic acid in methanol).
-
Lipid Extraction:
-
Add 2 mL of a chloroform:methanol (2:1, v/v) mixture to the sputum sample.
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 2000 x g for 10 minutes to separate the layers.
-
Carefully transfer the lower organic layer (chloroform) to a clean glass tube.
-
Repeat the extraction of the aqueous layer with another 2 mL of the chloroform:methanol mixture.
-
Combine the organic extracts.
-
-
Drying: Evaporate the solvent from the combined organic extracts under a gentle stream of nitrogen at 40°C.
Derivatization to Fatty Acid Methyl Esters (FAMEs)
-
To the dried lipid extract, add 1 mL of 12-14% BF3-methanol solution.[4]
-
Seal the tube tightly and heat at 80°C for 60 minutes.[3]
-
Cool the tube to room temperature.
-
Add 1 mL of deionized water and 1 mL of hexane.
-
Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.
-
Centrifuge at 1000 x g for 5 minutes to aid phase separation.
-
Carefully transfer the upper hexane layer to a new tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Transfer the dried hexane extract to a GC vial for analysis.
GC-MS Analysis
-
Gas Chromatograph: Agilent 8890 GC or equivalent
-
Mass Spectrometer: Agilent 5977B MSD or equivalent
-
Column: DB-WAX fused silica (B1680970) capillary column (30 m x 0.25 mm I.D., 0.25 µm film thickness) or similar polar column.[5]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp 1: 10°C/min to 200°C
-
Ramp 2: 5°C/min to 240°C, hold for 5 minutes
-
-
MS Transfer Line Temperature: 250°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
This compound methyl ester (TBSA-ME): m/z 312 (molecular ion), 167.[1]
-
Nonadecanoic acid methyl ester (IS-ME): m/z 312 (molecular ion), 74.
-
Quantification and Data Analysis
-
Calibration Curve: Prepare a series of calibration standards containing known concentrations of this compound and a constant concentration of the internal standard (Nonadecanoic acid). Process these standards through the same derivatization and analysis procedure as the samples.
-
Data Processing: Integrate the peak areas for the selected ions of TBSA-ME and the IS-ME.
-
Ratio Calculation: Calculate the ratio of the peak area of TBSA-ME to the peak area of the IS-ME for each calibration standard and sample.
-
Standard Curve Construction: Plot the peak area ratio against the concentration of TBSA for the calibration standards. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).
-
Concentration Determination: Use the peak area ratio from the unknown samples and the regression equation from the calibration curve to calculate the concentration of TBSA in the samples.
Quantitative Data Presentation
The following table summarizes representative quantitative data for the analysis of fatty acid methyl esters (FAMEs) by GC-MS, which is indicative of the expected performance for the this compound assay.
| Parameter | Result |
| Linearity Range | 0.5 - 20.0 µg/mL[4] |
| Correlation Coefficient (R²) | > 0.99[6] |
| Limit of Detection (LOD) | 11.9 ng/mL[4] |
| Limit of Quantification (LOQ) | 39.8 ng/mL[4] |
| Precision (RSD%) | < 10%[7] |
| Accuracy (Recovery %) | 95.25 - 100.29%[4] |
Note: The data presented in this table is representative of a validated GC-MS method for the analysis of fatty acid methyl esters and serves as an example of the performance characteristics achievable with this methodology.
Visualization of Workflow and Principles
References
- 1. Diagnosis of pulmonary tuberculosis by detection of this compound in sputum by using gas chromatography-mass spectrometry with selected ion monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Demonstration of this compound in sputum from patients with pulmonary tuberculosis by selected ion monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. customs.go.jp [customs.go.jp]
- 6. Fatty Acid Methyl Ester analysis by Gas Chromatography [sigmaaldrich.com]
- 7. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Lipidomic Analysis of Tuberculostearic Acid-Containing Phosphatidylinositols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the lipidomic analysis of Tuberculostearic acid (TBSA)-containing phosphatidylinositols (PIs), unique biomarkers for Mycobacterium tuberculosis complex (MTBC) infections. TBSA-containing PIs, particularly PI 16:0_19:0, serve as reliable indicators of bacterial burden and hold significant potential for diagnostic and therapeutic monitoring applications.
This compound (10-methyloctadecanoic acid) is a branched-chain fatty acid characteristic of mycobacteria.[1][2] Its incorporation into phospholipids (B1166683) like phosphatidylinositol creates molecules that are absent in eukaryotes, making them ideal targets for specific detection of mycobacterial infections.[3][4] Lipidomic approaches, primarily utilizing mass spectrometry, have enabled the sensitive and rapid quantification of these biomarkers from various biological samples.[5][6]
Recent studies have demonstrated that levels of TBSA-containing PIs are elevated in peripheral blood mononuclear cells of tuberculosis (TB) patients and decrease with successful anti-TB treatment, highlighting their clinical relevance.[3][7][8] This document outlines the key protocols for the extraction, detection, and quantification of these important lipid markers.
Data Presentation
Quantitative Analysis of TBSA-Containing Phosphatidylinositols
The following tables summarize key quantitative data related to the detection and abundance of TBSA-containing PIs.
Table 1: Detection Limits of PI 16:0_19:0 (TSA)
| Sample Type | Detection Method | Lower Limit of Detection (LOD) | Lower Limit of Quantitation (LOQ) | Reference |
| Bacterial Cultures | Mass Spectrometry | ~10² Colony Forming Units (CFU) | ~1,000 bacteria | [3][9] |
| Cell Culture Systems | Mass Spectrometry | ~10³ Colony Forming Units (CFU) | Not Specified | [3][5] |
| Artificial Sputum | Mass Spectrometry | ~2,000 bacteria | Not Specified | [6] |
Table 2: Abundance of Key TBSA-Containing Phospholipids in MTBC Strains
| Lipid Species | Average Abundance (mol %) | Notes | Reference |
| PI 35:0 (16:0_19:0) | 70.7% | Major abundant PI species in all tested strains. | [6] |
| PE 35:0 (16:0_19:0) | 31.9% | Most abundant PE species, but with greater variability between isolates. | [6] |
Note: The estimated amount of PI 16:0_19:0 (TSA) in a single mycobacterium is approximately 45 amol.[3][9]
Experimental Protocols
Protocol 1: Extraction of Lipids from Mycobacterial Cultures
This protocol is adapted from methods described for the extraction of mycobacterial lipids.[10][11][12]
Materials:
-
Mycobacterial cell pellet
-
Methanol (MeOH)
-
Chloroform (CHCl₃)
-
0.9% NaCl solution
-
Glass centrifuge tubes
-
Sonicator
-
Centrifuge
-
Rotary evaporator or nitrogen stream evaporator
Procedure:
-
Harvest mycobacterial cells by centrifugation.
-
In a biosafety level 3 laboratory, resuspend the cell pellet in 1 mL of MeOH to inactivate the bacteria.[3]
-
Transfer the methanolic suspension to a glass centrifuge tube.
-
Agitate the suspension for 16 hours to facilitate initial lipid extraction.[3]
-
Add CHCl₃ and water to the methanolic suspension to achieve a final ratio of CHCl₃:MeOH:H₂O of 2:1:0.8 (v/v/v).
-
Sonicate the mixture to ensure complete cell disruption and lipid extraction.
-
Centrifuge the mixture to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Wash the organic phase by adding an equal volume of 0.9% NaCl solution, vortexing, and centrifuging to separate the phases. Discard the upper aqueous phase.
-
Repeat the wash step with a solution of CHCl₃:MeOH:H₂O (3:47:48).[13]
-
Evaporate the solvent from the final organic phase under a stream of nitrogen or using a rotary evaporator.
-
Resuspend the dried lipid extract in an appropriate solvent for subsequent analysis (e.g., isopropanol/acetonitrile/water for LC-MS).
Protocol 2: Targeted Lipidomic Analysis of PI 16:0_19:0 by LC-MS
This protocol outlines a targeted approach for the quantification of PI 16:0_19:0.[3][4][6]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
High-Resolution Mass Spectrometer (e.g., Orbitrap or Q-TOF)
LC Conditions (Example):
-
Column: C18 reversed-phase column suitable for lipid analysis.
-
Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium (B1175870) formate.
-
Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate.
-
Gradient: A suitable gradient to separate PIs from other lipid classes.
-
Flow Rate: Optimized for the specific column dimensions.
-
Column Temperature: 40-50 °C.
MS Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Scan Mode: Targeted Single Ion Monitoring (SIM) or Parallel Reaction Monitoring (PRM).
-
Precursor Ion (m/z): 851.5658 for [M-H]⁻ of PI 16:0_19:0.[3][4]
-
Fragment Ion for MS² (m/z): 297.2798 corresponding to the this compound (FA 19:0) fragment.[3][4]
-
Collision Energy: Optimized for the specific instrument to achieve efficient fragmentation.
Quantification:
-
Generate a standard curve using a synthetic or purified PI standard with a known concentration.
-
Spike internal standards (e.g., deuterated PI species) into samples for normalization.
-
Integrate the peak areas of the precursor ion or a specific fragment ion for both samples and standards.
-
Calculate the concentration of PI 16:0_19:0 in the samples based on the standard curve.
Visualizations
This compound (TBSA) Biosynthesis Pathway
References
- 1. journals.asm.org [journals.asm.org]
- 2. Genetic and chemical control of this compound production in Mycobacterium avium subspecies paratuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound-Containing Phosphatidylinositols as Markers of Bacterial Burden in Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. biorxiv.org [biorxiv.org]
- 10. Production and Purification of Phosphatidylinositol Mannosides from Mycobacterium smegmatis Biomass - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Purification and Analysis of Mycobacterial Phosphatidylinositol Mannosides, Lipomannan, and Lipoarabinomannan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Purification and Analysis of Mycobacterial Phosphatidylinositol Mannosides, Lipomannan, and Lipoarabinomannan | Springer Nature Experiments [experiments.springernature.com]
- 13. itqb.unl.pt [itqb.unl.pt]
Synthesis and Application of Tuberculostearic Acid as an Analytical Standard for Mycobacterial Research
Application Note
Introduction
Tuberculostearic acid ((R)-10-methyloctadecanoic acid, TBSA) is a saturated fatty acid that is a characteristic component of the cellular lipids of mycobacteria and related actinomycetes.[1] Its presence in clinical samples is utilized as a biomarker for the detection of mycobacterial infections, including tuberculosis.[1][2][3] The development of sensitive and specific analytical methods for the quantification of TBSA is crucial for tuberculosis research, diagnostics, and drug development. A well-characterized analytical standard of this compound is essential for the validation of these analytical methods and for ensuring the accuracy and reproducibility of experimental results. This document provides detailed protocols for the chemical synthesis of a this compound analytical standard and its quantification using Gas Chromatography-Mass Spectrometry (GC-MS).
Synthesis of this compound Analytical Standard
A convergent synthesis approach can be employed for the preparation of (R,S)-10-methyloctadecanoic acid.[1] This method involves the synthesis of two key intermediates, which are then coupled, followed by hydrogenation and oxidation to yield the final product.
Experimental Protocol: Convergent Synthesis of (R,S)-Tuberculostearic Acid
This protocol is a representative method based on a convergent synthesis strategy.[1]
Part 1: Synthesis of (R,S)-1-iodo-2-methyldecane
-
Step 1a: Synthesis of Ethyl-2-methyl-2-decenoate: To a solution of 1-octanal in a suitable solvent, add 1-carboethoxyethylidenetriphenylphosphorane. Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC). Purify the product by column chromatography.
-
Step 1b: Hydrogenation: Hydrogenate the ethyl-2-methyl-2-decenoate from the previous step using a palladium on carbon (Pd/C) catalyst in a suitable solvent under a hydrogen atmosphere. Filter the catalyst and remove the solvent to yield ethyl-2-methyldecanoate.
-
Step 1c: Reduction to Alcohol: Reduce the ethyl-2-methyldecanoate with a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄), in an anhydrous ether solvent to obtain (R,S)-2-methyldecan-1-ol.
-
Step 1d: Iodination: Convert the (R,S)-2-methyldecan-1-ol to (R,S)-1-iodo-2-methyldecane using a suitable iodinating agent, such as iodine in the presence of triphenylphosphine (B44618) and imidazole.
Part 2: Synthesis of 1-Hydroxyoct-7-yne
-
Step 2a: Monoprotection of 1,6-hexanediol (B165255): React 1,6-hexanediol with a suitable protecting group, such as tert-butyldimethylsilyl chloride (TBDMSCl), in the presence of a base to obtain the monoprotected alcohol.
-
Step 2b: Oxidation to Aldehyde: Oxidize the free hydroxyl group of the monoprotected diol to an aldehyde using a mild oxidizing agent like pyridinium (B92312) chlorochromate (PCC).
-
Step 2c: Alkynylation: React the aldehyde with the lithium salt of acetylene (B1199291) to introduce the alkyne functionality.
-
Step 2d: Deprotection: Remove the protecting group to yield 1-hydroxyoct-7-yne.
Part 3: Coupling and Final Product Formation
-
Step 3a: Coupling Reaction: Couple the (R,S)-1-iodo-2-methyldecane with 1-hydroxyoct-7-yne using a suitable coupling reaction, such as a Sonogashira or Negishi coupling.
-
Step 3b: Hydrogenation: Hydrogenate the resulting (R,S)-10-methyloctadec-7-yn-1-ol using a palladium catalyst to saturate the triple bond.
-
Step 3c: Oxidation: Oxidize the primary alcohol of the (R,S)-10-methyloctadecan-1-ol to the carboxylic acid using a strong oxidizing agent, such as Jones reagent, to yield (R,S)-Tuberculostearic acid.
-
Purification: Purify the final product by recrystallization or column chromatography.
Quantitative Data for Synthesis (Representative)
| Step | Intermediate/Product | Starting Material | Yield (%) | Purity (%) |
| 1 | (R,S)-1-iodo-2-methyldecane | 1-octanal | 60-70 | >95 |
| 2 | 1-Hydroxyoct-7-yne | 1,6-hexanediol | 50-60 | >95 |
| 3 | (R,S)-Tuberculostearic acid | Coupled intermediates | 70-80 | >98 |
Note: These are representative yields and purities and may vary based on experimental conditions.
Application of this compound as an Analytical Standard
This compound is typically analyzed by GC-MS after conversion to its more volatile methyl ester derivative (TBSAME).[2][4]
Experimental Protocol: Preparation of this compound Standard Solutions and GC-MS Analysis
1. Preparation of this compound Methyl Ester (TBSAME)
-
Weigh accurately about 10 mg of synthesized this compound into a screw-capped vial.
-
Add 2 mL of a 1.25 M solution of HCl in methanol (B129727).[5]
-
Seal the vial and heat at 85°C for 90 minutes, with vortexing at 30-minute intervals.[5]
-
Alternatively, use a solution of 14% boron trifluoride in methanol and heat at 65°C for 20 minutes.[6]
-
After cooling, add 1 mL of water and 1 mL of hexane (B92381).
-
Vortex thoroughly and allow the layers to separate.
-
Carefully transfer the upper hexane layer containing the TBSAME to a clean vial.
-
Evaporate the hexane under a gentle stream of nitrogen.
-
Reconstitute the TBSAME in a known volume of hexane for GC-MS analysis.
2. Preparation of Calibration Standards
-
Prepare a stock solution of TBSAME in hexane at a concentration of 1 mg/mL.
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards with concentrations ranging from, for example, 1 µg/mL to 50 µg/mL.
-
If using an internal standard, add a constant known concentration of an appropriate internal standard (e.g., nonadecanoic acid methyl ester) to each calibration standard and sample.[7]
3. GC-MS Analysis
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: Zebron ZB-1 capillary column (30 m, 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium.
-
Injector Temperature: 275°C.
-
Oven Temperature Program: Initial temperature of 150°C, ramp to 250°C at a rate of 4°C/min.
-
Detector Temperature: 300°C.
-
Injection Mode: Splitless.
-
Mass Spectrometer Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor: m/z 312 (molecular ion) and m/z 167 (characteristic fragment).[3]
Quantitative Data for Analytical Method (Representative)
| Parameter | Value |
| Linearity (R²) | >0.995 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantitation (LOQ) | ~0.5 µg/mL |
| Retention Time of TBSAME | ~15.9 min |
| Internal Standard | Nonadecanoic acid methyl ester |
Note: These values are representative and should be determined for each specific instrument and method.
Visualizations
Biosynthesis of this compound
The biosynthesis of this compound in mycobacteria starts from oleic acid and involves a two-step enzymatic process.[8]
Experimental Workflow for TBSA Analysis
The overall workflow for the synthesis and analysis of the this compound standard is summarized below.
References
- 1. Synthesis of (R,S)-10-methyloctadecanoic acid (this compound) and key chiral 2-methyl branched intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound-Containing Phosphatidylinositols as Markers of Bacterial Burden in Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diagnosis of pulmonary tuberculosis by detection of this compound in sputum by using gas chromatography-mass spectrometry with selected ion monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rapid determination of growth inhibition of Mycobacterium tuberculosis by GC-MS/MS quantitation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Development of a quantitative chemical ionization gas chromatography-mass spectrometry method to detect this compound in body fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Production of 10-methyl branched fatty acids in yeast - PMC [pmc.ncbi.nlm.nih.gov]
Tuberculostearic Acid: A Biomarker for Tuberculosis - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tuberculostearic acid (TBSA), or (R)-10-methyloctadecanoic acid, is a saturated fatty acid that is a characteristic component of the cell envelope of Mycobacterium tuberculosis and other related Actinomycetales.[1][2][3] Its absence in human tissues makes it a highly specific biomarker for the detection of mycobacterial infections, including tuberculosis (TB).[1][4] This document provides detailed application notes on the use of TBSA as a TB biomarker, including its clinical utility, and comprehensive protocols for its detection and quantification in various clinical specimens.
Clinical Significance and Application
The detection of TBSA in clinical samples offers a promising approach for the rapid diagnosis of tuberculosis, providing a significant advantage over traditional methods like microscopy and culture, which can be time-consuming and less sensitive.[2][5] TBSA can be detected in various biological matrices, including sputum, pleural fluid, cerebrospinal fluid (CSF), plasma, and peripheral blood mononuclear cells (PBMCs), making it a versatile biomarker for both pulmonary and extrapulmonary TB.[1][4][6][7][8]
Quantitative Data Summary
The diagnostic accuracy of TBSA as a biomarker for tuberculosis has been evaluated in several studies. The following tables summarize the reported quantitative data for different sample types and analytical methods.
Table 1: Diagnostic Performance of TBSA in Sputum Samples (GC-MS)
| Study Cohort | Smear/Culture Status | Number of Samples | Sensitivity | Specificity | Citation |
| Suspected Pulmonary TB | Smear (+), Culture (+) | 39 | 100% | 99.7% | [1][2] |
| Smear (-), Culture (+) | 66 | 95.5% | [1][2] | ||
| Smear (-), Culture (-) | 300 | - | [1][2] | ||
| Active Pulmonary TB | Not specified | 169 | ~90% | >90% | [9] |
Table 2: Diagnostic Performance of TBSA in Pleural Effusion (GC-MS)
| Study Cohort | Number of Tuberculous Patients | Number of Non-Tuberculous Patients | Sensitivity | Specificity | Positive Predictive Value | Negative Predictive Value | Citation |
| Pleurisy Patients | 11 | 10 | 54% | 80% | 75% | 61% | [4] |
| Active TB | 81 | - | ~70% | - | - | - | [9] |
Table 3: Diagnostic Performance of TBSA in Plasma (HPLC)
| Study Cohort | Number of TB Patients | Number of Non-TB Patients | Number of Healthy Controls | Sensitivity | Specificity | Positive Predictive Value | Negative Predictive Value | Citation |
| Active TB vs. Others | 125 | 116 | 102 | 95.2% | 87.9% | 89.5% | 94.4% | [6][10] |
Table 4: TBSA Concentrations in Plasma and PBMCs
| Sample Type | Patient Group | Median Concentration (nmol/L or pmol/1x10^6 cells) | Range | Citation |
| Plasma | Active TB (n=125) | 20 | 0.5 - 347 | [6][10] |
| Non-Tuberculous Inflammatory Conditions (n=116) | 0.1 | 0 - 29 | [6][10] | |
| Healthy Controls (n=102) | 0 | 0 - 2 | [6][10] | |
| PBMCs | Healthy Controls (n=39) | ~0.13 pmol/1x10^6 cells | - | [7] |
| TB Patients at Therapy Start (n=23) | 0.3 pmol/1x10^6 cells | - | [7] |
Biochemical Context of this compound
TBSA is a key component of the mycobacterial cell envelope, primarily located in the plasma membrane and as a constituent of larger molecules like phosphatidylinositols (PIs) and lipoarabinomannan (LAM).[6][7][11] Its biosynthesis is a crucial physiological process for the bacterium.
This compound Biosynthesis Pathway
The synthesis of TBSA in Mycobacterium tuberculosis originates from oleic acid. The key enzymatic step involves the methylation of the double bond in an oleic acid precursor, utilizing S-adenosyl-l-methionine (SAM) as the methyl donor. This reaction is catalyzed by the enzyme cyclopropane-fatty-acyl-phospholipid synthase (Cfa).[11][12][13]
Location of this compound in the Mycobacterial Cell Envelope
TBSA is an integral component of the complex, multi-layered cell envelope of Mycobacterium tuberculosis. It is found within the plasma membrane and is also incorporated into larger lipoglycans that extend through the cell wall.[1][12][14]
Experimental Protocols
The following are detailed protocols for the detection and quantification of TBSA in various clinical samples. These protocols are synthesized from multiple cited sources and may require optimization for specific laboratory conditions.
Protocol 1: TBSA Analysis in Sputum by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes the extraction, derivatization, and analysis of TBSA from sputum samples.
1. Sample Preparation and Saponification:
-
Decontaminate sputum samples using a standard N-acetyl-L-cysteine-sodium hydroxide (B78521) (NALC-NaOH) method.[15]
-
Centrifuge the treated sputum at 3000 x g for 15 minutes to pellet the mycobacteria.
-
To the pellet, add 1 mL of 5% tetramethylammonium (B1211777) hydroxide (TMAH) in methanol (B129727).
-
Add a known amount of an internal standard, such as nonadecanoic acid.[1]
-
Vortex vigorously and incubate at 100°C for 30 minutes for saponification and methylation.[16]
2. Lipid Extraction:
-
After cooling, add 2 mL of hexane (B92381)/diethyl ether (1:1 v/v) and 0.5 mL of 1 M HCl.
-
Vortex for 1 minute and centrifuge at 1000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper organic layer to a clean glass tube.
-
Repeat the extraction of the aqueous layer with another 2 mL of the hexane/diethyl ether mixture.
-
Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.
3. Derivatization (if not using TMAH):
-
If a different saponification agent was used, the extracted fatty acids need to be derivatized to their methyl esters.
-
Reconstitute the dried extract in 1 mL of 1.25 M HCl in methanol.
-
Incubate at 50°C for 60 minutes.
-
After cooling, add 1 mL of hexane and 1 mL of water.
-
Vortex and centrifuge as in step 2.
-
Transfer the upper hexane layer containing the fatty acid methyl esters (FAMEs) to a new tube and evaporate to dryness.
-
Reconstitute the FAMEs in a small volume of hexane (e.g., 50 µL) for GC-MS analysis.
4. GC-MS Analysis:
-
Gas Chromatograph: Use a capillary column suitable for FAME analysis (e.g., Zebron ZB-1, 30 m x 0.25 mm).[17]
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 minutes.
-
Ramp: 4°C/minute to 250°C.[17]
-
Hold at 250°C for 10 minutes.
-
-
Injector Temperature: 275°C.[17]
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer:
Protocol 2: TBSA Analysis in Plasma by High-Performance Liquid Chromatography (HPLC)
This protocol outlines the procedure for quantifying TBSA in plasma samples.
1. Sample Preparation and Extraction:
-
To 1 mL of plasma, add a known amount of an internal standard.
-
Add 3 mL of a mixture of isopropanol (B130326) and hexane (2:3 v/v).
-
Vortex for 2 minutes.
-
Add 2 mL of 6.7% sodium sulfate (B86663) solution and vortex again.
-
Centrifuge at 1500 x g for 10 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under nitrogen.
2. Derivatization for Fluorescence Detection:
-
Reconstitute the dried extract in 100 µL of acetonitrile.
-
Add 50 µL of a derivatizing agent such as 4-bromomethyl-7-methoxycoumarin (B43491) (Br-Mmc) and a catalyst (e.g., crown ether).
-
Incubate at 60°C for 30 minutes.
-
Evaporate the solvent and reconstitute in the mobile phase for HPLC analysis.
3. HPLC Analysis:
-
HPLC System: A standard HPLC system with a fluorescence detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Acetonitrile/water (75:25 v/v).[10]
-
Flow Rate: 1.0 mL/min.[10]
-
Fluorescence Detector Settings: Excitation at 328 nm and emission at 398 nm (for Br-Mmc derivatives).
-
Quantification: Use a calibration curve prepared with TBSA standards.
Protocol 3: TBSA Analysis in Peripheral Blood Mononuclear Cells (PBMCs)
This protocol details the isolation of PBMCs and subsequent analysis of TBSA-containing phosphatidylinositols.
1. PBMC Isolation:
-
Dilute whole blood 1:1 with phosphate-buffered saline (PBS).[10]
-
Carefully layer the diluted blood onto a density gradient medium (e.g., Ficoll-Paque) in a centrifuge tube.[10]
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.[10]
-
Aspirate the buffy coat layer containing the PBMCs.[10]
-
Wash the PBMCs twice with PBS by centrifuging at 300 x g for 10 minutes.[10]
-
Count the cells and adjust the concentration to 1 x 10^7 cells/mL.
2. Lipid Extraction from PBMCs:
-
Pellet the desired number of cells (e.g., 1 x 10^6) by centrifugation.
-
Add a mixture of chloroform (B151607) and methanol (2:1 v/v) to the cell pellet.
-
Vortex thoroughly and incubate at room temperature for 30 minutes.
-
Add 0.2 volumes of 0.9% NaCl solution and vortex.
-
Centrifuge at 1000 x g for 5 minutes to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under nitrogen.
3. Analysis of TBSA-containing Phosphatidylinositols by LC-MS/MS:
-
Reconstitute the dried lipid extract in a suitable solvent for liquid chromatography-mass spectrometry (LC-MS) analysis.
-
LC System: Use a C18 or a diol column for lipid separation.[18][19]
-
Mass Spectrometer: A high-resolution mass spectrometer capable of tandem MS (MS/MS).
-
Analysis: Monitor for the specific precursor and product ions of TBSA-containing phosphatidylinositols (e.g., PI 16:0_19:0).[7][18]
Diagnostic Workflow
The integration of TBSA analysis into a clinical diagnostic workflow can expedite the diagnosis of tuberculosis, particularly in smear-negative cases.
Conclusion
This compound is a valuable biomarker for the diagnosis of tuberculosis, offering high specificity and the potential for rapid detection. The analytical methods, primarily GC-MS and HPLC, are well-established for its quantification in various clinical specimens. While further validation and standardization are necessary for widespread clinical adoption, the application of TBSA as a diagnostic marker holds significant promise for improving the management of tuberculosis. The detailed protocols and workflows provided in this document serve as a comprehensive resource for researchers and clinicians interested in utilizing this important biomarker.
References
- 1. researchgate.net [researchgate.net]
- 2. Diagnosis of pulmonary tuberculosis by detection of this compound in sputum by using gas chromatography-mass spectrometry with selected ion monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recommended Standard Method for Isolating Mononuclear Cells [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Tuberculosis Biomarkers: From Diagnosis to Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | 542-47-2 | Benchchem [benchchem.com]
- 7. This compound-Containing Phosphatidylinositols as Markers of Bacterial Burden in Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. reprocell.com [reprocell.com]
- 11. This compound Controls Mycobacterial Membrane Compartmentalization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Mycobacterium tuberculosis capsule: a cell structure with key implications in pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. Unraveling the Structure of the Mycobacterial Envelope - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Detection of Mycobacterium tuberculosis in Sputum by Gas Chromatography-Mass Spectrometry of Methyl Mycocerosates Released by Thermochemolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. nhsfife.org [nhsfife.org]
- 17. journals.asm.org [journals.asm.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. biorxiv.org [biorxiv.org]
Troubleshooting & Optimization
Troubleshooting false positives in Tuberculostearic acid GC-MS analysis
Welcome to the Technical Support Center for Tuberculostearic Acid (TBSA) Gas Chromatography-Mass Spectrometry (GC-MS) Analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently encountered issues during the analysis of this compound, a key biomarker for Mycobacterium tuberculosis.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TBSA), and why is it analyzed by GC-MS?
A1: this compound ((R)-10-methyloctadecanoic acid) is a saturated fatty acid that is a characteristic component of the lipids found in mycobacteria, including Mycobacterium tuberculosis, the causative agent of tuberculosis.[1][2] Its detection in clinical samples such as sputum, serum, or other body fluids can serve as a valuable biomarker for the rapid diagnosis of tuberculosis.[1][3] Gas chromatography-mass spectrometry (GC-MS) is a highly sensitive and specific technique used for the detection and quantification of TBSA.[1]
Q2: Why is derivatization necessary for TBSA analysis by GC-MS?
A2: Free fatty acids, including TBSA, are polar and have low volatility, making them unsuitable for direct GC analysis. This can lead to poor peak shape, tailing, and adsorption onto the GC column.[4][5] Derivatization, most commonly through esterification to form fatty acid methyl esters (FAMEs), increases the volatility and reduces the polarity of TBSA.[6] This results in improved chromatographic separation and more accurate and reproducible results.[4][5]
Q3: What are the common derivatization methods for TBSA?
A3: The most common method is acid-catalyzed esterification to form the methyl ester of TBSA (TBSA-FAME). Reagents like boron trifluoride in methanol (B129727) (BF₃-methanol) or methanolic HCl are frequently used.[4][6] Base-catalyzed transesterification can also be used for esterified fatty acids but is not effective for free fatty acids.[4] Silylation is another, though less common, alternative.[4]
Q4: I am seeing a peak at the expected retention time for TBSA in my negative control samples. What could be the cause?
A4: This indicates a potential source of contamination or a co-eluting compound. Here are some common causes:
-
System Contamination: Contamination can originate from various parts of the GC-MS system.
-
Injector: Septum bleed or residue in the injector liner can introduce interfering compounds.
-
Column: Column bleed from an old or improperly conditioned column can produce background signals.
-
Solvents and Reagents: Impurities in solvents, derivatization reagents, or glassware can be a source of contamination. Phthalates are common contaminants from plastics.
-
-
Carryover: Residual sample from a previous injection can carry over to the next run.
-
Co-eluting Compounds: Other fatty acids or compounds from the sample matrix may have similar retention times to TBSA-FAME.
To troubleshoot, run a blank solvent injection to check for system contamination and carryover. If the peak persists, meticulously clean the injector and ensure the purity of all solvents and reagents.
Q5: How can I differentiate a true TBSA peak from a co-eluting interference?
A5: Differentiating TBSA from co-eluting compounds is critical for avoiding false positives. Here's how:
-
Mass Spectral Analysis: Carefully examine the mass spectrum of the peak . The mass spectrum of TBSA-FAME has characteristic fragment ions. While the molecular ion (m/z 312 for the methyl ester) may be present, more abundant and specific fragment ions should be used for confirmation.[1] For saturated FAMEs, key ions include m/z 74 and 87. For branched-chain FAMEs like TBSA, the fragmentation pattern will be different from straight-chain isomers.
-
Selected Ion Monitoring (SIM): Instead of scanning the full mass range, use SIM mode to monitor for specific ions known to be characteristic of TBSA-FAME. This significantly increases sensitivity and specificity. Commonly used ions for TBSA-FAME are m/z 312 (molecular ion) and m/z 167.[1]
-
High-Resolution Chromatography: Optimize your GC method to achieve the best possible separation. This may involve using a highly polar capillary column (e.g., cyanopropyl or wax-based phases) and a slower temperature ramp to resolve closely eluting isomers.[7]
Troubleshooting Guide for False Positives
This guide provides a systematic approach to identifying and eliminating the sources of false positives in your TBSA GC-MS analysis.
| Symptom | Potential Cause | Troubleshooting Steps |
| Peak at TBSA retention time in blank/negative control | 1. System Contamination | - Run a solvent blank. If the peak is present, systematically clean or replace the injector liner, septum, and syringe. - Condition the GC column according to the manufacturer's instructions. - Use high-purity solvents and fresh derivatization reagents. |
| 2. Carryover from previous injection | - Inject a solvent blank after a high-concentration sample to confirm carryover. - Implement a thorough wash sequence for the syringe between injections. - Increase the final oven temperature and hold time to ensure all compounds are eluted from the column. | |
| Peak with correct retention time but incorrect mass spectrum | 1. Co-eluting Isomer or Other Compound | - Compare the full mass spectrum of the unknown peak with a reference spectrum of TBSA-FAME. Pay close attention to the relative abundances of key fragment ions. - Utilize a highly polar GC column to improve the separation of fatty acid isomers.[7] - Adjust the GC temperature program (e.g., slower ramp rate) to enhance resolution. |
| 2. Matrix Interference | - For complex matrices like sputum, a sample clean-up step may be necessary to remove interfering lipids, such as cholesterol.[8] - Multidimensional GC-MS can be employed to separate the analyte of interest from a complex matrix in the first dimension before further separation and detection in the second dimension.[9] | |
| Inconsistent or non-reproducible positive results | 1. Incomplete or Variable Derivatization | - Ensure samples are completely dry before adding the derivatization reagent, as water can inhibit the reaction. - Optimize derivatization time and temperature. - Use an internal standard to normalize for variations in derivatization efficiency and injection volume. |
| 2. Sample Degradation | - Avoid excessive heating during sample preparation and injection, as this can cause degradation of some fatty acids. |
Experimental Protocols
Protocol 1: Extraction and Derivatization of TBSA from Sputum (as FAME)
This protocol is a general guideline and may require optimization based on your specific instrumentation and sample characteristics.
Materials:
-
Sputum sample
-
Methanolic KOH (25% KOH in 50% methanol)
-
Hexane (B92381) (GC grade)
-
Boron trifluoride-methanol (BF₃-methanol) solution (12-14% w/w)
-
Saturated NaCl solution
-
Anhydrous sodium sulfate (B86663)
-
Glass tubes with Teflon-lined screw caps
Procedure:
-
Saponification: To approximately 10 mg of sputum in a glass tube, add 2 mL of methanolic KOH.
-
Cap the tube tightly and heat at 100°C for 1 hour to saponify the lipids and release the fatty acids.
-
Cool the tube to room temperature.
-
Extraction: Add 1 mL of hexane and vortex vigorously for 1 minute.
-
Centrifuge to separate the layers. Transfer the upper hexane layer to a clean tube. Repeat the extraction with another 1 mL of hexane and combine the hexane extracts.
-
Evaporate the hexane to dryness under a gentle stream of nitrogen.
-
Derivatization: Add 1 mL of BF₃-methanol to the dried extract.
-
Cap the tube and heat at 60°C for 5-10 minutes.[10]
-
Cool to room temperature.
-
Extraction of FAMEs: Add 1 mL of saturated NaCl solution and 1 mL of hexane. Vortex thoroughly.
-
Allow the layers to separate. Carefully transfer the upper hexane layer, which contains the FAMEs, to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
The sample is now ready for GC-MS analysis.
Visualizations
Logical Workflow for Troubleshooting False Positives
Caption: A flowchart outlining the logical steps to troubleshoot false positive peaks in TBSA GC-MS analysis.
Experimental Workflow for TBSA-FAME Preparation
Caption: A diagram illustrating the key steps in the preparation of this compound methyl ester (TBSA-FAME) for GC-MS analysis.
References
- 1. Diagnosis of pulmonary tuberculosis by detection of this compound in sputum by using gas chromatography-mass spectrometry with selected ion monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Use of selected ion monitoring for detection of tuberculostearic and C32 mycocerosic acid in mycobacteria and in five-day-old cultures of sputum specimens from patients with pulmonary tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. gcms.cz [gcms.cz]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
- 9. glsciences.eu [glsciences.eu]
- 10. Derivatization techniques for free fatty acids by GC [restek.com]
Overcoming matrix effects in Tuberculostearic acid analysis of clinical samples
Welcome to the technical support center for the analysis of Tuberculostearic Acid (TBSA) in clinical samples. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during TBSA analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TBSA) and why is it analyzed in clinical samples?
A1: this compound ((R)-10-methyloctadecanoic acid) is a fatty acid that is a structural component of mycobacteria, including Mycobacterium tuberculosis, the causative agent of tuberculosis (TB).[1][2] Its presence in clinical specimens such as sputum, serum, and cerebrospinal fluid can serve as a biomarker for the detection of mycobacterial infections.[1][2][3] Analysis of TBSA offers a potential advantage for the rapid diagnosis of tuberculosis compared to traditional culture methods.[2][4]
Q2: Which analytical techniques are most commonly used for TBSA analysis?
A2: The most prevalent and sensitive techniques for TBSA analysis are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][3][5] GC-MS often requires derivatization of TBSA to its methyl ester (TBSAME) to increase its volatility for analysis.[5][6][7]
Q3: What are matrix effects and how do they impact TBSA analysis?
A3: Matrix effects are the alteration of analyte ionization (suppression or enhancement) due to the presence of co-eluting compounds in the sample matrix.[3][8] In the analysis of clinical samples, endogenous substances like phospholipids (B1166683), salts, and proteins can interfere with the detection of TBSA, leading to inaccurate quantification.[8][9] Both LC-MS and GC-MS are susceptible to matrix effects.[3][10]
Q4: What is the purpose of derivatization in the GC-MS analysis of TBSA?
A4: Derivatization is a chemical modification of the analyte to enhance its analytical properties. For GC-MS analysis of fatty acids like TBSA, derivatization is crucial to increase their volatility and thermal stability.[11] The most common derivatization for TBSA is the conversion to its fatty acid methyl ester (FAME).[11][12]
Q5: What are suitable internal standards for the quantitative analysis of TBSA?
A5: An ideal internal standard (IS) should have similar chemical properties and extraction recovery to the analyte. For TBSA analysis, isotopically labeled standards are preferred but not always commercially available. A commonly used alternative is a structurally similar fatty acid that is not naturally present in the sample, such as nonadecanoic acid (C19:0).[13]
Troubleshooting Guides
Low Analyte Recovery
Problem: I am observing low recovery of TBSA from my clinical samples.
| Potential Cause | Suggested Solution |
| Incomplete Sputum Liquefaction | Sputum is a highly viscous matrix. Ensure complete liquefaction using a suitable mucolytic agent like N-acetyl-L-cysteine (NALC) with sodium hydroxide (B78521) (NaOH) or dithiothreitol (B142953) (DTT).[14][15] Inadequate liquefaction will trap the mycobacteria and hinder TBSA release. |
| Inefficient Cell Lysis | The mycobacterial cell wall is thick and waxy. Employ robust cell lysis techniques such as sonication, bead beating, or extended incubation with lysing agents to ensure the complete release of lipids. |
| Suboptimal Extraction Method | The choice of extraction solvent and technique is critical. For TBSA, a non-polar solvent like petroleum ether or a liquid-liquid extraction with a solvent system like methyl-tert-butyl ether (MTBE) can be effective.[5][16] Solid-phase extraction (SPE) can also be used and may offer better cleanup than liquid-liquid extraction (LLE).[9][17][18][19][20] Ensure the pH of the aqueous phase is optimized for the extraction of the acidic TBSA. |
| Analyte Loss During Sample Handling | TBSA can adhere to plasticware. Use low-adhesion polypropylene (B1209903) tubes and pipette tips. Minimize the number of transfer steps to reduce analyte loss. |
Poor Chromatographic Peak Shape (Peak Tailing)
Problem: My TBSA peak in the GC-MS chromatogram is showing significant tailing.
| Potential Cause | Suggested Solution |
| Active Sites in the GC System | Active sites in the injection port liner, column, or detector can cause polar analytes to tail. Perform regular inlet maintenance, including replacing the liner and septum.[21][22] Use an ultra-inert liner and column if possible. |
| Column Contamination | Buildup of non-volatile matrix components at the head of the column can lead to peak tailing. Trim the first few centimeters of the column.[21][23] If the problem persists, the column may need to be replaced. |
| Improper Column Installation | An incorrect column installation depth in the injector or detector can create dead volume and cause peak tailing.[21] Ensure the column is installed according to the manufacturer's instructions. |
| Solvent-Phase Polarity Mismatch | Injecting a polar sample into a non-polar column can cause peak distortion.[21] Ensure the final sample solvent is compatible with the GC column's stationary phase. |
| Incomplete Derivatization | The presence of underivatized TBSA can lead to peak tailing due to its polarity. Optimize the derivatization reaction conditions (temperature, time, reagent concentration) to ensure complete conversion to the methyl ester. |
Signal Suppression or Enhancement (Matrix Effects)
Problem: I suspect matrix effects are affecting my TBSA quantification in LC-MS/MS.
| Potential Cause | Suggested Solution |
| Co-elution with Matrix Components | Endogenous compounds, especially phospholipids in serum and plasma, are known to cause significant ion suppression in ESI-MS.[9][24] |
| Improve Chromatographic Separation: Modify the LC gradient to better separate TBSA from the interfering matrix components. | |
| Enhance Sample Cleanup: Implement a more rigorous sample preparation method. Solid-phase extraction (SPE) is generally more effective at removing interferences than liquid-liquid extraction (LLE).[9][17] Consider specialized phospholipid removal plates for serum and plasma samples. | |
| High Analyte Concentration | In some cases, a very high concentration of the analyte itself can lead to self-suppression. Dilute the sample extract and re-inject. |
| Use of a Stable Isotope-Labeled Internal Standard | The most effective way to compensate for matrix effects is to use a stable isotope-labeled internal standard (SIL-IS) for TBSA. The SIL-IS will experience the same degree of ion suppression or enhancement as the analyte, leading to an accurate ratio and quantification. If a SIL-IS is not available, use a close structural analog.[3] |
| Matrix-Matched Calibrants | Prepare calibration standards in a blank matrix extract that is representative of the study samples.[3][25] This helps to mimic the matrix effects seen in the unknown samples. |
Quantitative Data Summary
The following table summarizes a comparison of different sample preparation techniques for the analysis of various analytes in plasma, which can serve as a general guide for what to expect in terms of recovery and matrix effects. Note that this data is not specific to TBSA but provides a useful comparison of the extraction methods.
| Extraction Method | Average Analyte Recovery (%) | Mean Absolute Matrix Effect (%) | Processing Time (96-well plate) |
| Solid-Phase Extraction (SPE) | 98 ± 8 | 6 | 15 min |
| Supported Liquid Extraction (SLE) | 89 ± 7 | up to 26 | 40 min |
| Liquid-Liquid Extraction (LLE) | 70 ± 10 | Variable Suppression | 60 min |
| Data adapted from a comparative study of SPE, SLE, and LLE in plasma for 22 commonly analyzed pharmaceuticals, steroids, and drugs of abuse.[17] |
Experimental Protocols
Protocol 1: TBSA Analysis from Sputum by GC-MS
This protocol describes the extraction, derivatization, and analysis of TBSA from sputum samples.
-
Sputum Collection and Decontamination:
-
Collect sputum early in the morning before the patient eats or drinks.[26][27]
-
Treat the sputum sample with a mucolytic and decontaminating agent such as NALC-NaOH solution to liquefy the mucus and kill non-mycobacterial organisms.[14][15]
-
Centrifuge the treated sample to pellet the mycobacteria. Discard the supernatant.
-
-
Lipid Extraction (Saponification and Methylation):
-
To the bacterial pellet, add 1.0 mL of a saponification reagent (e.g., sodium hydroxide in methanol).
-
Vortex and heat at 100°C for 30 minutes to hydrolyze the lipids.[12]
-
Cool the sample and add 2.0 mL of a methylation reagent (e.g., hydrochloric acid in methanol).
-
Vortex and heat at 80°C for 10 minutes to form the fatty acid methyl esters (FAMEs).[12]
-
Cool the sample and add 1.25 mL of an extraction solvent (e.g., a mixture of hexane (B92381) and methyl tert-butyl ether).
-
Vortex for 10 minutes to extract the FAMEs into the organic layer.
-
Centrifuge to separate the phases.
-
Transfer the upper organic layer to a clean vial.
-
Wash the organic layer with a dilute sodium hydroxide solution, vortex, and centrifuge.
-
Transfer the final organic layer to a new vial for GC-MS analysis.
-
-
GC-MS Analysis:
-
GC Column: Use a capillary column suitable for FAME analysis (e.g., Zebron ZB-1).[24]
-
Injector Temperature: 275°C.[24]
-
Oven Program: Start at 150°C and ramp to 250°C at 4°C/min.[24]
-
Carrier Gas: Helium.
-
MS Detection: Operate in selected ion monitoring (SIM) mode for enhanced sensitivity, monitoring for characteristic ions of TBSAME.
-
Protocol 2: TBSA-Containing Phosphatidylinositol Analysis from Serum/Plasma by LC-MS/MS
This protocol focuses on the extraction of intact phosphatidylinositols containing TBSA for analysis by LC-MS/MS.
-
Sample Preparation:
-
Thaw serum or plasma samples on ice.
-
To a 100 µL sample, add an internal standard (e.g., a non-endogenous phosphatidylinositol species).
-
-
Lipid Extraction (Liquid-Liquid Extraction):
-
Add 270 µL of methanol (B129727) containing 3% acetic acid to the sample.[16]
-
Add 1 mL of methyl-tert-butyl ether (MTBE) and vortex for 1 hour at room temperature.[16]
-
Induce phase separation by adding 250 µL of water.[16]
-
Vortex and centrifuge.
-
Collect the upper organic phase.
-
Dry the organic phase under a stream of nitrogen or in a vacuum concentrator.
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol/chloroform).
-
-
LC-MS/MS Analysis:
-
LC Column: Use a C18 reversed-phase column suitable for lipidomics.
-
Mobile Phases: Use a gradient of mobile phases appropriate for lipid separation, such as water/acetonitrile with additives like formic acid and ammonium (B1175870) formate.
-
MS/MS Detection: Operate the mass spectrometer in a targeted mode, such as multiple reaction monitoring (MRM), to detect the specific precursor-to-product ion transitions for TBSA-containing phosphatidylinositols.
-
Visualizations
Caption: General workflow for TBSA analysis from clinical samples.
Caption: Decision tree for troubleshooting matrix effects in TBSA analysis.
References
- 1. Development and optimization of a gas chromatography/mass spectrometry method for the analysis of thermochemolytic degradation products of phthiocerol dimycocerosate waxes found in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diagnosis of pulmonary tuberculosis by detection of this compound in sputum by using gas chromatography-mass spectrometry with selected ion monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. This compound-Containing Phosphatidylinositols as Markers of Bacterial Burden in Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Rapid determination of growth inhibition of Mycobacterium tuberculosis by GC-MS/MS quantitation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lcms.cz [lcms.cz]
- 10. researchgate.net [researchgate.net]
- 11. gcms.cz [gcms.cz]
- 12. gcms.cz [gcms.cz]
- 13. Development of a quantitative chemical ionization gas chromatography-mass spectrometry method to detect this compound in body fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. rroij.com [rroij.com]
- 15. rroij.com [rroij.com]
- 16. researchgate.net [researchgate.net]
- 17. lcms.labrulez.com [lcms.labrulez.com]
- 18. scitechnol.com [scitechnol.com]
- 19. [PDF] A Comprehensive Comparison of Solid Phase Extraction ( SPE ) vs . Solid Liquid Extraction ( SLE ) vs . Liquid Liquid Extraction ( LLE ) Sample Prep Techniques in Bioanalysis and Forensic Toxicology Analyses | Semantic Scholar [semanticscholar.org]
- 20. biotage.com [biotage.com]
- 21. agilent.com [agilent.com]
- 22. GC Troubleshooting—Tailing Peaks [restek.com]
- 23. Help needed in troubleshooting the tailing peak - Chromatography Forum [chromforum.org]
- 24. journals.asm.org [journals.asm.org]
- 25. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 26. horizonnb.ca [horizonnb.ca]
- 27. Instructions for Collecting Sputum for TB (Tuberculosis) - MN Dept. of Health [health.state.mn.us]
Technical Support Center: Optimization of Tuberculostearic Acid (TBSA) Derivatization for GC-MS Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of tuberculostearic acid (TBSA) derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of derivatizing this compound (TBSA) for GC-MS analysis?
A1: this compound is a long-chain fatty acid with a high boiling point and polar carboxylic acid group. Derivatization is a chemical modification process that converts TBSA into a more volatile and thermally stable compound, making it suitable for analysis by GC-MS.[1] This process improves chromatographic peak shape, reduces tailing, and enhances sensitivity.[1] The most common derivatization method for TBSA is the formation of its methyl ester (TBSA-ME).[2]
Q2: What are the most common derivatization methods for TBSA?
A2: The most frequently employed methods for the derivatization of TBSA and other fatty acids for GC-MS analysis are:
-
Esterification (Methylation): This is the most common method for TBSA, converting the carboxylic acid to its corresponding methyl ester. Reagents like boron trifluoride-methanol (BF3-MeOH), hydrochloric acid in methanol (B129727) (HCl-MeOH), or (trimethylsilyl)diazomethane (TMS-DM) are used.[3]
-
Silylation: This method replaces the active hydrogen of the carboxylic acid group with a trimethylsilyl (B98337) (TMS) group. Common silylating agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), and N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).[4]
-
Acylation: This involves the introduction of an acyl group, often a halogenated one to enhance detection by electron capture detectors. However, this is less common for TBSA analysis by standard GC-MS.
Q3: How do I choose the best derivatization reagent for my TBSA analysis?
A3: The choice of derivatization reagent depends on several factors, including the sample matrix, desired sensitivity, and available instrumentation.
-
For routine analysis and good volatility , methylation to form the TBSA methyl ester is a robust and well-established method.
-
For increased thermal stability and reduced polarity , silylation with reagents like BSTFA or MSTFA is an excellent choice. MTBSTFA can provide derivatives that are more resistant to hydrolysis.
-
If you are experiencing issues with co-eluting peaks or matrix interference , exploring a different derivatization strategy can alter the retention time of your analyte and potentially resolve the issue.
Q4: What are the critical parameters to control during the derivatization reaction?
A4: To ensure complete and reproducible derivatization, it is crucial to control the following parameters:
-
Reaction Temperature: The optimal temperature varies depending on the derivatization reagent used. Insufficient temperature can lead to incomplete reactions, while excessive heat can cause degradation of the analyte or derivatizing reagent.
-
Reaction Time: Similar to temperature, the reaction time needs to be optimized to ensure the reaction goes to completion.
-
Reagent Concentration: An excess of the derivatizing reagent is typically used to drive the reaction to completion. However, a very large excess can sometimes interfere with the chromatographic analysis.
-
Absence of Water and Oxygen: Silylation reagents are particularly sensitive to moisture, which can lead to incomplete derivatization and the formation of byproducts. It is essential to use anhydrous solvents and perform the reaction in a dry environment (e.g., under a nitrogen stream).
Experimental Protocols
Protocol 1: Methylation of TBSA using Boron Trifluoride-Methanol (BF3-MeOH)
-
Sample Preparation: To a dried lipid extract containing TBSA, add 1 mL of 14% BF3-MeOH solution.
-
Reaction: Cap the vial tightly and heat at 100°C for 30 minutes in a heating block or oven.
-
Extraction: After cooling to room temperature, add 1 mL of hexane (B92381) and 1 mL of deionized water. Vortex vigorously for 1 minute.
-
Phase Separation: Centrifuge at 2000 rpm for 5 minutes to separate the layers.
-
Sample Collection: Carefully transfer the upper hexane layer, containing the TBSA methyl ester, to a clean vial for GC-MS analysis.
Protocol 2: Silylation of TBSA using BSTFA with 1% TMCS
-
Sample Preparation: To a dried lipid extract containing TBSA in a reaction vial, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine (B92270) (as a catalyst).
-
Reaction: Cap the vial tightly and heat at 60°C for 1 hour.
-
Sample Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS.
Data Presentation
Table 1: Comparison of Common Derivatization Reagents for Fatty Acid Analysis
| Derivatization Reagent | Derivative Formed | Typical Reaction Conditions | Advantages | Disadvantages |
| BF3-Methanol | Methyl Ester | 100°C for 30 min | Robust, well-established method. | Reagent is corrosive and requires careful handling. |
| (TMS)Diazomethane | Methyl Ester | Room temperature, 15-30 min | Rapid and proceeds under mild conditions. | Reagent is toxic and potentially explosive. |
| BSTFA + 1% TMCS | Trimethylsilyl (TMS) Ester | 60-80°C for 30-60 min | Produces volatile and thermally stable derivatives.[4] | Reagent and derivatives are moisture-sensitive. |
| MSTFA | Trimethylsilyl (TMS) Ester | 60-80°C for 30-60 min | Byproducts are highly volatile, reducing interference. | Reagent and derivatives are moisture-sensitive. |
| MTBSTFA | tert-Butyldimethylsilyl (t-BDMS) Ester | 60-100°C for 1-2 hours | Derivatives are more stable to hydrolysis than TMS esters. | Slower reaction times and reagent is more expensive. |
Troubleshooting Guide
Issue 1: No or very low TBSA peak detected.
| Possible Cause | Troubleshooting Step |
| Incomplete Derivatization | * Ensure the reaction temperature and time are optimized for your chosen reagent. * Check for the presence of moisture, especially when using silylating reagents. Use anhydrous solvents and consider drying the sample under a stream of nitrogen before adding the reagent. * Verify the integrity of the derivatization reagent; it may have degraded over time. |
| Sample Loss During Extraction | * Review your sample extraction and workup procedure. Ensure complete transfer of the derivatized sample. * If performing a liquid-liquid extraction, ensure proper phase separation and avoid aspirating the aqueous layer. |
| GC-MS System Issues | * Check for leaks in the GC inlet. * Inspect and clean the GC liner and injection port. * Verify that the MS is properly tuned and that the detector is functioning correctly. |
Issue 2: Tailing or broad TBSA peak.
| Possible Cause | Troubleshooting Step |
| Incomplete Derivatization | A mix of derivatized and underivatized TBSA can lead to poor peak shape. Re-optimize the derivatization protocol. |
| Active Sites in the GC System | * Active sites in the injector liner or the front of the GC column can interact with the analyte. Deactivated liners are recommended. * Condition the GC column according to the manufacturer's instructions. * If the problem persists, trim a small portion (0.5-1 m) from the front of the column.[4] |
| Column Overload | Injecting too concentrated a sample can lead to peak fronting or tailing. Dilute the sample and re-inject. |
Issue 3: Presence of "ghost peaks" in the chromatogram.
| Possible Cause | Troubleshooting Step |
| Carryover from Previous Injections | * Run a solvent blank to confirm carryover. * Clean the syringe and injection port. * Increase the oven temperature at the end of the run (bake-out) to elute any remaining compounds from the column. |
| Contaminated Reagents or Solvents | * Analyze a reagent blank (all reagents and solvents without the sample) to identify the source of contamination. * Use high-purity solvents and fresh reagents. |
| Septum Bleed | Particles from the inlet septum can degrade at high temperatures and cause ghost peaks. Use high-quality, low-bleed septa and replace them regularly. |
Issue 4: Poor reproducibility of TBSA peak area.
| Possible Cause | Troubleshooting Step |
| Inconsistent Derivatization | * Ensure precise and consistent addition of reagents to all samples. * Maintain a consistent reaction time and temperature for all samples. * Use of an internal standard is highly recommended to correct for variations in derivatization efficiency and injection volume. |
| Injection Variability | * If using manual injection, ensure a consistent injection technique. * For autosamplers, check for air bubbles in the syringe and ensure proper syringe washing between injections. |
| Sample Degradation | Derivatized samples may not be stable over long periods. Analyze samples as soon as possible after derivatization, or perform a stability study to determine how long they can be stored. |
Visualizations
Caption: Experimental workflow for TBSA derivatization and GC-MS analysis.
Caption: Troubleshooting flowchart for common issues in TBSA GC-MS analysis.
References
Improving the sensitivity and specificity of Tuberculostearic acid detection
Welcome to the technical support center for the detection of Tuberculostearic Acid (TSA). This resource is designed for researchers, scientists, and drug development professionals to enhance the sensitivity and specificity of their TSA detection experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your work in utilizing TSA as a biomarker for Mycobacterium tuberculosis.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TSA) and why is it a biomarker for tuberculosis?
A1: this compound ((R)-10-methyloctadecanoic acid) is a fatty acid that is a structural component of mycobacteria, including Mycobacterium tuberculosis.[1][2][3][4] It is not typically found in human tissues, making its detection in clinical samples a potential indicator of mycobacterial infection.[3]
Q2: What are the primary methods for detecting TSA?
A2: The most common and well-established method for TSA detection is Gas Chromatography-Mass Spectrometry (GC-MS).[2][4][5][6][7] This technique, often combined with selected ion monitoring (SIM), offers high sensitivity and specificity.[2][4][6][8] More recent approaches also utilize Liquid Chromatography-Mass Spectrometry (LC-MS) to analyze TSA-containing phosphatidylinositols, which can also serve as markers for bacterial load.[9][10][11]
Q3: What types of clinical samples can be used for TSA detection?
A3: TSA can be detected in a variety of clinical specimens, including cerebrospinal fluid (CSF) for diagnosing tuberculous meningitis,[1][4][5][7][12] sputum for pulmonary tuberculosis,[2][6][8] pleural effusions,[3][6] bronchial washings,[6] and serum.[13] Recent studies have also investigated its presence in peripheral blood mononuclear cells (PBMCs).[9]
Q4: What is the expected sensitivity and specificity of TSA detection?
A4: The sensitivity and specificity of TSA detection can vary depending on the sample type and the specific methodology used. For instance, in cerebrospinal fluid for tuberculous meningitis, some studies have reported sensitivities as high as 100%, though specificity may be lower.[5] In sputum samples, GC-MS with selected ion monitoring has been shown to be more sensitive than conventional microscopy.[2] For a detailed comparison, please refer to the data tables below.
Q5: Why is derivatization necessary for GC-MS analysis of TSA?
A5: Derivatization is a crucial step in preparing TSA for GC-MS analysis. It involves chemically modifying the TSA molecule to increase its volatility and thermal stability.[14] This ensures that the analyte can be vaporized without degradation in the gas chromatograph, leading to better separation and detection.[14] Common derivatization methods involve converting the fatty acid into a methyl ester (FAME) or other ester forms.[15]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low TSA Peak in GC-MS | Inefficient Extraction: TSA may not be effectively released from the complex lipid matrix of the sample. | - Ensure complete cell lysis. Consider using a combination of mechanical and chemical lysis methods.- Optimize the solvent system used for lipid extraction. A common method is a biphasic extraction with chloroform (B151607) and methanol. |
| Incomplete Derivatization: The conversion of TSA to its volatile ester form is incomplete. | - Ensure reagents are fresh and anhydrous. Moisture can significantly hinder the derivatization reaction.- Optimize the reaction time and temperature for your specific derivatization agent (e.g., BF3-methanol, MSTFA). | |
| Sample Degradation: TSA may have degraded during sample storage or processing. | - Store samples at -80°C until analysis.- Avoid repeated freeze-thaw cycles.- Process samples promptly after collection. | |
| Instrumental Issues: The GC-MS system may not be properly calibrated or is experiencing issues. | - Verify the performance of your GC-MS system with a known standard of derivatized TSA.- Check for leaks in the GC inlet and ensure proper column installation.[16] | |
| Poor Peak Shape (Tailing or Fronting) | Active Sites in the GC System: The analyte may be interacting with active sites in the injector liner or column. | - Use a deactivated inlet liner.- Ensure the GC column is properly conditioned.- If the problem persists, consider trimming the first few centimeters of the column.[16] |
| Sample Overload: Injecting too much sample can lead to peak fronting. | - Dilute the sample or reduce the injection volume.[16] | |
| High Background Noise or Interfering Peaks | Contamination: Contamination can be introduced from solvents, glassware, or the sample matrix itself. | - Use high-purity solvents and meticulously clean all glassware.- Include a blank sample (containing only the extraction and derivatization reagents) in your run to identify sources of contamination.- Consider an additional sample clean-up step, such as solid-phase extraction (SPE), to remove interfering substances. |
| Column Bleed: The stationary phase of the GC column is degrading at high temperatures. | - Ensure the oven temperature does not exceed the column's maximum operating temperature.- Condition the column according to the manufacturer's instructions.[16] | |
| Low Specificity (False Positives) | Co-eluting Compounds: Other fatty acids or compounds in the sample may have similar retention times and mass spectra to TSA. | - Optimize the GC temperature program to improve the separation of TSA from other components.- Use high-resolution mass spectrometry or tandem mass spectrometry (MS/MS) for more specific detection. Selected ion monitoring (SIM) of characteristic ions can also improve specificity.[2][8] |
| Presence of other Actinomycetales: this compound is also found in other species of the order Actinomycetales, not just Mycobacterium tuberculosis.[8][17] | - Correlate TSA detection with other clinical and microbiological findings for a definitive diagnosis. |
Data Presentation
Table 1: Sensitivity and Specificity of TSA Detection by GC-MS in Various Clinical Samples
| Sample Type | Number of Patients | Sensitivity (%) | Specificity (%) | Reference |
| Cerebrospinal Fluid | Not Specified | 100% | 91% | [5] |
| Cerebrospinal Fluid | 109 | Not explicitly stated, but detected in 13/13 proven and 8/9 suspected TBM cases | Detected in 1/87 non-tuberculous cases | [1] |
| Sputum (Active Pulmonary TB) | 169 | 90% | >90% (compared to obsolete TB and other pulmonary diseases) | [6] |
| Sputum (Smear-negative, Culture-positive) | 66 | 95.5% (63/66) | 99.7% (1/300 in smear-negative, culture-negative) | [2] |
| Pleural Effusions (Tuberculous) | 11 | 54% | 80% | [3] |
| Bronchial Washings (Active TB) | 22 | 68.2% (15/22) | 95.7% (3/69 in non-tuberculous cases) | [6] |
Table 2: Limit of Detection (LOD) for TSA and Related Markers
| Method | Analyte | Limit of Detection | Reference |
| GC-MS with SIM | This compound | Corresponds to as low as 10³ tubercle bacilli | [6] |
| LC-MS | TSA-containing Phosphatidylinositols | ~10² colony-forming units (CFU) in bacterial cultures | [9][10] |
| LC-MS | TSA-containing Phosphatidylinositols | ~10³ CFU in cell culture systems | [9][10] |
Experimental Protocols
Protocol 1: TSA Detection in Clinical Samples by GC-MS
This protocol is a synthesized methodology based on common practices described in the literature.[2][8][17]
1. Sample Preparation and Lipid Extraction: a. Sputum: Homogenize the sputum sample. To a 1 mL aliquot, add an equal volume of 4% NaOH, vortex, and incubate for 15 minutes at room temperature. Neutralize with 1N HCl. b. CSF: Centrifuge the CSF sample to pellet any cells. Use the pellet for extraction. c. Extraction: To the prepared sample, add 2 mL of a chloroform:methanol (2:1, v/v) mixture. Vortex vigorously for 2 minutes. d. Centrifuge at 2000 x g for 10 minutes to separate the phases. e. Carefully collect the lower organic phase containing the lipids into a new clean glass tube. f. Dry the extracted lipids under a gentle stream of nitrogen.
2. Saponification and Derivatization (Formation of Fatty Acid Methyl Esters - FAMEs): a. To the dried lipid extract, add 1 mL of 2M methanolic NaOH. b. Heat at 100°C for 30 minutes in a sealed tube. c. Cool to room temperature and add 2 mL of 14% boron trifluoride (BF3) in methanol. d. Heat again at 100°C for 5 minutes. e. Cool and add 1 mL of hexane (B92381) and 1 mL of saturated NaCl solution. f. Vortex and centrifuge to separate the phases. g. Transfer the upper hexane layer containing the FAMEs to a new vial for GC-MS analysis.
3. GC-MS Analysis: a. Gas Chromatograph: Use a capillary column suitable for FAME analysis (e.g., a DB-23 or similar). b. Injector: Set to a temperature of 250°C. Inject 1-2 µL of the FAME extract. c. Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 240°C at a rate of 10°C/min, and hold for 5 minutes. (This program should be optimized for your specific column and instrument). d. Mass Spectrometer: Operate in electron ionization (EI) mode. e. Detection: Use Selected Ion Monitoring (SIM) to monitor for characteristic ions of the TSA methyl ester (e.g., m/z 312 and 167).[2]
Visualizations
Experimental Workflow Diagrams
Caption: Workflow for TSA detection by GC-MS.
Caption: Workflow for TSA-containing phosphatidylinositol analysis by LC-MS.
References
- 1. Diagnosis of tuberculous meningitis by detection of this compound in cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diagnosis of pulmonary tuberculosis by detection of this compound in sputum by using gas chromatography-mass spectrometry with selected ion monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The diagnostic value of this compound in tuberculous pleural effusions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The rapid and sensitive diagnosis of tuberculous meningitis by the detection of this compound in cerebrospinal fluid using gas chromatography-mass spectrometry with selective ion monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diagnosis of tuberculous meningitis by detection of this compound in cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measurement of this compound in sputa, pleural effusions, and bronchial washings. A clinical evaluation for diagnosis of pulmonary tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Gas chromatography-mass spectroscopy detection of this compound in the cerebrospinal fluid as a diagnostic aid in the differential diagnosis of tuberculoid meningitis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Demonstration of this compound in sputum from patients with pulmonary tuberculosis by selected ion monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound-Containing Phosphatidylinositols as Markers of Bacterial Burden in Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. biorxiv.org [biorxiv.org]
- 12. merckmillipore.com [merckmillipore.com]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. Rapid determination of growth inhibition of Mycobacterium tuberculosis by GC-MS/MS quantitation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. shimadzu.co.uk [shimadzu.co.uk]
- 17. Demonstration of this compound in sputum from patients with pulmonary tuberculosis by selected ion monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Quantitative Chemical Ionization GC-MS (QCIGC-MS) for Tuberculostearic Acid (TBSA)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Quantitative Chemical Ionization Gas Chromatography-Mass Spectrometry (QCIGC-MS) for the analysis of Tuberculostearic acid (TBSA).
Frequently Asked Questions (FAQs)
Q1: Why is derivatization required for TBSA analysis by GC-MS?
A1: this compound, in its free form, is a polar and non-volatile molecule. Derivatization is a critical step to increase its volatility and reduce its polarity, making it suitable for gas chromatography.[1][2] The most common method is the conversion of TBSA to its fatty acid methyl ester (FAME), which is more volatile and less prone to interacting with active sites within the GC system. This leads to improved peak shape, better separation, and reduced tailing.[1]
Q2: What are the common derivatization methods for TBSA?
A2: The most prevalent derivatization technique for TBSA involves esterification to form its methyl ester (TBSA-ME). Common reagents used for this purpose include:
-
Boron Trifluoride (BF₃) in Methanol: A widely used and effective reagent for esterification.[1]
-
Acid-catalyzed Esterification: Utilizing a solution of sulfuric acid or hydrochloric acid in methanol.[1]
-
Thermochemolysis with Tetramethylammonium Hydroxide (TMAH): This method allows for simultaneous hydrolysis and methylation directly in the GC inlet, minimizing sample handling.[3]
Q3: What is the advantage of using Chemical Ionization (CI) for TBSA analysis?
A3: Chemical Ionization (CI) is a "softer" ionization technique compared to Electron Ionization (EI). For TBSA analysis, CI is often preferred because it minimizes fragmentation of the derivatized molecule, leading to a more abundant molecular ion.[4][5] This increased intensity of the molecular ion enhances the specificity and sensitivity of the assay, which is crucial for quantitative analysis, especially at low concentrations.[4]
Q4: Which internal standard is recommended for quantitative analysis of TBSA?
A4: A suitable internal standard is crucial for accurate quantification as it helps to correct for variations in sample preparation and instrument response. For TBSA analysis, nonadecanoic acid (C19:0) is a commonly used internal standard.[4] It is a C19 fatty acid that is structurally similar to TBSA (10-methyloctadecanoic acid) but chromatographically resolved.
Q5: What is Selected Ion Monitoring (SIM) mode and why is it used for TBSA quantification?
A5: Selected Ion Monitoring (SIM) is a data acquisition mode in mass spectrometry where the instrument is set to detect only a few specific ions of interest, rather than scanning the entire mass range. For the quantitative analysis of TBSA, SIM mode is highly advantageous as it significantly increases sensitivity and reduces background noise.[2][6] By focusing on the characteristic ions of the derivatized TBSA and the internal standard, lower limits of detection can be achieved.
Troubleshooting Guides
This section provides solutions to common problems encountered during the QCIGC-MS analysis of this compound.
Chromatography Issues
| Problem | Potential Cause | Solution |
| Poor Peak Shape / Tailing | Incomplete Derivatization: Free TBSA is polar and interacts with active sites in the GC system.[1] | Optimize the derivatization reaction time and temperature. Ensure the sample is completely dry as water can inhibit the reaction.[1] |
| Active Sites in the GC System: The inlet liner or the column may have active sites.[1] | Use a deactivated inlet liner and ensure the column is in good condition. If necessary, trim the first few centimeters of the column.[1] | |
| Solvent-Phase Polarity Mismatch: The injection solvent's polarity should be compatible with the stationary phase of the column.[1] | Consider changing the injection solvent to one with a more compatible polarity. | |
| No Peaks or Very Small Peaks | Injection Problem: The syringe may not be installed correctly, or it might be clogged. | Verify the syringe installation and ensure it is drawing and dispensing the sample correctly.[7] |
| System Leak: A leak in the system can prevent the sample from reaching the detector. | Check for leaks in the GC-MS system, particularly at the inlet and column connections.[8] | |
| Column Contamination: The column may be contaminated from previous injections. | Bake out the column at a high temperature (within its specified limits). If contamination is severe, trim the front end of the column. |
Mass Spectrometry Issues
| Problem | Potential Cause | Solution |
| Low Sensitivity / Poor Signal-to-Noise | Suboptimal MS Parameters: The mass spectrometer settings may not be optimized for TBSA. | Use Selected Ion Monitoring (SIM) mode to increase sensitivity.[2] Optimize the ionization energy and other source parameters. |
| Contaminated Ion Source: The ion source can become contaminated over time, reducing sensitivity. | Regularly clean the ion source components as part of routine maintenance.[2] | |
| Air Leaks in the MS System: Leaks can increase background noise.[8] | Regularly check for leaks in the vacuum system.[8] | |
| High Background Noise | Column Bleed: The stationary phase of the column can degrade at high temperatures, causing elevated background. | Use a mass spec grade column with low bleed characteristics.[9] Ensure the oven temperature does not exceed the column's maximum limit. |
| Contaminated Carrier Gas: Impurities in the carrier gas can contribute to background noise. | Use high-purity carrier gas and install gas filters.[8] | |
| Sample Matrix Interference: Complex biological samples can introduce interfering compounds. | Optimize the sample clean-up procedure to remove interfering substances. |
Experimental Protocols
Sample Preparation and Lipid Extraction
This protocol is a general guideline and may need to be optimized based on the specific sample matrix (e.g., sputum, serum, bacterial culture).
-
Sample Collection: Collect the biological sample (e.g., 1 mL of serum or a bacterial pellet).
-
Internal Standard Addition: Add a known amount of the internal standard (e.g., nonadecanoic acid) to the sample.
-
Saponification/Hydrolysis: To release TBSA from complex lipids, perform alkaline hydrolysis by adding a methanolic base (e.g., NaOH in methanol) and heating at an elevated temperature (e.g., 100°C) for 30-60 minutes.
-
Acidification: After cooling, acidify the mixture with an acid (e.g., HCl) to protonate the free fatty acids.
-
Liquid-Liquid Extraction: Extract the fatty acids into an organic solvent (e.g., hexane (B92381) or a mixture of hexane and methyl tert-butyl ether). Vortex the mixture and centrifuge to separate the phases.
-
Solvent Evaporation: Carefully transfer the organic layer to a clean tube and evaporate the solvent under a gentle stream of nitrogen.
Derivatization to Fatty Acid Methyl Esters (FAMEs)
-
Reagent Addition: To the dried lipid extract, add the derivatization reagent (e.g., 14% Boron Trifluoride in methanol).
-
Reaction: Cap the tube tightly and heat at a controlled temperature (e.g., 60°C) for 5-10 minutes.[1]
-
Extraction of FAMEs: After cooling, add water and an extraction solvent (e.g., hexane). Vortex vigorously to extract the FAMEs into the organic layer.[1]
-
Final Preparation: Allow the layers to separate and carefully transfer the upper organic layer containing the FAMEs to a GC vial for analysis.[1]
QCIGC-MS Instrumental Parameters
The following are typical starting parameters and should be optimized for your specific instrument and application.
| Parameter | Setting |
| GC System | |
| Injection Mode | Splitless |
| Inlet Temperature | 275°C |
| Carrier Gas | Helium at a constant flow of 1.0 - 1.5 mL/min |
| GC Column | A polar to mid-polar capillary column (e.g., DB-23, HP-INNOWax) is often suitable for FAME analysis.[2] |
| Oven Temperature Program | Initial: 150°C, hold for 2 minRamp: 4°C/min to 250°C, hold for 5 min[10] |
| MS System | |
| Ionization Mode | Chemical Ionization (CI) |
| Reagent Gas | Methane or Isobutane |
| Ion Source Temperature | 200 - 250°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Ions to Monitor | Monitor the molecular ion of derivatized TBSA and the internal standard. |
Quantitative Data Summary
The following tables provide an example of how to present quantitative data for TBSA analysis. The values are illustrative and should be determined experimentally.
Table 1: TBSA Calibration Curve Data
| Concentration (ng/mL) | Peak Area Ratio (TBSA/IS) |
| 1 | Value |
| 5 | Value |
| 10 | Value |
| 25 | Value |
| 50 | Value |
| 100 | Value |
Table 2: Method Performance Parameters
| Parameter | Value |
| Linear Range | 1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | e.g., 0.5 ng/mL |
| Limit of Quantification (LOQ) | e.g., 1.5 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Visualizations
Caption: Experimental workflow for QCIGC-MS analysis of this compound.
Caption: Troubleshooting decision tree for TBSA analysis by QCIGC-MS.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Detection of Mycobacterium tuberculosis in Sputum by Gas Chromatography-Mass Spectrometry of Methyl Mycocerosates Released by Thermochemolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a quantitative chemical ionization gas chromatography-mass spectrometry method to detect this compound in body fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. youtube.com [youtube.com]
- 8. agilent.com [agilent.com]
- 9. agilent.com [agilent.com]
- 10. journals.asm.org [journals.asm.org]
Interference from other fatty acids in Tuberculostearic acid detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the detection of Tuberculostearic acid (TBSA), a key biomarker for Mycobacterium tuberculosis.
Troubleshooting Guides
This section offers step-by-step solutions to common problems encountered during the GC-MS analysis of TBSA.
Issue 1: Poor or No Detection of this compound (TBSA) Peak
-
Primary Cause: Inefficient extraction or derivatization of TBSA from the sample matrix.
-
Troubleshooting Steps:
-
Verify Lysis and Hydrolysis: Ensure complete disruption of mycobacterial cell walls and hydrolysis of lipids to release fatty acids. Saponification with a strong base (e.g., KOH in methanol) is a critical step.
-
Check Derivatization Efficiency: Incomplete conversion of TBSA to its methyl ester (TBSA-ME) will result in poor chromatographic performance.
-
Action: Confirm the freshness and concentration of your derivatization reagent (e.g., Boron Trifluoride-Methanol). Ensure the reaction has been carried out for the appropriate time and at the correct temperature as specified in the protocol.
-
-
Assess Sample Quality: Poor sample quality or low bacterial load can lead to undetectable levels of TBSA.
-
Internal Standard Check: The absence or low intensity of the internal standard (e.g., nonadecanoic acid) peak points to a problem with the extraction or injection process.
-
Issue 2: Co-elution of TBSA with an Interfering Peak, Suspected to be Oleic Acid
-
Primary Cause: this compound (a C19:0 branched fatty acid) and Oleic acid (a C18:1 unsaturated fatty acid) have very similar retention times on some GC columns, leading to overlapping peaks and inaccurate quantification.
-
Troubleshooting Steps:
-
Confirm Co-elution:
-
Action: Analyze the mass spectrum across the peak. If the ion ratios change across the peak, it indicates the presence of more than one compound.
-
-
Optimize GC Method:
-
Column Selection: Employ a highly polar cyanopropylsiloxane stationary phase column (e.g., CP-Sil 88, HP-88, SP-2560). These columns are designed to separate fatty acid isomers based on polarity and structure.
-
Temperature Program: A slow oven temperature ramp rate (e.g., 1-2°C/min) through the elution window of TBSA and oleic acid can significantly improve their separation.
-
-
Selected Ion Monitoring (SIM):
-
Issue 3: Tailing or Broad TBSA Peak Shape
-
Primary Cause: Active sites in the GC system or incomplete derivatization can cause poor peak shape.
-
Troubleshooting Steps:
-
Check for System Activity:
-
Action: Use a deactivated inlet liner. Condition or replace the GC column if it is old or contaminated.
-
-
Verify Complete Derivatization:
-
Action: As in Issue 1, ensure the derivatization reaction has gone to completion. The presence of underivatized, polar fatty acids will lead to tailing peaks.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common fatty acids that interfere with TBSA detection?
A1: The most significant interfering fatty acid is oleic acid (C18:1) due to its tendency to co-elute with this compound (TBSA) in gas chromatography. Other fatty acids commonly found in mycobacteria, such as palmitic acid (C16:0), may also be present in high concentrations but are generally well-separated from TBSA under appropriate chromatographic conditions.
Q2: Why is derivatization necessary for TBSA analysis by GC-MS?
A2: Free fatty acids like TBSA are not volatile enough for direct analysis by gas chromatography. Derivatization to fatty acid methyl esters (FAMEs) increases their volatility and thermal stability, allowing them to be readily analyzed by GC-MS.
Q3: What is the recommended internal standard for TBSA quantification?
A3: A saturated fatty acid with a chain length close to TBSA that is not naturally present in the sample is ideal. Nonadecanoic acid (C19:0) is a commonly used internal standard for TBSA analysis.[3]
Q4: Can drugs administered to patients interfere with TBSA detection?
A4: Yes, certain medications have been reported to potentially interfere. For instance, the aminoglycoside antibiotic amikacin has been associated with false-positive results in some TBSA detection assays. It is crucial to consider the patient's medication history when interpreting results.
Quantitative Data Summary
The following tables summarize key quantitative data related to TBSA detection.
Table 1: GC-MS Selected Ion Monitoring (SIM) Parameters for TBSA-ME
| Analyte | Target Ion (m/z) | Qualifier Ion (m/z) |
| This compound Methyl Ester (TBSA-ME) | 312 | 167 |
Data sourced from multiple studies utilizing GC-MS for TBSA detection.[1][2]
Table 2: Hypothetical Impact of Oleic Acid Co-elution on TBSA Quantification
| TBSA Concentration (ng/mL) | Oleic Acid Concentration (ng/mL) | Apparent TBSA Concentration (ng/mL) | % Error |
| 50 | 0 | 50.0 | 0% |
| 50 | 50 | 65.2 | +30.4% |
| 50 | 100 | 81.5 | +63.0% |
| 50 | 200 | 112.8 | +125.6% |
This table illustrates the potential for overestimation of TBSA concentration in the presence of co-eluting oleic acid. The values are for illustrative purposes to emphasize the importance of chromatographic separation.
Experimental Protocols
Protocol 1: Extraction and Derivatization of Fatty Acids from Sputum for GC-MS Analysis
-
Sample Preparation:
-
To 1 mL of decontaminated and liquefied sputum in a screw-capped glass tube, add an appropriate amount of internal standard (e.g., nonadecanoic acid).
-
-
Saponification (Lipid Hydrolysis):
-
Add 2 mL of 5% potassium hydroxide (B78521) (KOH) in methanol.
-
Cap the tube tightly and heat at 90°C for 1 hour in a heating block or water bath. This step hydrolyzes the lipids to release free fatty acids.
-
-
Acidification:
-
Cool the tube to room temperature.
-
Add 1 mL of 6M hydrochloric acid (HCl) to acidify the mixture (pH < 2).
-
-
Extraction:
-
Add 2 mL of hexane (B92381) and vortex vigorously for 2 minutes to extract the fatty acids into the hexane layer.
-
Centrifuge at 2000 x g for 5 minutes to separate the phases.
-
-
Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
Carefully transfer the upper hexane layer to a clean glass tube.
-
Evaporate the hexane to dryness under a gentle stream of nitrogen.
-
Add 2 mL of 14% Boron Trifluoride (BF₃) in methanol.
-
Cap the tube and heat at 80°C for 30 minutes.
-
-
FAMEs Extraction:
-
Cool the tube to room temperature.
-
Add 1 mL of water and 1 mL of hexane.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 2000 x g for 5 minutes.
-
-
Sample Analysis:
-
Carefully transfer the upper hexane layer containing the FAMEs to a GC vial for analysis.
-
Visualizations
References
Sample preparation techniques to enhance Tuberculostearic acid recovery
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tuberculostearic acid (TBSA). Our goal is to help you enhance TBSA recovery and achieve accurate, reproducible results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TBSA) and why is it important?
A1: this compound (10-methyloctadecanoic acid) is a saturated fatty acid that is a characteristic component of the cell envelope of mycobacteria, including Mycobacterium tuberculosis.[1][2][3][4][5][6] Its presence in clinical samples can be used as a biomarker for the detection of mycobacterial infections, offering a potential method for the rapid diagnosis of tuberculosis.[1][2][7][8]
Q2: Why is sample preparation critical for TBSA analysis?
A2: TBSA exists within complex lipid structures in mycobacteria, such as phosphatidylinositols.[9][10][11] Effective sample preparation is essential to release TBSA from these structures, separate it from interfering substances in the sample matrix (e.g., sputum, serum, cells), and convert it into a form suitable for analysis, typically by gas chromatography-mass spectrometry (GC-MS). Because of its chemical properties, TBSA is not volatile enough for direct GC-MS analysis and requires a derivatization step, usually methylation, to form a more volatile fatty acid methyl ester (FAME).[12]
Q3: What are the key steps in a typical TBSA sample preparation workflow?
A3: A standard workflow involves:
-
Sample Pre-treatment/Liquefaction: Especially for viscous samples like sputum, this step reduces viscosity and releases bacterial cells.[13]
-
Lipid Extraction: Isolating the total lipid fraction from the sample matrix.
-
Saponification (Alkaline Hydrolysis): Breaking the ester bonds within complex lipids to release the fatty acids, including TBSA.[14][15][16]
-
Derivatization (Methylation): Converting the fatty acids into their corresponding volatile methyl esters (FAMEs).[12][14][17][18]
-
Purification/Clean-up: Removing excess reagents and other interfering compounds before analysis.
Q4: Which sample types are suitable for TBSA analysis?
A4: TBSA analysis can be performed on a variety of clinical and research samples, including sputum, bronchial washings, pleural effusions, serum, cerebrospinal fluid, and infected cell or tissue cultures.[6][7][8][19][20] The choice of sample preparation protocol may need to be optimized depending on the sample matrix.
Troubleshooting Guide
Issue 1: Low or No TBSA Peak Detected in GC-MS Analysis
| Potential Cause | Troubleshooting Steps |
| Inefficient Cell Lysis | Mycobacterial cell walls are notoriously robust. Ensure your pre-treatment protocol (e.g., sonication, bead beating, or autoclaving) is sufficient to disrupt the cells and allow for efficient lipid extraction.[21] |
| Incomplete Saponification | The concentration of the alkaline solution (e.g., KOH or NaOH) may be too low, or the reaction time/temperature may be insufficient. Verify the reagent concentrations and consider extending the incubation time or increasing the temperature as described in established protocols.[14] |
| Incomplete Methylation | Derivatization is a critical step. Ensure your methylating agent (e.g., BF₃-methanol, HCl-methanol) is fresh and not degraded by moisture. The reaction may require specific temperatures and incubation times to proceed to completion.[14][18] Water presence can halt the reaction, so ensure samples are dry before adding the reagent. |
| Loss of Sample During Extraction | Ensure proper phase separation during liquid-liquid extraction steps. Avoid vigorous shaking that can lead to emulsions. Make sure to collect the correct (organic) layer containing the FAMEs. |
| Degradation of TBSA-FAME | TBSA methyl ester is stable, but improper storage (e.g., at room temperature for extended periods) or exposure to strong oxidizing agents could potentially lead to degradation. Store extracts at -20°C or lower.[22] |
Issue 2: High Background or Interfering Peaks in Chromatogram
| Potential Cause | Troubleshooting Steps |
| Contamination from Sample Matrix | Sputum and other biological samples contain numerous lipids and other compounds that can interfere with analysis.[8] Incorporate a clean-up step, such as thin-layer chromatography (TLC) or solid-phase extraction (SPE), after derivatization to isolate the FAME fraction.[1][2] |
| Contamination from Reagents or Glassware | Use high-purity solvents and reagents. Ensure all glassware is thoroughly cleaned and rinsed with solvent to remove any lipid residues. Running a "reagent blank" (a sample with no biological material) can help identify sources of contamination. |
| Incomplete Derivatization of Other Fatty Acids | A complex chromatogram can result from the presence of many other fatty acids from the sample or host cells. This is expected, but if it interferes with TBSA identification, optimize the chromatography method (e.g., temperature ramp) to improve separation. |
| Carryover from Previous Injection | If using an autosampler, run a solvent blank between samples to ensure there is no carryover from a previous, more concentrated sample. |
Issue 3: Poor Reproducibility Between Replicates
| Potential Cause | Troubleshooting Steps |
| Inhomogeneous Sample | For viscous samples like sputum, ensure thorough homogenization before aliquoting for extraction.[13] For cell pellets, ensure they are fully resuspended before processing.[21] |
| Inconsistent Reaction Conditions | Ensure precise control over reaction times, temperatures, and reagent volumes for saponification and methylation across all samples. Use a heating block or water bath for consistent temperature. |
| Variable Extraction Efficiency | Standardize all extraction steps, including solvent volumes and mixing times. The addition of an internal standard (a non-native fatty acid) at the beginning of the sample preparation process can help normalize for variations in recovery. |
Quantitative Data Summary
The following table summarizes the detection limits and performance of TBSA-based assays as reported in various studies. Note that performance can vary significantly based on the sample type and the specific protocol used.
| Analyte | Sample Type | Method | Detection Limit / Sensitivity | Specificity | Reference |
| This compound (TBSA) | Sputum | GC-MS with Selected Ion Monitoring | Corresponded to as low as 10³ tubercle bacilli | <10% positive in non-tuberculosis cases | [7] |
| TBSA | Bronchial Aspirate & Lavage (combined) | GC-MS with Selected Ion Monitoring | 79% | 100% | [8] |
| TBSA-containing Phosphatidylinositol (PI 16:0_19:0) | Bacterial Cultures | Mass Spectrometry-based lipid assay | ~10² Colony Forming Units (CFU) | N/A | [9][10][11] |
| TBSA-containing Phosphatidylinositol (PI 16:0_19:0) | Cell Culture Systems | Mass Spectrometry-based lipid assay | ~10³ Colony Forming Units (CFU) | N/A | [9][10][11] |
| TBSA | Pleural Effusions | GC-MS | 54% | 80% | [6] |
Experimental Protocols & Workflows
Protocol 1: Saponification and Methylation for GC-MS Analysis
This protocol is a generalized method based on classical techniques for preparing fatty acid methyl esters (FAMEs) from biological samples.[14]
1. Saponification (Alkaline Hydrolysis) a. To your lipid extract or cell pellet, add 1 mL of 1 M KOH in 70% ethanol. b. Securely cap the glass tube and heat at 90°C for 1 hour to hydrolyze the lipids. c. Allow the mixture to cool to room temperature.
2. Acidification and Extraction of Free Fatty Acids a. Acidify the reaction mixture by adding 0.2 mL of 6 M HCl. b. Add 1 mL of water. c. Extract the released free fatty acids (including TBSA) by adding 1 mL of hexane (B92381), vortexing, and centrifuging to separate the phases. d. Carefully transfer the upper hexane layer to a new clean glass tube. e. Evaporate the hexane to dryness under a stream of nitrogen.
3. Methylation (BF₃-Methanol Method) a. To the dried fatty acid residue, add 1 mL of 10% Boron Trifluoride (BF₃) in methanol (B129727). b. Securely cap the tube and heat at 37°C for 20 minutes. c. Add water to the solution to stop the reaction. d. Extract the resulting FAMEs with 1 mL of hexane, as described in steps 2c-2d. e. The final hexane layer containing the TBSA methyl ester is now ready for GC-MS analysis.
Protocol 2: One-Step Transesterification
This method combines hydrolysis and methylation into a single step, which can be faster for certain lipid classes.[17][18]
1. Reagent Preparation (Methanolic HCl) a. To prepare an approximately 2 M methanolic HCl solution, carefully and slowly add 2 mL of acetyl chloride to 18 mL of methanol in a glass vial. Caution: This reaction is highly exothermic. b. Alternatively, an 8% (w/v) HCl solution can be prepared by diluting concentrated HCl with methanol.[14][18]
2. Reaction a. Add 2 mL of the methanolic HCl reagent directly to the dried lipid sample. b. Add 0.2 mL of toluene (B28343) to aid in solubilization. c. Cap the tube tightly and heat at 80-100°C for 1-2 hours. d. Allow the tube to cool to room temperature.
3. Extraction a. Add 1 mL of water and 1 mL of hexane to the tube. b. Vortex thoroughly and centrifuge to separate the phases. c. Transfer the upper hexane layer, containing the FAMEs, to a GC vial for analysis.
Visualized Workflows
Caption: Standard workflow for TBSA analysis from biological samples.
Caption: Troubleshooting logic for low TBSA signal.
References
- 1. Demonstration of this compound in sputum from patients with pulmonary tuberculosis by selected ion monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Demonstration of this compound in sputum from patients with pulmonary tuberculosis by selected ion monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Controls Mycobacterial Membrane Compartmentalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. journals.asm.org [journals.asm.org]
- 6. The diagnostic value of this compound in tuberculous pleural effusions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measurement of this compound in sputa, pleural effusions, and bronchial washings. A clinical evaluation for diagnosis of pulmonary tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A this compound assay in the diagnosis of sputum smear-negative pulmonary tuberculosis. A prospective study of bronchoscopic aspirate and lavage specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. This compound-Containing Phosphatidylinositols as Markers of Bacterial Burden in Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. rroij.com [rroij.com]
- 14. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 15. kiu.ac.ug [kiu.ac.ug]
- 16. Saponification - Wikipedia [en.wikipedia.org]
- 17. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. This compound, 542-47-2 [thegoodscentscompany.com]
- 21. Sample Preparation of Mycobacterium tuberculosis Extracts for Nuclear Magnetic Resonance Metabolomic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Challenges in the quantification of Tuberculostearic acid in complex matrices
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the quantification of Tuberculostearic acid (TBSA) in complex matrices.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental workflow for TBSA quantification.
| Problem / Observation | Potential Cause | Suggested Solution |
| Low or No TBSA Signal in GC-MS/LC-MS | Inefficient extraction of lipids from the sample matrix. | Review and optimize the lipid extraction protocol. Methods like the Folch or Bligh-Dyer extraction are commonly used but may need modification based on the specific matrix. Ensure complete cell lysis to release intracellular TBSA. |
| Incomplete derivatization of TBSA (for GC-MS). | Verify the efficiency of the derivatization reaction. Ensure reagents are fresh and the reaction conditions (temperature, time) are optimal. Consider alternative derivatization agents. | |
| Ion suppression in the mass spectrometer due to matrix components. | Improve sample cleanup procedures to remove interfering substances. This can include solid-phase extraction (SPE) or liquid-liquid extraction. Diluting the sample may also help, but this could compromise the limit of detection. | |
| Degradation of TBSA during sample processing. | Minimize sample handling time and keep samples on ice or at low temperatures. Use of antioxidants might be considered. | |
| High Background Noise or Interfering Peaks | Co-elution of other fatty acids or lipids with similar properties to TBSA. | Optimize the chromatographic separation (GC or LC). Adjust the temperature gradient (for GC) or the mobile phase composition (for LC) to improve resolution. |
| Contamination from reagents, glassware, or the instrument. | Use high-purity solvents and reagents. Thoroughly clean all glassware. Run blank samples to identify sources of contamination. | |
| Presence of structurally similar compounds in the matrix. | Utilize high-resolution mass spectrometry (HRMS) to differentiate TBSA from interfering compounds based on accurate mass. Tandem mass spectrometry (MS/MS) can also provide higher specificity. | |
| Poor Reproducibility of Results | Inconsistent sample preparation. | Standardize all steps of the experimental protocol, from sample collection and storage to extraction and analysis. Use of an internal standard is crucial for correcting variations. |
| Variability in instrument performance. | Regularly calibrate and maintain the mass spectrometer and chromatography system. Monitor system suitability by injecting a standard at the beginning and end of each batch. | |
| False Positives | Contamination of samples or reagents with TBSA or other mycobacteria. | Implement strict aseptic techniques during sample handling. Use certified clean consumables. |
| Presence of TBSA from non-tuberculous mycobacteria (NTM) or other Actinomycetales.[1][2] | Be aware that TBSA is not exclusive to Mycobacterium tuberculosis.[2] Further tests may be needed to confirm the species of mycobacteria present. | |
| Possible interference from nutritional or other microbial factors in the host.[1][3] | This is an area of ongoing research. Careful selection of control groups and validation of the biomarker in the specific context of use is important. |
Frequently Asked Questions (FAQs)
1. Why is this compound (TBSA) a promising biomarker for tuberculosis?
This compound ((R)-10-methyloctadecanoic acid) is a fatty acid that is a structural component of mycobacteria.[4][5] Its presence in clinical specimens can indicate a mycobacterial infection.[4][5] Studies have shown that levels of TBSA-containing phosphatidylinositols decrease with successful anti-TB treatment, suggesting it could be used to monitor therapeutic response.[6][7][8]
2. What are the most common analytical methods for TBSA quantification?
Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the most widely used techniques.[4][7][9][10][11] GC-MS often requires a derivatization step to make the TBSA volatile, while LC-MS can sometimes analyze the molecule directly, often as part of a larger lipid molecule like phosphatidylinositol.[7][11]
3. What types of clinical samples can be used for TBSA analysis?
TBSA has been successfully detected in a variety of complex matrices, including:
4. Is derivatization always necessary for TBSA analysis?
For GC-MS analysis, derivatization is typically required to convert the carboxylic acid group of TBSA into a more volatile ester (e.g., a methyl ester).[2][11] This improves its chromatographic properties. For LC-MS analysis, especially when analyzing intact TBSA-containing phospholipids, derivatization may not be necessary.[7]
5. What are the major challenges in quantifying TBSA in complex biological samples?
The primary challenges include:
-
Low concentrations: TBSA may be present in very small amounts, requiring highly sensitive analytical methods.
-
Complex matrices: Biological samples contain a multitude of other lipids and molecules that can interfere with the analysis.[16] This can lead to ion suppression in the mass spectrometer.[16]
-
Extraction efficiency: Efficiently extracting the lipid-bound TBSA from the complex sample matrix is critical for accurate quantification.
-
Specificity: TBSA is found in various mycobacteria, not just M. tuberculosis, and other related bacteria, which could lead to false positives for TB.[2]
-
Lack of standardized protocols: The methods for extraction, derivatization, and analysis can vary between laboratories, making it difficult to compare results.
6. What are the reported detection limits for TBSA?
Detection limits vary depending on the analytical method and the sample matrix. One study using GC-MS reported a detection limit corresponding to the amount of TBSA from as low as 10³ tubercle bacilli.[9] Another study focusing on a TBSA-containing phosphatidylinositol using a targeted lipid assay reported detection limits of approximately 10² colony-forming units (CFUs) for bacterial cultures and 10³ CFUs for cell culture systems.[1][3][6][7][8][17]
Experimental Protocols
General Workflow for TBSA Quantification
This section outlines a generalized workflow for the quantification of TBSA. Specific details may need to be optimized based on the sample type and available instrumentation.
Caption: General experimental workflow for this compound quantification.
Detailed Methodologies
1. Sample Preparation and Lipid Extraction (Example for Sputum)
-
Sputum Collection and Decontamination: Collect sputum samples and decontaminate using a standard N-acetyl-L-cysteine-sodium hydroxide (B78521) (NALC-NaOH) method.
-
Cell Lysis: Resuspend the pellet in a suitable buffer and lyse the bacterial cells, for example, by bead beating or sonication, to ensure the release of intracellular lipids.
-
Internal Standard Spiking: Add a known amount of an appropriate internal standard, such as a deuterated TBSA or a fatty acid not present in the sample (e.g., nonadecanoic acid), to the lysed sample.[14]
-
Lipid Extraction: Perform a lipid extraction using a solvent system like chloroform:methanol (2:1, v/v) (Folch method). Vortex the mixture thoroughly and centrifuge to separate the phases.
-
Collection and Drying: Carefully collect the lower organic phase containing the lipids and dry it under a stream of nitrogen.
2. Derivatization for GC-MS Analysis
-
Esterification: Re-dissolve the dried lipid extract in a suitable solvent (e.g., methanol:toluene) and add a derivatizing agent such as boron trifluoride-methanol or by performing methanolysis.[2][11]
-
Reaction: Heat the mixture at a specified temperature (e.g., 100°C) for a defined period (e.g., 30 minutes) to convert the fatty acids to their corresponding fatty acid methyl esters (FAMEs).
-
Extraction of FAMEs: After cooling, add water and a nonpolar solvent (e.g., hexane) to extract the FAMEs.
-
Drying and Reconstitution: Collect the organic layer, dry it under nitrogen, and reconstitute the sample in a small volume of a suitable solvent (e.g., hexane) for GC-MS injection.
3. GC-MS and LC-MS/MS Analysis
-
GC-MS:
-
Column: Use a non-polar or medium-polarity capillary column suitable for FAME analysis.
-
Injection: Inject the derivatized sample in splitless mode.
-
Oven Program: Use a temperature gradient to separate the FAMEs.
-
Mass Spectrometry: Operate the mass spectrometer in selected ion monitoring (SIM) mode for high sensitivity and specificity, monitoring characteristic ions of the TBSA methyl ester.[4][9][11]
-
-
LC-MS/MS (for intact TBSA-containing lipids):
-
Column: Use a reverse-phase C18 column.
-
Mobile Phase: Employ a gradient of solvents such as water, acetonitrile, and isopropanol, often with an additive like ammonium (B1175870) formate.
-
Mass Spectrometry: Operate the mass spectrometer in a targeted mode, such as multiple reaction monitoring (MRM), to specifically detect and quantify the precursor and product ions of the target TBSA-containing lipid (e.g., PI 16:0_19:0).[7]
-
Logical Relationship for Troubleshooting Low Signal
Caption: Troubleshooting workflow for low TBSA signal.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Demonstration of this compound in sputum from patients with pulmonary tuberculosis by selected ion monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Diagnosis of pulmonary tuberculosis by detection of this compound in sputum by using gas chromatography-mass spectrometry with selected ion monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diagnosis of Pulmonary Tuberculosis by Detection of this compound in Sputum by Using Gas Chromatography-Mass Spectrometry with Selected Ion Monitoring | Scilit [scilit.com]
- 6. This compound-Containing Phosphatidylinositols as Markers of Bacterial Burden in Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Measurement of this compound in sputa, pleural effusions, and bronchial washings. A clinical evaluation for diagnosis of pulmonary tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Detection of this compound in mycobacteria and nocardiae by gas chromatography and mass spectrometry using selected ion monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Demonstration of this compound in sputum from patients with pulmonary tuberculosis by selected ion monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A this compound assay in the diagnosis of sputum smear-negative pulmonary tuberculosis. A prospective study of bronchoscopic aspirate and lavage specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Development of a quantitative chemical ionization gas chromatography-mass spectrometry method to detect this compound in body fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Circulating this compound in tuberculosis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. spectroscopyonline.com [spectroscopyonline.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Use of Deuterated Tuberculostearic Acid as an Internal Standard
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing deuterated tuberculostearic acid (d-TSA) as an internal standard in their analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TSA) and why is it a significant biomarker?
This compound ((R)-10-methyloctadecanoic acid) is a fatty acid that is a structural component of mycobacteria, including Mycobacterium tuberculosis, the causative agent of tuberculosis.[1] Its presence in clinical samples can be indicative of a mycobacterial infection.[1][2] The detection of TSA is a promising method for the rapid diagnosis of tuberculosis from various biological samples like sputum, pleural effusions, and bronchial washings.[3][4]
Q2: What is deuterated this compound (d-TSA) and why is it used as an internal standard?
Deuterated this compound is a stable isotope-labeled (SIL) version of TSA where one or more hydrogen atoms have been replaced by deuterium (B1214612) atoms. It is used as an internal standard in quantitative mass spectrometry-based assays.[5][6] Because d-TSA is chemically almost identical to the native TSA, it behaves similarly during sample preparation, chromatography, and ionization, allowing for accurate correction of analytical variability.[5][7]
Q3: What are the primary advantages of using a deuterated internal standard like d-TSA?
The main advantages of using a deuterated internal standard include:
-
Correction for Matrix Effects: Complex biological samples can contain substances that interfere with the ionization of the analyte, either suppressing or enhancing the signal. Since the deuterated standard is affected by the matrix in the same way as the analyte, the ratio of their signals remains constant, leading to more accurate quantification.[5]
-
Improved Precision and Accuracy: By accounting for variations during sample preparation (e.g., extraction losses) and instrument analysis, deuterated standards significantly enhance the precision and accuracy of the measurement.[5][6]
-
Reliable Quantification: The use of a SIL internal standard is considered the gold standard for quantitative mass spectrometry, providing high-confidence data for clinical and research applications.[5][7]
Q4: In which analytical techniques is d-TSA typically used?
Deuterated TSA is primarily used in conjunction with mass spectrometry (MS) techniques, most commonly Gas Chromatography-Mass Spectrometry (GC-MS).[1][8] Prior to GC-MS analysis, the fatty acids are typically derivatized to form more volatile esters, such as methyl esters.
Q5: How should d-TSA be stored to ensure its stability?
Like most fatty acid standards, d-TSA should be stored in a tightly sealed container, protected from light, and at low temperatures (typically -20°C or below) to prevent degradation. It is often supplied in an organic solvent, which should be evaporated under a stream of inert gas before reconstitution in the appropriate solvent for the experiment.
Experimental Protocols
Protocol: Quantification of this compound in Sputum using GC-MS with Deuterated TSA Internal Standard
This protocol outlines the key steps for the extraction, derivatization, and analysis of TSA from sputum samples.
1. Sample Preparation and Internal Standard Spiking:
- To a 1 mL sputum sample, add a known amount of deuterated this compound (d-TSA) internal standard solution. The exact amount should be optimized for the expected concentration range of native TSA in the samples.
- Vortex the sample to ensure thorough mixing.
2. Saponification and Extraction:
- Add 2 mL of 5% methanolic KOH to the sample.
- Incubate at 100°C for 1 hour to saponify the lipids.
- Cool the sample to room temperature and acidify to a pH of approximately 2 using 6M HCl.
- Perform a liquid-liquid extraction by adding 5 mL of hexane (B92381), vortexing for 2 minutes, and centrifuging at 3000 rpm for 10 minutes.
- Carefully transfer the upper hexane layer to a clean tube. Repeat the extraction twice more and pool the hexane extracts.
3. Derivatization to Fatty Acid Methyl Esters (FAMEs):
- Evaporate the pooled hexane extracts to dryness under a gentle stream of nitrogen.
- Add 2 mL of 14% boron trifluoride in methanol (B129727) (BF3-methanol).
- Incubate at 60°C for 30 minutes to convert the fatty acids to their methyl esters.
- Cool the sample and add 2 mL of saturated NaCl solution and 2 mL of hexane.
- Vortex and centrifuge as before.
- Transfer the upper hexane layer containing the FAMEs to a new tube.
4. Sample Clean-up and Concentration:
- Evaporate the hexane to dryness under nitrogen.
- Reconstitute the sample in a small, known volume of hexane (e.g., 100 µL) suitable for GC-MS injection.
5. GC-MS Analysis:
- Gas Chromatograph (GC) Conditions:
- Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
- Injector Temperature: 250°C.
- Oven Program: Start at 150°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Mass Spectrometer (MS) Conditions:
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Selected Ion Monitoring (SIM).
- Ions to Monitor: Monitor the molecular ion or characteristic fragment ions for both native TSA-methyl ester and deuterated TSA-methyl ester.
6. Data Analysis:
- Integrate the peak areas for the selected ions of both the native and deuterated TSA.
- Calculate the ratio of the peak area of the native TSA to the peak area of the deuterated TSA internal standard.
- Construct a calibration curve using known concentrations of TSA standards and a fixed concentration of the d-TSA internal standard.
- Determine the concentration of TSA in the unknown samples by interpolating their peak area ratios on the calibration curve.
Troubleshooting Guides
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No peak or very low signal for both native TSA and d-TSA. | Inefficient extraction or derivatization. | - Ensure complete saponification and acidification steps.- Verify the quality and concentration of the derivatization reagent (BF3-methanol).- Optimize extraction solvent and volumes. |
| Injection issues (e.g., clogged syringe, incorrect injection volume). | - Clean or replace the GC syringe.- Verify the injection volume and autosampler settings. | |
| Good d-TSA peak, but no or low native TSA peak. | The sample does not contain TSA or the concentration is below the limit of detection. | - Analyze a positive control sample to confirm the method's performance.- Concentrate the sample further before injection.- Optimize MS parameters for higher sensitivity. |
| Variable peak areas for the d-TSA internal standard across samples. | Inconsistent spiking of the internal standard. | - Ensure accurate and consistent addition of the d-TSA solution to every sample at the beginning of the workflow. |
| Degradation of the internal standard. | - Check the storage conditions and age of the d-TSA standard. | |
| Poor peak shape (e.g., tailing, fronting). | Active sites in the GC inlet or column. | - Deactivate the GC inlet liner or replace it.- Condition the GC column according to the manufacturer's instructions. |
| Co-eluting interferences. | - Optimize the GC temperature program to improve separation.- Perform additional sample clean-up steps. | |
| High background noise in the chromatogram. | Contamination from solvents, reagents, or glassware. | - Use high-purity solvents and reagents.- Thoroughly clean all glassware. |
| Bleed from the GC column. | - Condition the column.- Ensure the oven temperature does not exceed the column's maximum limit. | |
| Inaccurate quantification results. | Non-linearity of the calibration curve. | - Prepare fresh calibration standards.- Extend the calibration range or use a different regression model. |
| Isotopic interference from the deuterated standard. | - Verify the isotopic purity of the d-TSA. If there is a significant contribution of the unlabeled form, correct the calculations accordingly. | |
| Matrix effects not fully compensated. | - Ensure the internal standard is added at the very beginning of the sample preparation process. |
Visualizations
Caption: Experimental workflow for the quantification of this compound using a deuterated internal standard.
Caption: Correction of matrix effects using a deuterated internal standard.
References
- 1. Diagnosis of pulmonary tuberculosis by detection of this compound in sputum by using gas chromatography-mass spectrometry with selected ion monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mycobacteria-derived biomarkers for tuberculosis diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Demonstration of this compound in sputum from patients with pulmonary tuberculosis by selected ion monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of this compound in sputa, pleural effusions, and bronchial washings. A clinical evaluation for diagnosis of pulmonary tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. Development of a quantitative chemical ionization gas chromatography-mass spectrometry method to detect this compound in body fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Tuberculostearic Acid (TBSA) Analytical Methods
Welcome to the Technical Support Center for Tuberculostearic Acid (TBSA) Analytical Methods. This resource is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to support your experimental work in detecting and quantifying this compound, a key biomarker for Mycobacterium tuberculosis.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TBSA) and why is it a significant biomarker?
A1: this compound ((R)-10-methyloctadecanoic acid) is a saturated fatty acid that is a characteristic component of the lipids found in mycobacteria, including Mycobacterium tuberculosis, the causative agent of tuberculosis.[1] Its presence in clinical samples such as sputum, pleural effusions, and bronchial washings can be used as a chemical marker to indicate the presence of these bacteria.[1]
Q2: Which analytical methods are most commonly used for TBSA detection and quantification?
A2: Gas Chromatography-Mass Spectrometry (GC-MS) is the most established and widely used method for TBSA analysis.[2][3] This technique offers high sensitivity and specificity, particularly when combined with selected ion monitoring (SIM).[2] More recently, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) methods are also being developed, offering the potential for high-throughput analysis without the need for derivatization.[4][5]
Q3: Why is derivatization necessary for GC-MS analysis of TBSA?
A3: TBSA, like other fatty acids, is a polar and non-volatile compound. To make it suitable for GC analysis, it needs to be chemically modified into a more volatile and less polar derivative. The most common derivatization method is the conversion of TBSA into its fatty acid methyl ester (FAME), which is more amenable to gas chromatographic separation and detection.
Q4: What are the typical sample types for TBSA analysis in a clinical setting?
A4: this compound can be detected in a variety of clinical specimens. The most common sample type is sputum for the diagnosis of pulmonary tuberculosis.[1][2] Other sample types that have been successfully analyzed include pleural effusions, bronchial washings, cerebrospinal fluid (CSF), serum, and pericardial fluid.
Q5: What are the expected detection limits for TBSA?
A5: The detection limit for TBSA is dependent on the analytical method and the sample matrix. Using GC-MS with selected ion monitoring, it is possible to detect TBSA corresponding to as few as 10³ tubercle bacilli.[5] For phosphatidylinositols containing TBSA analyzed by LC-MS, detection limits equivalent to approximately 10² colony-forming units (CFU) in bacterial cultures and 10³ CFU in cell culture systems have been reported.[4]
Troubleshooting Guides
This section provides solutions to common problems encountered during the GC-MS analysis of this compound as its methyl ester (TBSA-FAME).
Chromatography Issues
| Problem | Possible Causes | Solutions |
| Peak Tailing | 1. Active sites in the GC inlet or column.2. Column contamination.3. Sample overload.4. Improper derivatization. | 1. Use a deactivated inlet liner and a high-quality capillary column. Ensure proper column installation.2. Trim the first few centimeters of the column or use a guard column.3. Dilute the sample or use a split injection.4. Ensure complete methylation of TBSA. Check derivatization reagent quality and reaction conditions. |
| Peak Splitting | 1. Inconsistent sample introduction.2. Column contamination at the inlet.3. Co-elution with an interfering compound. | 1. Check the autosampler syringe for air bubbles. Ensure a smooth and rapid injection.2. Trim the column inlet.3. Optimize the GC temperature program to improve separation. |
| Ghost Peaks | 1. Carryover from a previous injection.2. Contamination of the syringe, inlet, or column.3. Septum bleed. | 1. Run a solvent blank to confirm carryover. Increase the post-run oven temperature to "bake out" contaminants.2. Clean the syringe and inlet. Replace the inlet liner and septum.3. Use a high-quality, low-bleed septum. |
| Retention Time Shifts | 1. Leak in the carrier gas line.2. Changes in carrier gas flow rate.3. Column aging or contamination. | 1. Perform a leak check of the GC system.2. Verify and adjust the carrier gas flow rate.3. Condition the column or replace it if necessary. |
Mass Spectrometry Issues
| Problem | Possible Causes | Solutions |
| Low Signal Intensity | 1. Inefficient ionization.2. Dirty ion source.3. Mass spectrometer not tuned correctly.4. Low concentration of TBSA in the sample. | 1. Optimize ion source parameters.2. Clean the ion source according to the manufacturer's instructions.3. Perform a mass spectrometer tune.4. Concentrate the sample extract or use a more sensitive detection mode (e.g., SIM or MRM). |
| High Background Noise | 1. Contaminated carrier gas.2. Column bleed.3. Air leak in the MS vacuum system. | 1. Use high-purity carrier gas and ensure gas purifiers are functional.2. Condition the column. Ensure the final oven temperature is below the column's maximum operating temperature.3. Perform a leak check on the MS vacuum system. |
| Inconsistent Ion Ratios (in SIM mode) | 1. Co-eluting interference.2. Incorrect peak integration.3. Unstable ion source. | 1. Check the chromatogram for interfering peaks. Adjust the GC method if necessary.2. Manually review and correct peak integration.3. Clean and tune the ion source. |
Quality Control Measures
Robust quality control is essential for reliable and reproducible TBSA analysis. The following tables outline key QC parameters and their typical acceptance criteria for GC-MS methods.
System Suitability
| Parameter | Acceptance Criteria | Frequency |
| Retention Time (TBSA-FAME) | Within ± 2% of the expected retention time | Beginning of each analytical run |
| Peak Shape (Asymmetry Factor) | 0.8 - 1.5 | Beginning of each analytical run |
| Signal-to-Noise Ratio (for LLOQ) | ≥ 10 | For the lowest calibrator |
Calibration and Quality Control Samples
| Parameter | Acceptance Criteria |
| Linearity (Correlation Coefficient, r²) | ≥ 0.995 |
| Accuracy (Mean % Recovery) | 85% - 115% (80% - 120% at LLOQ) |
| Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) |
| Internal Standard Response | Within ± 20% of the average of the calibration standards |
Experimental Protocols
Protocol: this compound Extraction and Derivatization from Sputum for GC-MS Analysis
This protocol describes a general procedure for the extraction of lipids from sputum, followed by derivatization to fatty acid methyl esters (FAMEs) for TBSA analysis.
1. Sample Preparation and Lipid Extraction:
-
Decontamination and Liquefaction: Treat sputum samples with a standard decontamination method (e.g., N-acetyl-L-cysteine-sodium hydroxide) to liquefy the sample and reduce background microbial contamination.
-
Internal Standard Spiking: Add a known amount of an appropriate internal standard (e.g., nonadecanoic acid, C19:0) to the liquefied sputum sample.[6]
-
Lipid Extraction:
-
Add a mixture of chloroform (B151607) and methanol (B129727) (e.g., 2:1, v/v) to the sample.
-
Vortex vigorously to ensure thorough mixing and extraction of lipids.
-
Centrifuge to separate the organic and aqueous layers.
-
Carefully collect the lower organic layer containing the lipids.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
2. Saponification and Derivatization to FAMEs:
-
Saponification: Add a methanolic sodium hydroxide (B78521) solution to the dried lipid extract and heat to hydrolyze the lipids into free fatty acids.
-
Methylation: Add a derivatization agent such as boron trifluoride-methanol (BF₃-methanol) and heat to convert the free fatty acids to their corresponding methyl esters.
-
Extraction of FAMEs:
-
After cooling, add hexane (B92381) and water to the reaction mixture.
-
Vortex to extract the FAMEs into the hexane layer.
-
Collect the upper hexane layer containing the TBSA-FAME.
-
This solution is now ready for GC-MS analysis.
-
3. GC-MS Analysis:
-
Injection: Inject an aliquot of the hexane extract into the GC-MS system.
-
Gas Chromatography: Use a suitable capillary column (e.g., a 5% phenyl polysiloxane phase) and a temperature program that effectively separates TBSA-FAME from other fatty acid methyl esters.
-
Mass Spectrometry: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and specificity. Monitor for characteristic ions of TBSA-FAME, such as m/e 312 (molecular ion) and m/e 167.[2]
Visualizations
Caption: Experimental workflow for TBSA analysis by GC-MS.
Caption: A decision tree for troubleshooting common GC-MS issues.
References
- 1. Demonstration of this compound in sputum from patients with pulmonary tuberculosis by selected ion monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diagnosis of pulmonary tuberculosis by detection of this compound in sputum by using gas chromatography-mass spectrometry with selected ion monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound-Containing Phosphatidylinositols as Markers of Bacterial Burden in Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
Sensitivity and specificity of Tuberculostearic acid as a TB biomarker
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the diagnostic performance of tuberculostearic acid (TBSA) as a biomarker for tuberculosis (TB) against other established and emerging diagnostic methods. This compound, a (R)-10-methyloctadecanoic acid, is a fatty acid component of Mycobacterium tuberculosis and its detection in clinical samples has been explored as a rapid method for diagnosing TB.[1][2][3] This document synthesizes experimental data on the sensitivity and specificity of TBSA detection, outlines the methodologies employed, and visually represents diagnostic workflows for a comprehensive understanding.
Data Presentation: Performance of TBSA and Comparator Diagnostics
The diagnostic accuracy of TBSA detection, primarily by gas chromatography-mass spectrometry (GC-MS), has been evaluated in various studies, predominantly using sputum samples. The following table summarizes the sensitivity and specificity of TBSA compared to conventional and molecular TB diagnostic methods. It is important to note that direct head-to-head comparisons in the same patient cohorts are limited in the available literature.
| Diagnostic Test | Sample Type | Sensitivity | Specificity | Reference(s) |
| This compound (TBSA) via GC-MS | Sputum | 95.5% (in smear-negative, culture-positive cases) | 99.7% (in smear-negative, culture-negative cases) | [1][3] |
| Sputum | 100% (in smear-positive, culture-positive cases) | 99.7% (in smear-negative, culture-negative cases) | [1][3] | |
| TBSA-containing Phosphatidylinositols (PBMCs) | Blood (PBMCs) | 73.9% | 82.1% | |
| Sputum Smear Microscopy | Sputum | 75.12% (pooled) | 93.94% (pooled) | [4] |
| Mycobacterial Culture | Sputum | Gold Standard | Gold Standard | |
| Xpert MTB/RIF | Sputum | 97.4% | 73.3% | [5] |
| Bronchial Washing | 97.5% (smear-positive), 70.6% (smear-negative) | Not Reported | [6][7] | |
| Real-Time PCR (non-Xpert) | Bronchial Washing | 96.3% (smear-positive), 52.9% (smear-negative) | Not Reported | [6][7] |
Experimental Protocols
Detection of this compound (TBSA) in Sputum by Gas Chromatography-Mass Spectrometry (GC-MS)
The primary method for the detection of TBSA in clinical samples is GC-MS. While specific parameters may vary between laboratories, the general workflow is as follows:
-
Sample Preparation: Sputum samples are decontaminated and liquefied, often using a standard method like the N-acetyl-L-cysteine-sodium hydroxide (B78521) (NALC-NaOH) method.
-
Lipid Extraction: Total lipids are extracted from the processed sputum pellet. This is typically achieved by a solvent extraction method, such as the Folch method, using a chloroform-methanol mixture.
-
Saponification and Methylation (Derivatization): The extracted lipids are subjected to alkaline hydrolysis (saponification) to release the fatty acids. The fatty acids are then converted to their more volatile methyl esters (fatty acid methyl esters - FAMEs) through a process called esterification or transesterification. A common reagent for this is boron trifluoride-methanol.
-
Gas Chromatography (GC) Separation: The FAMEs mixture is injected into a gas chromatograph. The different FAMEs are separated based on their boiling points and interaction with the stationary phase of the GC column (e.g., a capillary column like DB-23). The column temperature is gradually increased (temperature programming) to elute the different FAMEs at different times.
-
Mass Spectrometry (MS) Detection: As the separated FAMEs elute from the GC column, they enter a mass spectrometer. The molecules are ionized (e.g., by electron impact ionization), and the resulting charged fragments are separated based on their mass-to-charge ratio. This compound methyl ester has a characteristic mass spectrum, and its presence is confirmed by detecting specific ions. Selected Ion Monitoring (SIM) is often used to enhance sensitivity and specificity by focusing on characteristic ions of TBSA methyl ester, such as m/z 312 (molecular ion) and m/z 167.[1][3]
Comparator Test Methodologies
-
Sputum Smear Microscopy: This involves staining a smear of the sputum sample with a specific stain (e.g., Ziehl-Neelsen stain) and examining it under a microscope for the presence of acid-fast bacilli.
-
Mycobacterial Culture: The processed sputum sample is inoculated onto a specialized growth medium (e.g., Löwenstein-Jensen medium) and incubated for several weeks to allow for the growth of Mycobacterium tuberculosis. Culture is considered the gold standard for TB diagnosis.
-
Xpert MTB/RIF Assay: This is a cartridge-based, automated real-time polymerase chain reaction (PCR) assay that detects the DNA of Mycobacterium tuberculosis and resistance to rifampicin (B610482). The sputum sample is treated with a reagent and then loaded into the cartridge, which is inserted into the GeneXpert instrument. The entire process of sample processing, DNA extraction, amplification, and detection is automated and takes less than two hours.
Mandatory Visualization
The following diagrams illustrate the comparative diagnostic workflows for TBSA-based TB detection and other common diagnostic methods.
Caption: Comparative diagnostic workflows for TB.
Discussion and Conclusion
The detection of this compound by GC-MS offers a significant advantage in terms of speed compared to mycobacterial culture, with results potentially available within one to two days.[8] For smear-negative pulmonary TB, TBSA detection has demonstrated higher sensitivity than smear microscopy and approaches the sensitivity of culture.[1][3] The high specificity of the TBSA-GC-MS method is a notable strength, minimizing the likelihood of false-positive results.[1][3]
However, the TBSA-GC-MS methodology is technically demanding, requires specialized equipment, and is more laborious than rapid molecular tests like the Xpert MTB/RIF assay. The Xpert MTB/RIF assay provides results in under two hours and simultaneously detects rifampicin resistance, a critical factor in guiding treatment. While Xpert MTB/RIF has high sensitivity in smear-positive cases, its sensitivity in smear-negative, paucibacillary disease can be lower, a scenario where TBSA detection has shown promise.
Recent research into TBSA-containing phosphatidylinositols in peripheral blood mononuclear cells (PBMCs) presents an exciting avenue for a blood-based TB biomarker. Although the reported sensitivity and specificity in this initial study are lower than for sputum-based TBSA detection, it offers the potential for a less invasive diagnostic approach and for monitoring treatment response.
References
- 1. Detection of Mycobacterium tuberculosis in Sputum by Gas Chromatography-Mass Spectrometry of Methyl Mycocerosates Released by Thermochemolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. An Evaluation of The Diagnostic Value of Sputum Smears Microscopy and Pcr Relative to Sputum Culture in The Diagnosis of Pulmonary Tuberculosis: A Systematic Review and Meta-Analysis in Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Performance of Xpert MTB/RIF and sputum microscopy compared to sputum culture for diagnosis of tuberculosis in seven hospitals in Indonesia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. e-trd.org [e-trd.org]
- 7. Head-to-Head Comparison between Xpert MTB/RIF Assay and Real-Time Polymerase Chain Reaction Assay Using Bronchial Washing Specimens for Tuberculosis Diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of sample clean up methods for the analysis of Mycobacterium tuberculosis methyl mycocerosate biomarkers in sputum extracts by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: Tuberculostearic Acid GC-MS vs. Smear Microscopy for Tuberculosis Diagnosis
For Researchers, Scientists, and Drug Development Professionals
The rapid and accurate diagnosis of tuberculosis (TB) remains a cornerstone of global public health efforts. While traditional smear microscopy has been a long-standing diagnostic tool, particularly in resource-limited settings, modern analytical techniques offer significant improvements in sensitivity and specificity. This guide provides an objective comparison of Tuberculostearic acid (TBSA) Gas Chromatography-Mass Spectrometry (GC-MS) and conventional smear microscopy for the diagnosis of pulmonary TB, supported by experimental data and detailed methodologies.
Data Presentation: Diagnostic Accuracy
A study involving 405 clinical sputum specimens provides key data for comparing the diagnostic performance of this compound (TBSA) GC-MS and smear microscopy, using culture as the gold standard.[1][2] In this study, TBSA was identified in 39 out of 39 smear-positive, culture-positive specimens, 63 out of 66 smear-negative, culture-positive specimens, and in only 1 out of 300 smear-negative, culture-negative specimens.[1][2]
| Diagnostic Method | Sensitivity | Specificity | Positive Predictive Value (PPV) | Negative Predictive Value (NPV) |
| Smear Microscopy | 36.8% | 100% | 100% | 88.0% |
| TBSA GC-MS | 97.2% | 99.7% | 99.0% | 99.3% |
Calculations are based on the data from the study involving 405 sputum specimens, with culture results as the reference standard.[1][2]
Experimental Protocols
This compound (TBSA) GC-MS
This compound is a fatty acid component of mycobacteria, and its detection in clinical samples can serve as a biomarker for the presence of Mycobacterium tuberculosis.[1][2] The GC-MS method offers high sensitivity and specificity for TBSA detection.[1][2]
Sample Preparation and Extraction:
-
Sputum specimens are first digested and decontaminated.[3]
-
The processed sputum undergoes hydrolysis to release fatty acids from complex lipids.[3]
-
A solvent extraction, for instance using petroleum ether, is performed to isolate the lipid fraction containing TBSA.[4][5]
Derivatization: To increase volatility for GC analysis, the extracted fatty acids are derivatized. A common method is transesterification to form fatty acid methyl esters (FAMEs). This can be achieved using reagents like methanolic tetramethylammonium (B1211777) hydroxide, which allows for rapid derivatization, sometimes directly in the GC inlet.[4][5]
GC-MS Analysis:
-
The derivatized sample is injected into a gas chromatograph.
-
The sample is vaporized and carried by an inert gas through a capillary column, which separates the components based on their boiling points and interactions with the column's stationary phase.
-
The separated components then enter the mass spectrometer, where they are ionized and fragmented.
-
The mass spectrometer separates the ions based on their mass-to-charge ratio.
-
For TBSA detection, selected ion monitoring (SIM) is often employed to enhance sensitivity and specificity by focusing on characteristic ions of the TBSA derivative, such as m/e 312 and m/e 167.[1][2]
Smear Microscopy (Ziehl-Neelsen Staining)
Smear microscopy is a conventional and widely used method for the detection of acid-fast bacilli (AFB), including Mycobacterium tuberculosis.[1] It is valued for its simplicity, low cost, and rapidity.[1]
Smear Preparation:
-
A small portion of the sputum sample is spread evenly over a clean glass slide to create a thin smear.
-
The smear is allowed to air dry completely.
-
The dried smear is heat-fixed by passing the slide, smear-side up, through a flame 2-3 times.
Ziehl-Neelsen Staining Procedure:
-
The slide is flooded with Carbolfuchsin stain and heated gently until steam rises, without boiling. The stain is left on for at least 5 minutes.
-
The slide is rinsed with water.
-
The smear is decolorized with an acid-alcohol solution until the red color no longer runs off.
-
The slide is rinsed again with water.
-
The smear is counterstained with methylene (B1212753) blue for 1-2 minutes.
-
The slide is rinsed a final time and allowed to air dry.
Microscopic Examination: The stained smear is examined under a light microscope using an oil immersion objective. Acid-fast bacilli, such as M. tuberculosis, retain the primary red stain and appear as bright red rods against a blue background. The number of AFB observed is typically graded to provide a semi-quantitative result.
Mandatory Visualization
Caption: Workflow comparison of TB diagnosis.
References
- 1. Diagnosis of pulmonary tuberculosis by detection of this compound in sputum by using gas chromatography-mass spectrometry with selected ion monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Analysis of fatty acids in sputum from patients with pulmonary tuberculosis using gas chromatography-mass spectrometry preceded by solid-phase microextraction and post-derivatization on the fiber - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Detection of Mycobacterium tuberculosis in Sputum by Gas Chromatography-Mass Spectrometry of Methyl Mycocerosates Released by Thermochemolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Detection of Mycobacterium tuberculosis in sputum by gas chromatography-mass spectrometry of methyl mycocerosates released by thermochemolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Tuberculostearic Acid (TBSA) Assay and GeneXpert MTB/RIF for Tuberculosis Diagnosis
An Objective Guide for Researchers and Drug Development Professionals
The rapid and accurate diagnosis of tuberculosis (TB) remains a cornerstone of global public health efforts and a critical component of drug development pipelines. While culture-based methods are the gold standard, their long turnaround times have necessitated the development of faster diagnostic tools. This guide provides a detailed comparative analysis of two such methods: the detection of Tuberculostearic acid (TBSA) via gas chromatography-mass spectrometry (GC-MS) and the nucleic acid amplification-based GeneXpert MTB/RIF assay. This comparison is based on available experimental data concerning their diagnostic performance and underlying methodologies.
At a Glance: Performance Comparison
The diagnostic accuracy of any test is paramount. The following table summarizes the performance characteristics of the TBSA assay and the GeneXpert MTB/RIF assay based on data from various clinical studies. It is important to note that direct head-to-head comparative studies are scarce, and performance can vary based on the specimen type and patient population.
| Diagnostic Metric | This compound (TBSA) Assay | GeneXpert MTB/RIF Assay | Reference Specimen(s) |
| Sensitivity | 95.5% (Smear-negative, culture-positive)[1] | 70-82.3% (Overall pulmonary)[2], 94% (Pulmonary)[3] | Sputum |
| 79% (Smear-negative, combined aspirate/lavage)[4] | 80.56% (Smear-negative, EPTB)[5] | Bronchoalveolar Lavage, Extrapulmonary | |
| 83.3% - 100%[6] | 71.1% (vs. culture)[7] | Cerebrospinal Fluid (CSF) | |
| Specificity | 99.7% (Smear-negative, culture-negative)[1] | 98.2% - 100% (Pulmonary)[2][3] | Sputum |
| 100%[4] | 86.72% (Overall EPTB)[5] | Bronchoalveolar Lavage, Extrapulmonary | |
| 98.9% - 100%[6] | 98.0% (vs. culture)[7] | Cerebrospinal Fluid (CSF) | |
| Principle | Detection of a bacterial cell wall lipid (10-methyloctadecanoic acid) | Detection of Mycobacterium tuberculosis complex DNA (rpoB gene) | N/A |
| Time to Result | ~2-4 hours[8] | < 2 hours[2][9] | N/A |
| Rifampicin (B610482) Resistance | No | Yes[2] | N/A |
Methodological Deep Dive: Experimental Protocols
Understanding the workflow of each assay is crucial for evaluating its feasibility and resource requirements.
This compound (TBSA) Detection via GC-MS
The TBSA assay is a chemical method that identifies a unique fatty acid, (R)-10-methyloctadecanoic acid, present in the cell wall of mycobacteria and other actinomycetes.[1][10] Its detection requires significant sample preparation before analysis.
Key Experimental Protocol (Summarized from Literature[1][8][10]):
-
Sample Preparation: A clinical specimen (e.g., sputum, CSF) is first sterilized, often by autoclaving. For sputum, this is followed by lyophilization (freeze-drying) to remove water.
-
Lipid Extraction: The dried sample undergoes solvent extraction to isolate lipids. This is typically performed using a mixture of methanol (B129727) and petroleum ether.
-
Saponification & Methylation (Methanolysis): The extracted lipids are subjected to alkaline hydrolysis (saponification) to release the fatty acids. These fatty acids are then converted into their more volatile methyl ester derivatives (fatty acid methyl esters, or FAMEs) through a process called methanolysis. This derivatization step is essential for GC analysis. In some modern protocols, this is achieved rapidly via thermally-assisted hydrolysis and methylation (THM).[11]
-
Purification: The FAMEs mixture may be purified, often using thin-layer chromatography (TLC), to isolate the specific fraction containing TBSA.[10]
-
GC-MS Analysis: The purified FAMEs are injected into a gas chromatograph coupled to a mass spectrometer. The components are separated based on their boiling points and retention times.
-
Detection: The mass spectrometer is set to Selected Ion Monitoring (SIM) mode to specifically look for the characteristic mass-to-charge ratio (m/z) ions of the TBSA methyl ester (e.g., m/e 312).[1] The presence of a peak at the correct retention time with the correct mass fragments confirms the presence of TBSA.
GeneXpert MTB/RIF Assay
The GeneXpert MTB/RIF assay is a fully automated nucleic acid amplification test (NAAT) that works on a cartridge-based system.[9][12] It simultaneously detects the presence of Mycobacterium tuberculosis complex DNA and mutations in the rpoB gene associated with rifampicin resistance.[2]
Key Experimental Protocol (Summarized from Manufacturer's Instructions and Literature[4][9][13]):
-
Sample Processing: The raw specimen (e.g., sputum) is mixed with a provided sample reagent in a 2:1 ratio (reagent to sample). This reagent liquefies and inactivates the mycobacteria. The mixture is shaken and incubated for approximately 15 minutes at room temperature.
-
Cartridge Loading: Using a sterile transfer pipette, a specific volume (2-3 mL) of the liquefied sample is transferred into the designated port of the single-use Xpert MTB/RIF cartridge.[13] The lid is then securely closed.
-
Automated Analysis: The cartridge is loaded into a GeneXpert instrument module. All subsequent steps—including DNA extraction, amplification via semi-nested real-time PCR, and detection—are performed automatically within the sealed cartridge.
-
Result Interpretation: The instrument's software automatically interprets the results and provides a qualitative output in under two hours, indicating whether MTB DNA was detected and, if so, whether rifampicin resistance was also detected, not detected, or indeterminate.[2][9]
Logical Framework: Diagnostic Targets
The fundamental difference between the two assays lies in their diagnostic targets. TBSA analysis is a form of chemotaxonomy, identifying a chemical biomarker, while GeneXpert is a molecular diagnostic, identifying a genetic sequence.
Discussion and Conclusion
This compound (TBSA) Assay: The primary advantage of the TBSA assay is its high specificity and sensitivity, particularly in smear-negative cases as demonstrated in older studies.[1][4] It detects a component of the bacterium itself, providing direct evidence of mycobacterial presence. However, the method has significant drawbacks that have prevented its widespread clinical adoption. The requirement for complex equipment (GC-MS), extensive and multi-step sample preparation, and highly trained personnel make it unsuitable for point-of-care or high-throughput settings. Furthermore, while TBSA is characteristic of mycobacteria, it is not exclusive to M. tuberculosis and can be found in other actinomycetes, potentially leading to false positives if the clinical context is not carefully considered.[10] Finally, it provides no information on drug susceptibility.
GeneXpert MTB/RIF Assay: The GeneXpert system represents a major advancement in TB diagnostics. Its primary strengths are its speed, high sensitivity (especially compared to smear microscopy), and the crucial, simultaneous detection of rifampicin resistance, which serves as a proxy for multidrug-resistant TB (MDR-TB).[2] The fully automated, cartridge-based system minimizes hands-on time and reduces the risk of cross-contamination and biohazard exposure.[9] This has allowed for its successful decentralization and deployment in a wide range of healthcare settings. While its sensitivity in paucibacillary (low bacteria count) extrapulmonary samples can be lower than in sputum, newer iterations like the Xpert MTB/RIF Ultra assay have improved upon this.[8] The main limitations are the cost of the instrument and cartridges and the need for a stable power supply.
For clinical trials and drug development, where rapid and reliable patient stratification is essential, the GeneXpert MTB/RIF assay is the superior tool. Its ability to quickly confirm active TB and provide immediate data on potential rifampicin resistance is invaluable for enrolling patients into appropriate treatment arms and for monitoring public health.
The TBSA assay , while historically significant and demonstrating high analytical performance, remains a research tool. Its current utility may lie in specialized applications, such as lipidomic studies to understand mycobacterial metabolism or as a potential biomarker for bacterial load in preclinical models.[14][15] However, for routine diagnostic purposes, its complex, low-throughput workflow is superseded by the practical advantages of integrated molecular systems like GeneXpert.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Xpert MTB/RIF Assay | Tuberculosis (TB) | CDC [cdc.gov]
- 3. COMPARISON OF GeneXpert MTB/RIF ASSAY WITH CONVENTIONAL AFB SMEAR FOR DIAGNOSIS OF PULMONARY TUBERCULOSIS IN NORTHEASTERN THAILAND - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Documents download module [ec.europa.eu]
- 5. Comparison of diagnostic efficacy of GeneXpert MTB/RIF assay with Ziehl Neelsen staining & microscopy in diagnosis of pulmonary tuberculosis - IP Int J Med Microbiol Trop Dis [ijmmtd.org]
- 6. This compound incorporated predictive model contributes to the clinical diagnosis of tuberculous meningitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid diagnosis of TB using GC-MS and chemometrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Detection of Mycobacterium tuberculosis in Sputum by Gas Chromatography-Mass Spectrometry of Methyl Mycocerosates Released by Thermochemolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GeneXpert MTB/RIF Assay • Microbe Online [microbeonline.com]
- 10. Tuberculosis diagnosis versus GeneXpert®MTB/RIF formats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Validation of Biomarkers for Distinguishing Mycobacterium tuberculosis from Non-Tuberculous Mycobacteria Using Gas Chromatography−Mass Spectrometry and Chemometrics | PLOS One [journals.plos.org]
- 12. Integrating the Xpert MTB/RIF Assay into a Diagnostic Workflow for Rapid Detection of Mycobacterium tuberculosis in a Low-Prevalence Area - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. biorxiv.org [biorxiv.org]
- 15. This compound-Containing Phosphatidylinositols as Markers of Bacterial Burden in Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Tuberculostearic Acid: A Comparative Guide to its Validation as a Diagnostic Marker for Tuberculous Meningitis
For Researchers, Scientists, and Drug Development Professionals
The early and accurate diagnosis of tuberculous meningitis (TBM), the most severe form of tuberculosis, remains a significant challenge in clinical practice.[1][2][3] Conventional diagnostic methods often lack the required sensitivity and speed, leading to delays in treatment and high rates of mortality and morbidity.[4][5] In the quest for better diagnostic tools, Tuberculostearic acid (TBSA), a fatty acid component of Mycobacterium tuberculosis, has been investigated as a potential biomarker.[4][6][7] This guide provides a comparative analysis of TBSA's diagnostic performance against other established and emerging biomarkers, supported by experimental data and detailed methodologies.
Performance Comparison of Tuberculous Meningitis Diagnostics
The diagnostic accuracy of TBSA and its alternatives varies across studies. The following tables summarize the quantitative data on the performance of TBSA, GeneXpert MTB/RIF, Interferon-Gamma Release Assays (IGRAs), and Adenosine (B11128) Deaminase (ADA) in the diagnosis of TBM.
| Diagnostic Marker | Methodology | Sensitivity | Specificity | Key Findings & Limitations | Reference |
| This compound (TBSA) | Gas Chromatography-Mass Spectrometry (GC-MS) | 74.1% | 73.5% | A study on 140 suspected TBM patients. The authors suggest TBSA has potential for inclusion in a scoring system. | [6][8] |
| TBSA-Combined Scoring System | Clinical & Laboratory Parameters + TBSA | 81.5% | 88.1% | A retrospective study on 113 TBM suspects showed improved accuracy when TBSA was combined with other factors. | [4][5] |
| GeneXpert MTB/RIF | Real-time PCR | 59.3% - 85% | 98% - 99.5% | Recommended by the WHO, it offers rapid detection of M. tuberculosis and rifampin resistance. However, sensitivity can be suboptimal.[1][9][10][11] A meta-analysis of 30 studies showed a pooled sensitivity of 85% and specificity of 98% for definite TBM.[11][12] | [1][9][10][11][12] |
| Interferon-Gamma Release Assays (IGRAs) on CSF | ELISA (T-SPOT.TB, QuantiFERON-TB Gold) | 77% - 81% | 88% - 95% | Measures T-cell response to mycobacterial antigens. A meta-analysis of 26 studies showed a pooled sensitivity of 81% and specificity of 89% for CSF IGRAs.[13][14] Another meta-analysis reported a pooled sensitivity of 79% and specificity of 95%.[15] | [13][14][15] |
| Adenosine Deaminase (ADA) | Spectrophotometry | 86% | 89% | A meta-analysis of 43 studies showed good diagnostic efficacy, particularly with a cutoff of ≤10 U/L.[16] However, it cannot reliably distinguish between tuberculous and bacterial meningitis.[3][17][18] | [3][16][17][18][19] |
Experimental Protocols
Detection of this compound in Cerebrospinal Fluid (CSF) by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is based on methodologies described in the cited literature for the detection of TBSA in CSF.[6][20][21]
1. Sample Preparation:
-
Collect cerebrospinal fluid (CSF) from patients suspected of having TBM.
-
Centrifuge the CSF sample at 1006.2 x g for 10 minutes at 4°C.[6]
-
Transfer 100 µL of the supernatant to a sterile tube.[6]
2. Extraction and Derivatization:
-
Add 300 µL of methanol (B129727) to the 100 µL CSF supernatant.[6]
-
Add 50 µL of an internal standard (e.g., 0.3 g/mL Nonadecanoic-d37 acid) for quantification.[6]
-
Vortex the mixture for 15 seconds.[6]
-
Centrifuge at 25,155 x g for 15 minutes.[6]
-
The extracted fatty acids are then derivatized to form volatile esters (e.g., methyl esters or trichloroethanol esters) suitable for GC-MS analysis.[22]
3. GC-MS Analysis:
-
Inject the derivatized sample into a gas chromatograph coupled with a mass spectrometer.
-
The GC separates the different fatty acid esters based on their boiling points and interaction with the column.
-
The mass spectrometer identifies and quantifies the TBSA derivative based on its specific mass-to-charge ratio. Selected ion monitoring (SIM) is often used to enhance sensitivity and specificity.[7][20]
-
A cut-off level (e.g., 0.5 nmol/L) is used to define a positive result.[6]
Visualizations
Experimental Workflow for TBSA Detection
Caption: Workflow for this compound (TBSA) detection in CSF.
Logical Comparison of TBM Diagnostic Pathways
Caption: Comparison of diagnostic pathways for Tuberculous Meningitis.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Advancements in the identification and utilization of cerebrospinal fluid immunological biomarkers for the diagnosis of tuberculous meningitis. – Open Source Pharma Foundation [magazine.ospfound.org]
- 3. Adenosine deaminase and tuberculous meningitis--a systematic review with meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound incorporated predictive model contributes to the clinical diagnosis of tuberculous meningitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound incorporated predictive model contributes to the clinical diagnosis of tuberculous meningitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Diagnosis of tuberculous meningitis by detection of this compound in cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. journals.asm.org [journals.asm.org]
- 10. Evaluation of GeneXpert MTB/RIF for Diagnosis of Tuberculous Meningitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Diagnostic accuracy of Xpert MTB/RIF for tuberculous meningitis: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Interferon-γ release assays for tuberculous meningitis diagnosis: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Interferon-γ release assays for tuberculous meningitis diagnosis: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Diagnostic Accuracy of Interferon-Gamma Release Assays for Tuberculous Meningitis: A Systematic Review and Meta-Analysis [frontiersin.org]
- 16. Adenosine deaminase from the cerebrospinal fluid for the diagnosis of tuberculous meningitis: A meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Adenosine deaminase and tuberculous meningitis: a systematic review with meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Comparative analysis of cerebrospinal fluid adenosine deaminase activity in meningitis [smw.ch]
- 20. Development of a quantitative chemical ionization gas chromatography-mass spectrometry method to detect this compound in body fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. [Gas chromatography-mass spectroscopy detection of this compound in the cerebrospinal fluid as a diagnostic aid in the differential diagnosis of tuberculoid meningitis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
A Comparative Guide to Mycobacterial Lipid Biomarkers: Tuberculostearic Acid vs. Other Key Players
For Researchers, Scientists, and Drug Development Professionals
The accurate and rapid diagnosis of tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a global health priority. Central to this effort is the identification and quantification of specific mycobacterial components that can serve as reliable biomarkers. Among these, lipids are particularly promising due to their unique structures and abundance in the mycobacterial cell wall. This guide provides an objective comparison of Tuberculostearic Acid (TBSA) with other prominent mycobacterial lipid biomarkers: Mycolic Acids, Phthiocerol Dimycocerosates (PDIMs), and Lipoarabinomannan (LAM). We present supporting experimental data, detailed methodologies, and visual representations of key pathways and workflows to aid researchers in selecting the most appropriate biomarker for their diagnostic and drug development needs.
Quantitative Performance of Mycobacterial Lipid Biomarkers
The selection of a biomarker is often dictated by its performance in clinical settings. The following tables summarize the reported sensitivity, specificity, and detection limits for TBSA, mycolic acids, PDIMs, and LAM in various diagnostic assays. It is important to note that these values can vary depending on the patient cohort, sample type, and analytical method employed.
| Biomarker | Analytical Method | Sample Type | Sensitivity (%) | Specificity (%) | Citation |
| This compound (TBSA) | GC-MS/SIM | Sputum | > Microscopy, < Culture | High | [1] |
| Mycolic Acids | Mass Spectrometry | Sputum | 94 | 93 | [2][3] |
| Lipoarabinomannan (LAM) | ELISA | Urine | 44 | 89 | [4] |
| Phthiocerol Dimycocerosates (PDIMs) | GC/MS | Culture | N/A | N/A | [5] |
Table 1: Diagnostic Accuracy of Mycobacterial Lipid Biomarkers. This table provides a comparative overview of the sensitivity and specificity of different lipid biomarkers in the diagnosis of tuberculosis.
| Biomarker | Analytical Method | Limit of Detection (LOD) | Sample Type | Citation |
| This compound (as part of PI) | Lipidomic approaches | ~10² CFU | Bacterial Culture | [6] |
| Mycolic Acids | HPLC | 2.5 x 10⁶ CFU | Culture | [7] |
| Lipoarabinomannan (LAM) | ELISA | 1 ng/mL | Spiked Urine | [8] |
| Phthiocerol Dimycocerosates (PDIMs) | GC/MS | 100 pg/mL (standard), 400 CFU/mL (culture) | Standard/Culture | [5] |
Table 2: Analytical Sensitivity of Mycobacterial Lipid Biomarker Detection Methods. This table highlights the lower limits of detection for various analytical techniques used to quantify mycobacterial lipids.
Experimental Protocols
Detailed and standardized protocols are crucial for the reproducibility of biomarker research. Below are summaries of methodologies for the detection of each lipid biomarker.
This compound (TBSA) Detection by Gas Chromatography-Mass Spectrometry (GC-MS)
TBSA, a C19 fatty acid, is a characteristic component of mycobacterial lipids. Its detection in clinical samples is a strong indicator of mycobacterial presence.
Sample Preparation (Sputum): [9]
-
Decontamination and Liquefaction: Sputum samples are treated with a mucolytic agent (e.g., N-acetyl-L-cysteine) and decontaminated with NaOH.
-
Lipid Extraction: The processed sputum is subjected to lipid extraction using a solvent mixture such as chloroform:methanol.
-
Saponification and Methylation: The extracted lipids are saponified using a strong base (e.g., KOH in methanol) to release the fatty acids. The fatty acids are then esterified to their methyl esters (FAMEs) using a methylating agent (e.g., BF3-methanol).
-
Extraction of FAMEs: The FAMEs are extracted into an organic solvent (e.g., hexane).
-
Sample Clean-up: The extract is washed and dried prior to GC-MS analysis.
GC-MS Analysis: [1]
-
Gas Chromatograph: Equipped with a capillary column suitable for FAME analysis.
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: An optimized temperature gradient is used to separate the FAMEs.
-
Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity and specificity for the characteristic ions of TBSA methyl ester.
Mycolic Acid Analysis by High-Performance Liquid Chromatography (HPLC)-Tandem Mass Spectrometry (MS/MS)
Mycolic acids are long-chain fatty acids that are major and unique components of the mycobacterial cell wall.
Sample Preparation (Sputum): [2]
-
Sputum Processing: Similar to TBSA, sputum is first decontaminated and liquefied.
-
Lipid Extraction: Total lipids are extracted from the processed sputum.
-
Saponification: Mycolic acids are released from the lipid extract by alkaline hydrolysis.
-
Extraction and Derivatization: The mycolic acids are extracted and can be derivatized to enhance their ionization efficiency for MS analysis, although some methods analyze the underivatized forms.[2]
HPLC-MS/MS Analysis: [10]
-
HPLC System: A reverse-phase HPLC system is used to separate the different mycolic acid species.
-
Mobile Phase: A gradient of organic solvents (e.g., methanol, isopropanol) with additives like ammonium (B1175870) acetate (B1210297) is typically used.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer is used for detection. Multiple Reaction Monitoring (MRM) is often employed for high sensitivity and specificity, targeting the precursor-to-product ion transitions characteristic of specific mycolic acids.
Phthiocerol Dimycocerosate (PDIM) Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)
PDIMs are complex lipids found in the outer membrane of pathogenic mycobacteria and are considered important virulence factors.
Sample Preparation (Bacterial Culture): [11]
-
Lipid Extraction: Total lipids are extracted from mycobacterial cultures using a chloroform:methanol solvent mixture.
-
Fractionation (Optional): The total lipid extract can be fractionated using techniques like thin-layer chromatography (TLC) or solid-phase extraction (SPE) to enrich for PDIMs.[12]
-
Sample Reconstitution: The dried lipid extract or PDIM fraction is reconstituted in a suitable solvent for LC-MS analysis.
LC-MS Analysis: [11]
-
LC System: Normal-phase or reversed-phase chromatography can be used for separation.
-
Mass Spectrometer: High-resolution mass spectrometry (e.g., Orbitrap or TOF) is often used for accurate mass measurements and structural elucidation of the complex PDIM molecules.
Lipoarabinomannan (LAM) Detection by Enzyme-Linked Immunosorbent Assay (ELISA)
LAM is a large glycolipid present in the mycobacterial cell wall that is released into the host and can be detected in urine.
Urine Sample Processing: [4]
-
Sample Collection: A mid-stream urine sample is collected.
-
Pre-treatment: Urine samples are often heated to 100°C for 30 minutes and then centrifuged to remove debris and reduce interference.[4] In some protocols, proteinase K treatment is used to enhance sensitivity.[13]
ELISA Protocol: [4]
-
Coating: Microtiter plates are coated with a capture antibody specific for LAM.
-
Blocking: The remaining protein-binding sites on the plate are blocked to prevent non-specific binding.
-
Sample Incubation: The processed urine sample is added to the wells and incubated.
-
Detection Antibody: A labeled detection antibody that also binds to LAM is added.
-
Substrate Addition: A substrate for the enzyme label is added, resulting in a colorimetric reaction.
-
Measurement: The absorbance is read using a plate reader, and the concentration of LAM is determined by comparison to a standard curve.
Signaling Pathways and Experimental Workflows
Visualizing the biological context and experimental procedures is essential for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate a key signaling pathway initiated by mycobacterial lipids and a general workflow for biomarker analysis.
Caption: General workflow for mycobacterial lipid biomarker analysis.
Caption: Simplified TLR2 signaling pathway activated by mycobacterial lipids.
Concluding Remarks
The choice of a mycobacterial lipid biomarker depends on the specific application, whether it be for rapid point-of-care diagnostics, monitoring treatment efficacy, or for fundamental research into host-pathogen interactions.
-
This compound (TBSA) , while highly specific, often requires laborious sample preparation and sophisticated GC-MS instrumentation, making it more suitable for well-equipped laboratories.
-
Mycolic acids show excellent sensitivity and specificity in sputum and are amenable to high-throughput analysis by mass spectrometry, positioning them as strong candidates for clinical diagnostics.
-
Phthiocerol dimycocerosates (PDIMs) are crucial virulence factors and their detection can provide insights into the pathogenicity of the infecting strain, which is valuable for research and potentially for prognostic applications.
-
Lipoarabinomannan (LAM) has the significant advantage of being detectable in urine, a non-invasive sample type, making it suitable for point-of-care tests, particularly in resource-limited settings and for specific patient populations like those with HIV co-infection, though its sensitivity can be a limitation.
Future research should focus on the head-to-head comparison of these biomarkers in large, well-characterized patient cohorts and on the development of more sensitive, rapid, and field-deployable detection methods. The integration of lipid biomarker data with other diagnostic modalities holds the promise of a more comprehensive and accurate approach to tuberculosis management.
References
- 1. Diagnosis of pulmonary tuberculosis by detection of this compound in sputum by using gas chromatography-mass spectrometry with selected ion monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mycolic acids as diagnostic markers for tuberculosis case detection in humans and drug efficacy in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mycolic acids as diagnostic markers for tuberculosis case detection in humans and drug efficacy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diagnostic accuracy of commercial urinary lipo-arabinomannan detection in African TB suspects and patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and optimization of a gas chromatography/mass spectrometry method for the analysis of thermochemolytic degradation products of phthiocerol dimycocerosate waxes found in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound-Containing Phosphatidylinositols as Markers of Bacterial Burden in Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mycolic Acid Analysis by High-Performance Liquid Chromatography for Identification of Mycobacterium Species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. Demonstration of this compound in sputum from patients with pulmonary tuberculosis by selected ion monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. Characterization of phthiocerol and phthiodiolone dimycocerosate esters of M. tuberculosis by multiple-stage linear ion-trap MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jove.com [jove.com]
- 13. Frontiers | Proteinase K-pretreated ConA-based ELISA assay: a novel urine LAM detection strategy for TB diagnosis [frontiersin.org]
Clinical utility of Tuberculostearic acid testing in different patient populations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Tuberculostearic acid (TBSA) testing with other established methods for the diagnosis of tuberculosis (TB). This compound, a C19 fatty acid ((R)-10-methyloctadecanoic acid), is a structural component of Mycobacterium species and its detection in clinical specimens offers a potential biomarker for rapid diagnosis.[1][2] This document summarizes quantitative performance data, details experimental protocols, and visualizes key workflows to assist in evaluating the clinical utility of TBSA testing in various patient populations.
Performance of this compound Testing: A Comparative Analysis
The diagnostic accuracy of this compound (TBSA) testing, primarily performed by gas chromatography-mass spectrometry (GC-MS), varies depending on the patient population and the type of clinical specimen. The following tables summarize the performance of TBSA testing in comparison to conventional and molecular methods for diagnosing pulmonary and extrapulmonary tuberculosis.
Pulmonary Tuberculosis
TBSA testing in sputum and bronchoalveolar lavage (BAL) fluid has shown promise for the rapid diagnosis of pulmonary TB, particularly in cases that are smear-negative.
| Diagnostic Test | Patient Population/Specimen | Sensitivity (%) | Specificity (%) | Reference Standard |
| TBSA GC-MS | Sputum (Smear-positive, Culture-positive) | 100 | - | Culture |
| TBSA GC-MS | Sputum (Smear-negative, Culture-positive) | 95.5 | 99.7 | Culture |
| TBSA GC-MS | Bronchial Aspirate & Lavage (Smear-negative) | 79 | 100 | Culture & Clinical Diagnosis |
| Microscopy (AFB Smear) | Sputum | 50-60 | ~98 | Culture |
| Xpert MTB/RIF | Sputum (Smear-negative, Culture-positive) | 68 | 99 | Culture |
| Culture (Solid/Liquid) | Sputum | 80-95 | ~100 | Gold Standard |
Extrapulmonary Tuberculosis
The utility of TBSA testing in extrapulmonary TB is an area of active investigation, with variable performance reported in different sample types.
| Diagnostic Test | Patient Population/Specimen | Sensitivity (%) | Specificity (%) | Reference Standard |
| TBSA GC-MS | Tuberculous Meningitis (CSF) | 83.3-100 | 98.9-100 | Clinical Diagnosis |
| TBSA GC-MS | Tuberculous Pleurisy (Pleural Fluid) | 54 | 80 | Clinical Diagnosis |
| Xpert MTB/RIF | Tuberculous Meningitis (CSF) | ~81 | ~98 | Culture & Clinical Diagnosis |
| Culture | Tuberculous Meningitis (CSF) | <60 | 100 | Gold Standard |
| ADA | Tuberculous Pleurisy (Pleural Fluid) | ~92 | ~90 | Clinical Diagnosis |
Special Patient Populations
Limited data is available on the performance of TBSA testing in immunocompromised and pediatric populations.
| Diagnostic Test | Patient Population | Sensitivity (%) | Specificity (%) | Reference Standard |
| TBSA Testing | HIV co-infected (General) | Data not widely available | Data not widely available | - |
| Tuberculin Skin Test (TST) | Pediatric (0-6 years) | 34.8 | - | Clinical Diagnosis |
| QuantiFERON-TB Gold (QFT) | Pediatric (0-6 years) | 26.7 | - | Clinical Diagnosis |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Detection
The following protocol outlines a general procedure for the detection and quantification of TBSA in clinical specimens using GC-MS with selected ion monitoring (SIM).
1. Sample Preparation and Lipid Extraction:
-
Sputum: Decontaminate and homogenize sputum samples (e.g., with N-acetyl-L-cysteine-sodium hydroxide). Centrifuge to obtain a pellet.
-
Body Fluids (CSF, Pleural Fluid): Centrifuge to pellet any cells or debris.
-
Lipid Extraction: Resuspend the pellet in a suitable solvent system (e.g., methanol/chloroform). Add an internal standard (e.g., nonadecanoic acid) for quantification.[3] Saponify the lipids using a strong base (e.g., sodium hydroxide (B78521) in methanol) at an elevated temperature.
2. Derivatization:
-
Acidify the sample to protonate the free fatty acids.
-
Extract the fatty acids into an organic solvent (e.g., hexane).
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Derivatize the fatty acid residues to form volatile esters, typically methyl esters, using a derivatizing agent such as boron trifluoride-methanol or by forming pentafluorobenzyl esters. This step is crucial for enabling the analysis of the fatty acids by gas chromatography.
3. GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: Use a capillary column suitable for fatty acid methyl ester analysis (e.g., a non-polar or medium-polarity column).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector: Splitless injection is often used for trace analysis.
-
Temperature Program: A temperature gradient is employed to separate the fatty acid methyl esters based on their boiling points. A typical program might start at a lower temperature and ramp up to a final temperature, holding for a specified time.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization: Electron ionization (EI) is commonly used.
-
Acquisition Mode: Selected Ion Monitoring (SIM) is employed for high sensitivity and specificity.[1] The mass spectrometer is set to monitor for specific ions characteristic of the TBSA derivative (e.g., the molecular ion and key fragment ions).[1]
-
Data Analysis: The presence of TBSA is confirmed by the detection of the characteristic ions at the expected retention time relative to the internal standard. Quantification is achieved by comparing the peak area of the TBSA derivative to that of the internal standard.
-
Visualizations
Experimental Workflow for TBSA Detection by GC-MS
Caption: Workflow for TBSA detection by GC-MS.
Diagnostic Pathway Comparison for Suspected Tuberculosis
References
- 1. Diagnosis of pulmonary tuberculosis by detection of this compound in sputum by using gas chromatography-mass spectrometry with selected ion monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of a quantitative chemical ionization gas chromatography-mass spectrometry method to detect this compound in body fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
Tuberculostearic Acid as a Biomarker for Bacterial Load in Tuberculosis: A Comparative Guide
For researchers, scientists, and drug development professionals, accurately quantifying the bacterial load in tuberculosis (TB) patients is critical for diagnostics, monitoring treatment efficacy, and developing new therapeutic strategies. Tuberculostearic acid (TBSA), a fatty acid component of Mycobacterium tuberculosis (Mtb), has emerged as a promising direct biomarker of bacterial burden. This guide provides a comprehensive comparison of TBSA with other common methods for assessing bacterial load, supported by experimental data and detailed protocols.
This compound: A Direct Indicator of Mycobacterial Presence
This compound ((R)-10-methyloctadecanoic acid) is a saturated fatty acid found in the cell envelope of mycobacteria.[1] Its presence in clinical samples can be used as a direct indicator of mycobacterial load. Recent studies have demonstrated a linear correlation between the amount of TBSA-containing phosphatidylinositols and colony-forming units (CFUs) of Mtb.[2][3] This direct relationship makes TBSA an attractive biomarker for quantifying the bacterial burden in TB patients.
One study highlighted that TBSA-containing phosphatidylinositols can serve as molecular markers for infection with clinically relevant Mtb strains and are indicative of bacterial burden.[3] The detection limits for the most abundant lipid marker were found to be approximately 10² colony-forming units (CFUs) for bacterial systems and 10³ CFUs for cell culture systems.[2][3] Furthermore, in a cohort of drug-susceptible TB patients, elevated levels of these TBSA-containing markers were observed at the beginning of therapy and decreased with successful anti-TB treatment.[3]
Comparison of this compound with Alternative Biomarkers
While TBSA shows significant promise, a variety of other biomarkers and methods are currently used to assess bacterial load and treatment response in TB. These can be broadly categorized into direct methods that detect the bacteria or its components, and indirect methods that measure the host's immune response.
Direct Methods: Culture and Molecular Assays
Sputum Smear and Culture: The gold standard for TB diagnosis and monitoring remains sputum culture, which allows for the quantification of viable bacteria in CFUs. However, this method is time-consuming, often taking several weeks to yield results. Sputum smear microscopy is faster but has lower sensitivity.
Nucleic Acid Amplification Tests (NAATs): Assays like GeneXpert MTB/RIF detect Mtb DNA and provide a semi-quantitative estimate of the bacterial load (e.g., high, medium, low). While rapid and sensitive, they may not distinguish between viable and non-viable bacteria, which is a limitation for treatment monitoring. Head-to-head comparisons with other molecular assays have shown varying sensitivities, particularly in smear-negative samples.[4]
Indirect Methods: Host Immune Response Markers
The host's immune response to Mtb infection results in the release of various inflammatory markers that can be measured in peripheral blood. While not direct measures of bacterial load, their levels often correlate with disease activity and decline with effective treatment.
C-Reactive Protein (CRP): An acute-phase reactant, CRP levels are often elevated in active TB and decrease with successful therapy.[5][6][7] Studies have shown a significant correlation between CRP levels and the bacteriological load, as determined by sputum smear grade.[8][9] However, CRP is a non-specific marker of inflammation and can be elevated in many other conditions.
Cytokines (IL-6, TNF-α, IP-10): Pro-inflammatory cytokines like Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Interferon-gamma-inducible protein 10 (IP-10) are key mediators of the immune response to Mtb.
-
IL-6: Elevated IL-6 levels have been associated with higher bacterial load and more severe radiological abnormalities in TB patients.[10] Some studies suggest it could be a useful biomarker for monitoring treatment response, as its levels decrease with therapy.[11][12][13][14]
-
TNF-α: This cytokine plays a crucial role in granuloma formation and control of Mtb infection.[15] Serum TNF-α levels have been shown to be elevated in TB patients and may correlate with the clinical severity of the disease.[16][17][18]
-
IP-10: This chemokine is involved in recruiting immune cells to the site of infection. IP-10 levels are significantly higher in active TB patients and have been shown to decline with effective treatment, suggesting its potential as a treatment monitoring biomarker.[19][20][21] A high correlation has been observed between IFN-γ and IP-10 responses.[22]
Quantitative Data Summary
The following tables summarize the performance characteristics of TBSA and alternative biomarkers for assessing bacterial load in TB patients.
| Biomarker/Method | Principle | Sample Type(s) | Reported Performance | Advantages | Limitations |
| This compound (TBSA) | Direct detection of a mycobacterial cell wall component | Sputum, Plasma, Other body fluids | Linear correlation with CFU.[2][3] Sensitivity: 95.2%, Specificity: 87.9% for plasma TBSA in one study.[23] | Direct marker of bacterial load, Rapid (compared to culture) | Requires specialized equipment (GC-MS), Potential for contamination with commensal bacteria in sputum.[23] |
| Sputum Culture (CFU) | Growth of viable bacteria on solid or liquid media | Sputum | Gold standard for quantifying viable bacteria | High specificity and sensitivity, Allows for drug susceptibility testing | Very slow (weeks), Labor-intensive |
| GeneXpert MTB/RIF | Nucleic acid amplification test (NAAT) for Mtb DNA | Sputum, Other body fluids | Sensitivity (smear-positive): ~97.5%, Sensitivity (smear-negative): ~70.6%.[4] | Rapid results (hours), Detects rifampicin (B610482) resistance | May not differentiate between live and dead bacteria, Lower sensitivity in paucibacillary disease |
| C-Reactive Protein (CRP) | Measures a host acute-phase inflammatory protein | Serum, Plasma | Significant correlation with sputum smear grade.[8][9] | Widely available, Inexpensive, Rapid | Non-specific marker of inflammation |
| Interleukin-6 (IL-6) | Measures a host pro-inflammatory cytokine | Serum, Plasma | Correlates with bacterial load and disease severity.[10][12] | Reflects host immune response | Can be elevated in other inflammatory conditions |
| Tumor Necrosis Factor-alpha (TNF-α) | Measures a host pro-inflammatory cytokine | Serum, Plasma | Correlates with clinical severity.[16] | Key cytokine in TB pathogenesis | Levels can be influenced by various factors |
| Interferon-gamma-inducible protein 10 (IP-10) | Measures a host chemokine | Serum, Plasma, Urine | Correlates with active TB and treatment response.[19][20][21] | High levels in active TB | Can be elevated in other infections |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of results across different studies. Below are outlines of the key experimental protocols for the discussed biomarkers.
Quantification of this compound (TBSA) by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Sputum or other clinical specimens are first decontaminated and homogenized.
-
Lipid Extraction: Lipids are extracted from the sample using a solvent system (e.g., chloroform:methanol).
-
Saponification and Methylation: The extracted lipids are saponified to release fatty acids, which are then methylated to form fatty acid methyl esters (FAMEs), including the methyl ester of TBSA.
-
GC-MS Analysis: The FAMEs are separated by gas chromatography and detected by mass spectrometry. TBSA is identified by its specific retention time and mass spectrum.
-
Quantification: The amount of TBSA is quantified by comparing its peak area to that of an internal standard.
Sputum Culture and Colony-Forming Unit (CFU) Counting
-
Sputum Decontamination and Homogenization: Sputum samples are treated with a decontaminating agent (e.g., N-acetyl-L-cysteine-sodium hydroxide) to liquefy the mucus and kill non-mycobacterial organisms.
-
Serial Dilution: The processed sputum is serially diluted in a suitable buffer or broth.
-
Plating: Aliquots of each dilution are plated onto a mycobacterial growth medium (e.g., Middlebrook 7H10 or 7H11 agar).
-
Incubation: Plates are incubated at 37°C for 3-8 weeks.
-
CFU Counting: Colonies are counted on the plates with a countable number of colonies (typically 30-300 CFUs). The CFU per milliliter of the original sputum sample is then calculated based on the dilution factor.
Enzyme-Linked Immunosorbent Assay (ELISA) for CRP, IL-6, TNF-α, and IP-10
-
Sample Collection and Preparation: Blood is collected, and serum or plasma is separated by centrifugation.
-
Coating: A microtiter plate is coated with a capture antibody specific for the target protein (e.g., anti-CRP antibody).
-
Blocking: The plate is treated with a blocking buffer to prevent non-specific binding.
-
Sample Incubation: The prepared serum or plasma samples and standards are added to the wells and incubated.
-
Detection Antibody Incubation: A detection antibody, which is typically biotinylated, is added to the wells.
-
Enzyme Conjugate Incubation: A streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated detection antibody.
-
Substrate Addition: A substrate for HRP is added, resulting in a color change.
-
Measurement: The absorbance of the color is measured using a microplate reader. The concentration of the target protein in the samples is determined by comparison to a standard curve. A detailed protocol for a human TNF-α ELISA kit can be found in various commercial kit inserts.[24][25][26]
Visualizing the Workflow
The following diagrams illustrate the experimental workflow for TB patient monitoring and the logical relationship of biomarker release.
Caption: Workflow for TB patient monitoring.
Caption: Host immune response in TB.
References
- 1. Diagnosis of pulmonary tuberculosis by detection of this compound in sputum by using gas chromatography-mass spectrometry with selected ion monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound-Containing Phosphatidylinositols as Markers of Bacterial Burden in Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. e-trd.org [e-trd.org]
- 5. Sustained elevated levels of C-reactive protein and ferritin in pulmonary tuberculosis patients remaining culture positive upon treatment initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Variation in C - reactive protein response according to host and mycobacterial characteristics in active tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Variation in C - reactive protein response according to host and mycobacterial characteristics in active tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Interleukin-6 Induces Early Gamma Interferon Production in the Infected Lung but Is Not Required for Generation of Specific Immunity to Mycobacterium tuberculosis Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Baseline IL-6 is a biomarker for unfavorable tuberculosis treatment outcomes: a multi-site discovery and validation study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Interleukin-6 blood levels in sensitive and multiresistant tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Effects of Tumor Necrosis Factor Alpha on Host Immune Response in Chronic Persistent Tuberculosis: Possible Role for Limiting Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Correlation Between Serum Tumor Necrosis Factor-Alpha (TNF-α) and Clinical Severity of Tuberculosis: A Hospital-Based Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Evaluation of TNF-α cytokine production in patients with tuberculosis compared to healthy people - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. journal.fk.unpad.ac.id [journal.fk.unpad.ac.id]
- 21. Blood or Urine IP-10 Cannot Discriminate between Active Tuberculosis and Respiratory Diseases Different from Tuberculosis in Children - PMC [pmc.ncbi.nlm.nih.gov]
- 22. publications.ersnet.org [publications.ersnet.org]
- 23. researchgate.net [researchgate.net]
- 24. novamedline.com [novamedline.com]
- 25. file.elabscience.com [file.elabscience.com]
- 26. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to TBSA and Other Molecular Diagnostic Methods for Tuberculosis
For Researchers, Scientists, and Drug Development Professionals
The rapid and accurate diagnosis of tuberculosis (TB) is paramount in controlling its global burden. While traditional methods like smear microscopy and culture remain staples, molecular diagnostics have revolutionized TB detection with improved sensitivity, specificity, and turnaround times. This guide provides a comparative analysis of the Tuberculostearic Acid (TBSA) assay and other prominent molecular diagnostic methods: GeneXpert MTB/RIF, Loop-Mediated Isothermal Amplification (TB-LAMP), and CRISPR-based assays.
Data Presentation: Performance Comparison of TB Diagnostic Methods
The following table summarizes the performance characteristics of TBSA, GeneXpert MTB/RIF, TB-LAMP, and CRISPR-based assays based on available experimental data. It is important to note that performance can vary depending on the sample type, patient population, and the prevalence of TB in a given setting.
| Diagnostic Method | Principle | Sample Type(s) | Sensitivity | Specificity | Key Advantages | Key Limitations |
| TBSA Assay | Detection of this compound, a fatty acid component of Mycobacterium species, using Gas Chromatography-Mass Spectrometry (GC-MS). | Bronchial aspirate, Bronchoalveolar lavage, Plasma, Sputum | 52% - 95.2%[1][2] | 87.9% - 100%[1][2] | High specificity; potential for automation. | Variable sensitivity depending on sample type; requires specialized equipment (GC-MS); cannot distinguish between different Mycobacterium species[1]. |
| GeneXpert MTB/RIF | Automated real-time PCR that simultaneously detects Mycobacterium tuberculosis complex DNA and resistance to rifampicin (B610482). | Sputum, Extrapulmonary specimens | 84.8% (overall)[3]; Higher in smear-positive samples. | 66.0% (overall)[3] | Rapid results (~2 hours); simultaneous drug susceptibility testing; minimal hands-on time. | Higher cost per test; requires a dedicated instrument. |
| TB-LAMP | Nucleic acid amplification test that amplifies M. tuberculosis DNA at a constant temperature. | Sputum | 40.4% - 73.2%[3][4] | 81.3% - 99.0%[3][4] | Low cost; does not require a thermocycler; results can be read visually. | Generally lower sensitivity than GeneXpert, especially in smear-negative samples; manual process with multiple steps. |
| CRISPR-based Assays | Utilizes CRISPR-Cas systems (e.g., Cas12, Cas13) to recognize and cleave specific M. tuberculosis DNA or RNA sequences, generating a detectable signal. | Sputum, Blood | High analytical sensitivity (down to single-copy levels). | High specificity due to the nature of CRISPR-Cas targeting. | Extremely high sensitivity and specificity; potential for point-of-care use; can be adapted to detect drug resistance. | Still an emerging technology; requires further validation in diverse clinical settings. |
Experimental Protocols
Detailed methodologies for the key experiments are crucial for reproducibility and comparison. Below are outlines of the experimental protocols for each diagnostic method.
This compound (TBSA) Assay (via GC-MS)
The detection of TBSA, a methyl-branched fatty acid found in the cell wall of mycobacteria, is typically performed using gas chromatography-mass spectrometry (GC-MS).
1. Sample Preparation:
-
Saponification: The clinical sample (e.g., sputum, plasma) is treated with a strong base (e.g., sodium hydroxide (B78521) in methanol) and heated to hydrolyze lipids and release fatty acids, including TBSA.
-
Esterification: The fatty acids are then derivatized, commonly by methylation, to form fatty acid methyl esters (FAMEs). This is often achieved by adding a reagent like boron trifluoride-methanol and heating.
-
Extraction: The FAMEs are extracted from the aqueous phase into an organic solvent (e.g., hexane (B92381) or chloroform).
-
Purification and Concentration: The organic extract is washed, dried, and then concentrated to a small volume.
2. GC-MS Analysis:
-
Injection: A small volume of the concentrated extract is injected into the gas chromatograph.
-
Separation: The FAMEs are separated based on their volatility and interaction with the stationary phase of the GC column. The temperature of the column is programmed to increase over time to elute the different FAMEs.
-
Detection and Identification: As the FAMEs elute from the GC column, they enter the mass spectrometer. The molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio. TBSA methyl ester is identified by its characteristic retention time and mass spectrum.
-
Quantification: The amount of TBSA can be quantified by comparing its peak area to that of an internal standard added at the beginning of the procedure.
GeneXpert MTB/RIF Assay
The GeneXpert system is a fully automated, cartridge-based nucleic acid amplification test (NAAT).
1. Sample Processing:
-
A sputum sample is mixed with a sample reagent provided in the test kit. This reagent liquefies the sputum and inactivates the mycobacteria.
2. Cartridge Loading:
-
The treated sample is transferred to the Xpert MTB/RIF cartridge, which contains all the necessary reagents for PCR, including primers, probes, and enzymes.
3. Automated Analysis:
-
The cartridge is loaded into the GeneXpert instrument.
-
Inside the instrument, the sample is automatically filtered and washed.
-
The captured mycobacteria are lysed by sonication to release their DNA.
-
The DNA is then subjected to a hemi-nested real-time polymerase chain reaction (PCR) that amplifies a specific region of the rpoB gene of M. tuberculosis.
-
The presence of M. tuberculosis is detected by molecular beacons that fluoresce upon binding to the amplified DNA.
-
Rifampicin resistance is identified by detecting mutations in the rpoB gene that affect the binding of the molecular beacons.
4. Result Interpretation:
-
The instrument's software automatically analyzes the fluorescence data and provides a result indicating whether M. tuberculosis was detected and if rifampicin resistance was present.
Loop-Mediated Isothermal Amplification (TB-LAMP) Assay
TB-LAMP is a manual nucleic acid amplification test that does not require a thermocycler.
1. Sample Preparation:
-
A small volume of sputum is collected and mixed with a DNA extraction solution.
-
The mixture is heated in a heating block to lyse the mycobacteria and release their DNA.
2. DNA Amplification:
-
The extracted DNA is added to a reaction tube containing a master mix of LAMP reagents. This includes a DNA polymerase with strand displacement activity and a set of four to six primers that recognize multiple regions of the target DNA sequence.
-
The reaction tube is incubated at a constant temperature (typically 60-65°C) in a heating block for about an hour. During this time, the DNA is amplified exponentially.
3. Detection of Amplification:
-
The amplification of DNA can be detected in several ways:
-
Visual Detection: The large amount of DNA produced leads to the formation of a white precipitate of magnesium pyrophosphate, which can be seen with the naked eye.
-
Fluorescence: A fluorescent dye that intercalates with DNA can be included in the reaction. The amplified DNA will cause the solution to fluoresce under UV light.
-
CRISPR-based Diagnostic Assays
CRISPR-based diagnostics for TB are rapidly evolving. A general workflow is described below.
1. Target Amplification:
-
DNA or RNA is extracted from the clinical sample.
-
The target nucleic acid sequence from M. tuberculosis is amplified using an isothermal amplification method such as Recombinase Polymerase Amplification (RPA) or Loop-Mediated Isothermal Amplification (LAMP). This initial amplification step increases the concentration of the target for subsequent detection.
2. CRISPR-Cas Detection:
-
The amplified target is mixed with a CRISPR-Cas enzyme (e.g., Cas12a or Cas13a) and a guide RNA (gRNA) that is specifically designed to recognize the target sequence.
-
If the target sequence is present, the gRNA will guide the Cas enzyme to bind to it.
-
This binding activates the Cas enzyme's "collateral cleavage" activity, causing it to non-specifically cleave nearby single-stranded DNA or RNA reporter molecules that have been added to the reaction.
3. Signal Readout:
-
The reporter molecules are typically labeled with a fluorophore and a quencher. When the reporter is intact, the quencher suppresses the fluorophore's signal.
-
When the Cas enzyme cleaves the reporters, the fluorophore is separated from the quencher, resulting in a detectable fluorescent signal.
-
This signal can be read using a fluorometer or, in some point-of-care formats, visualized on a lateral flow strip.
Visualization of Experimental Workflows
The following diagrams illustrate the experimental workflows for the TBSA assay and the GeneXpert MTB/RIF assay.
References
- 1. Development of a quantitative chemical ionization gas chromatography-mass spectrometry method to detect this compound in body fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diagnosis of pulmonary tuberculosis by detection of this compound in sputum by using gas chromatography-mass spectrometry with selected ion monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. moleculartb.org [moleculartb.org]
- 4. journals.asm.org [journals.asm.org]
Safety Operating Guide
Proper Disposal of Tuberculostearic Acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This guide provides essential safety and logistical information for the proper disposal of tuberculostearic acid. Adherence to these procedures is vital for ensuring a safe laboratory environment and compliance with environmental regulations.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not found in the available resources. The following disposal procedures are based on the general guidelines for handling and disposing of long-chain fatty acids. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local, state, and federal regulations.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to wear appropriate Personal Protective Equipment (PPE) to minimize exposure.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles with Side Shields | Essential for protecting eyes from potential splashes. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or butyl rubber gloves are recommended. Inspect gloves for integrity before each use. |
| Body Protection | Laboratory Coat | A standard lab coat is sufficient for minor handling to protect from spills. |
| Respiratory Protection | Not generally required for small quantities | Use in a well-ventilated area. If creating aerosols or working with large quantities, a respirator may be necessary. |
This compound Properties
| Property | Value | Source |
| Chemical Formula | C19H38O2 | [1] |
| Molecular Weight | 298.5 g/mol | [1] |
| Appearance | Solid | [1] |
| CAS Number | 542-47-2 | [1] |
| Chemical Class | Long-chain, methyl-branched fatty acid | [1] |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is collection for incineration by a licensed hazardous waste contractor. Under no circumstances should it be disposed of down the drain or in regular trash.
-
Segregate Waste: Collect all waste containing this compound, including pure substance, contaminated labware (e.g., pipette tips, tubes), and spill cleanup materials, separately from other waste streams.
-
Use Compatible Containers: Place the waste in a clearly labeled, non-reactive container with a secure lid. High-density polyethylene (B3416737) (HDPE) or glass containers are generally suitable.
-
Proper Labeling: Affix a "Hazardous Waste" label to the container. The label must include:
-
The full chemical name: "this compound" or "10-methyloctadecanoic acid"
-
The concentration (if in solution)
-
The date of accumulation
-
The associated hazards (e.g., "Non-hazardous solid waste" or specify if dissolved in a hazardous solvent)
-
-
Safe Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be well-ventilated and have secondary containment to control any potential leaks.
-
Arrange for Pickup: Once the container is full or has been in storage for a designated period (as per your institution's policy), contact your EHS department to arrange for a hazardous waste pickup.
-
EHS Management: Your institution's EHS department will manage the final disposal of the waste, which is typically through high-temperature incineration.
Spill Response Protocol
In the event of a this compound spill, follow these steps:
-
Evacuate and Ventilate: Clear the immediate area of all personnel and ensure adequate ventilation.
-
Contain the Spill: For solid spills, carefully sweep or scoop the material into a waste container. For solutions, use an inert, non-combustible absorbent material like sand, earth, or vermiculite (B1170534) to contain the spill.
-
Collect Waste: Carefully collect the absorbed material and any contaminated items into a suitable, labeled container for chemical waste disposal.
-
Clean the Area: Clean the spill area with a suitable solvent, followed by washing with soap and water. All cleaning materials should also be disposed of as hazardous waste.
-
Report the Spill: Report the incident to your laboratory supervisor and EHS department, as required by your institution's policies.
Disposal Workflow Diagram
References
Personal protective equipment for handling Tuberculostearic acid
FOR IMMEDIATE USE: This document provides critical safety and logistical information for researchers, scientists, and drug development professionals handling Tuberculostearic acid. Adherence to these guidelines is essential for ensuring laboratory safety and proper experimental conduct.
I. Personal Protective Equipment (PPE) and First Aid
Proper personal protective equipment is the first line of defense against potential exposure. The following table summarizes the required PPE and corresponding first aid procedures.
| Protection Type | Required PPE | First Aid Procedures |
| Eye/Face Protection | Safety glasses with side shields or chemical safety goggles.[1][2] A face shield may be necessary when there is a risk of splashing.[1][3] | If in eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][4] Seek medical attention if irritation persists. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile or neoprene).[1][3] A lab coat or chemical-resistant apron should be worn to protect clothing and skin.[5] | If on skin: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes.[2][4][6] Seek medical attention if irritation develops. |
| Respiratory Protection | Generally not required when handling small quantities in a well-ventilated area. If aerosols may be generated or if working with larger quantities, a NIOSH-approved respirator may be necessary.[1] | If inhaled: Move the person to fresh air.[6] If breathing is difficult, provide oxygen. Seek medical attention if respiratory irritation occurs. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene).[1][3] | Wash hands thoroughly with soap and water after handling and before leaving the laboratory. |
II. Operational Plan for Handling this compound
A systematic approach to handling this compound will minimize the risk of exposure and contamination.
1. Preparation:
- Ensure a dedicated and clean workspace in a well-ventilated area or under a chemical fume hood.
- Assemble all necessary equipment and reagents before starting.
- Verify that an appropriate spill kit is readily accessible.
- Don the required personal protective equipment (PPE) as outlined in the table above.
2. Handling:
- When weighing the solid form, do so in a manner that avoids generating dust.
- If dissolving in a solvent, add the acid to the solvent slowly.
- Keep containers tightly closed when not in use to prevent contamination.[2]
- Avoid contact with skin and eyes.[2]
3. Post-Handling:
- Decontaminate the work surface with an appropriate solvent and then wash with soap and water.
- Properly dispose of all waste materials as described in the disposal plan below.
- Remove and properly store or dispose of PPE.
- Wash hands thoroughly with soap and water.
III. Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure laboratory safety.
1. Waste Segregation:
- Solid Waste: Collect unused this compound and any grossly contaminated disposable items (e.g., weigh boats, pipette tips) in a designated, labeled hazardous waste container.
- Liquid Waste: Collect solutions containing this compound in a labeled, leak-proof hazardous waste container. Do not mix with other incompatible waste streams.
- Sharps: Any contaminated sharps (e.g., needles, razor blades) must be placed in a designated sharps container.[7]
2. Container Labeling:
- All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound."
- Include the date the waste was first added to the container.
3. Storage:
- Store waste containers in a designated, secure area away from general laboratory traffic.
- Ensure containers are kept closed except when adding waste.
4. Final Disposal:
- Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[2]
- Follow all local, state, and federal regulations for hazardous waste disposal.
IV. Spill Response Workflow
In the event of a spill, a prompt and organized response is critical. The following diagram outlines the general workflow for handling a this compound spill.
Caption: Workflow for handling a this compound spill.
By adhering to these safety protocols, researchers can minimize risks and maintain a safe laboratory environment when working with this compound.
References
- 1. hsi.com [hsi.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fatfinger.io [fatfinger.io]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. Essential Personal Protective Equipment for the Oil & Gas Industry [canadasafetytraining.com]
- 6. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 7. Biomedical waste | Hazardous Waste Management - McGill University [mcgill.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
